molecular formula Cl3H2LaO B7800980 Lanthanum(III) chloride hydrate

Lanthanum(III) chloride hydrate

Cat. No.: B7800980
M. Wt: 263.28 g/mol
InChI Key: NUXZAAJDCYMILL-UHFFFAOYSA-K
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Description

Lanthanum(III) chloride hydrate is a useful research compound. Its molecular formula is Cl3H2LaO and its molecular weight is 263.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trichlorolanthanum;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXZAAJDCYMILL-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Cl[La](Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H2LaO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20211-76-1
Record name Lanthanum chloride (LaCl3), hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20211-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Lanthanum(III) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Lanthanum(III) chloride hydrate (B1144303). The information is presented in a structured format to facilitate easy access and comparison for research, development, and quality control purposes. Detailed experimental protocols for the determination of these properties are also included to aid in the replication and verification of data.

Quantitative Data Summary

The physical properties of Lanthanum(III) chloride hydrate can vary depending on the degree of hydration. The most common form is the heptahydrate (LaCl₃·7H₂O). The following table summarizes the key quantitative data for Lanthanum(III) chloride and its common hydrate.

PropertyLanthanum(III) Chloride (Anhydrous)Lanthanum(III) Chloride HeptahydrateNotes
Chemical Formula LaCl₃LaCl₃·7H₂OThe degree of hydration can vary.
Molecular Weight 245.26 g/mol [1][2]371.37 g/mol [3][4][5]
Appearance White, odorless, hygroscopic powder/crystals[1]White to yellowish crystalline solid.[6]
Melting Point 858 °C (1576 °F; 1131 K)[1][6]Decomposes at 91 °C (196 °F).[4][7][8]The heptahydrate loses water of crystallization upon heating.[5]
Boiling Point 1000 °C (1830 °F; 1270 K)[1]Not applicableDecomposes before boiling.
Density 3.84 g/cm³[1][6][7]2.23 g/cm³[4]
Solubility in Water 957 g/L (at 25 °C)[1]48.18 wt% (at 25.00 °C), 49.73 wt% (at 35.00 °C), 51.27 wt% (at 45.00 °C)[9]Highly soluble in water.[9] Also soluble in ethanol.[4][7]
Crystal Structure Hexagonal, UCl₃ type[1][7]Triclinic[7][10]Anhydrous space group: P6₃/m.[1][11] Heptahydrate forms dimeric complexes.[10]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Solubility (Isothermal Saturation Method)

This method determines the solubility of this compound in water at various temperatures.

Apparatus:

  • Constant temperature water bath with controller

  • Stirring mechanism (magnetic stirrer and stir bars)

  • Analytical balance

  • Thermostatically controlled sample vessels (e.g., jacketed glass beakers)

  • Calibrated thermometer

  • Syringes with filters (e.g., 0.45 µm pore size)

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known mass of deionized water in a sample vessel.

    • Place the vessel in the constant temperature water bath set to the desired temperature.

    • Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid indicates a saturated solution.[12][13]

  • Sample Withdrawal and Analysis:

    • Once equilibrium is established, stop stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known mass of the clear supernatant liquid using a pre-weighed, pre-heated syringe fitted with a filter. The pre-heating prevents crystallization during transfer.

    • Transfer the withdrawn sample to a pre-weighed container.

    • Determine the mass of the solution.

  • Determination of Solute Mass:

    • Evaporate the water from the sample by heating it in a drying oven at a temperature sufficient to remove the water without decomposing the salt (e.g., 110 °C).

    • Once a constant weight is achieved, the remaining mass corresponds to the anhydrous Lanthanum(III) chloride.

  • Calculation of Solubility:

    • The solubility is calculated as the mass of the dissolved salt per 100 g of water.

Determination of Melting/Decomposition Point (Capillary Method)

This method is used to determine the temperature at which this compound decomposes.

Apparatus:

  • Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

  • Glass capillary tubes (sealed at one end).

Procedure:

  • Sample Preparation:

    • Finely powder a small amount of the this compound sample.

    • Introduce the powder into a capillary tube and pack it to a height of 2-3 mm by tapping the tube.[14]

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.[15]

    • Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected decomposition temperature.[15]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first signs of decomposition (e.g., melting with gas evolution, discoloration) are observed.

    • Record the temperature at which the sample has completely decomposed or melted. The result is typically reported as a temperature range.

Determination of Density (Pycnometer Method)

This method is suitable for determining the density of the crystalline solid.

Apparatus:

  • Pycnometer (a glass flask with a specific, accurately known volume).

  • Analytical balance.

  • A liquid in which the sample is insoluble (e.g., a saturated solution of Lanthanum(III) chloride in a non-aqueous solvent, or a non-reactive organic solvent like toluene).

  • Constant temperature bath.

Procedure:

  • Calibration of Pycnometer:

    • Weigh the clean, dry pycnometer (m₁).

    • Fill the pycnometer with the chosen liquid of known density (ρ_liquid) at a specific temperature and weigh it (m₂).

    • The volume of the pycnometer (V) can be calculated.

  • Measurement:

    • Place a known mass of the this compound crystals (m_sample) into the empty, dry pycnometer.

    • Fill the pycnometer containing the sample with the chosen liquid.

    • Weigh the pycnometer containing the sample and the liquid (m₃).

  • Calculation of Density:

    • The mass of the liquid in the pycnometer with the sample is m_liquid = m₃ - m_sample - m₁.

    • The volume of the liquid is V_liquid = m_liquid / ρ_liquid.

    • The volume of the sample is V_sample = V - V_liquid.

    • The density of the this compound is ρ_sample = m_sample / V_sample.[8][16]

Characterization of Crystal Structure (X-ray Diffraction)

Single-crystal X-ray diffraction (SC-XRD) and Powder X-ray diffraction (PXRD) are powerful techniques to determine the crystal structure.

Principle: This technique provides the precise atomic arrangement within a single crystal.[4]

Procedure:

  • Crystal Selection and Mounting:

    • A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected under a microscope.

    • The crystal is mounted on a goniometer head.[4]

  • Data Collection:

    • The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.

    • The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted beams) is collected by a detector.[10]

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell parameters and space group.

    • The positions of the atoms within the unit cell are determined (structure solution) and then refined to obtain precise bond lengths, bond angles, and other structural parameters.

Principle: This technique is used to identify the crystalline phases present in a bulk sample and to determine unit cell parameters.[17]

Procedure:

  • Sample Preparation:

    • A representative sample of this compound is finely ground to a homogeneous powder.

    • The powder is packed into a sample holder.

  • Data Collection:

    • The sample is placed in a powder diffractometer.

    • An X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[17][18]

  • Data Analysis:

    • The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phases present.

    • The positions and intensities of the diffraction peaks can be used to identify the substance by comparison with a database of known patterns (e.g., the Powder Diffraction File).

    • The data can also be used to determine the unit cell parameters of the crystal lattice.

Visualization of Physical State Relationships

The physical state and properties of Lanthanum(III) chloride are intrinsically linked to its degree of hydration. The following diagram illustrates this relationship.

G Relationship between Hydration and Physical State of Lanthanum(III) Chloride LaCl3_7H2O Lanthanum(III) Chloride Heptahydrate (LaCl₃·7H₂O) Solid, Crystalline Decomposes at ~91°C LaCl3_xH2O Intermediate Hydrates (e.g., Trihydrate, Monohydrate) Solid LaCl3_7H2O->LaCl3_xH2O Heating (Dehydration) Solution Aqueous Solution (La³⁺(aq) + 3Cl⁻(aq)) Highly Soluble LaCl3_7H2O->Solution Dissolution in Water LaCl3_anhy Anhydrous Lanthanum(III) Chloride (LaCl₃) Solid, Hygroscopic Melts at ~858°C LaCl3_xH2O->LaCl3_anhy Further Heating LaCl3_anhy->LaCl3_7H2O Exposure to Moisture (Hydration) LaCl3_anhy->Solution Dissolution in Water Solution->LaCl3_7H2O Evaporation/Crystallization

Caption: Interconversion between hydrated, anhydrous, and aqueous forms of Lanthanum(III) chloride.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Lanthanum(III) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum(III) chloride hydrate (B1144303), a key inorganic compound, serves as a vital precursor in various chemical syntheses and holds significant interest in biological systems due to the role of the La³⁺ ion as a calcium channel blocker. A thorough understanding of its chemical structure and bonding is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the structural chemistry of lanthanum(III) chloride hydrate, focusing on its most common form, the heptahydrate (LaCl₃·7H₂O). It consolidates crystallographic data, details experimental protocols for its characterization, and presents a visualization of its intricate coordination environment.

Introduction

Lanthanum(III) chloride is a hygroscopic salt that readily forms hydrates, with the heptahydrate being a common and well-characterized form.[1][2] The structure of these hydrates is not a simple arrangement of water molecules around a lanthanum cation; instead, it involves complex coordination spheres with both water molecules and chloride ions directly bonded to the metal center. This guide delves into the specifics of this coordination, supported by quantitative data from crystallographic studies.

Crystal Structure of Lanthanum(III) Chloride Heptahydrate

The crystal structure of lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O) is characterized by the formation of a dimeric cationic complex.[3][4] In this structure, two lanthanum ions are bridged by two chloride ions, forming a binuclear complex with the formula [(H₂O)₇La(μ-Cl)₂La(H₂O)₇]⁴⁺.[3][4] The remaining four chloride ions are located in the crystal lattice and are not directly coordinated to the lanthanum ions, acting as counterions to balance the charge of the cationic complex.[3] Each lanthanum ion is nine-coordinate, being bonded to seven water molecules and two bridging chloride ions.[3][4] This coordination geometry can be described as a distorted tricapped trigonal prism.[5]

Coordination Environment of Lanthanum(III)

The coordination sphere around each La³⁺ ion in the dimeric cation is saturated with ligands, influencing its reactivity and interaction with biological systems. The arrangement of these ligands is crucial for understanding the compound's properties as a Lewis acid and its ability to interact with biological macromolecules.

G Coordination Environment of La³⁺ in [(H₂O)₇La(μ-Cl)₂La(H₂O)₇]⁴⁺ La1 La³⁺ H2O1 H₂O La1->H2O1 H2O2 H₂O La1->H2O2 H2O3 H₂O La1->H2O3 H2O4 H₂O La1->H2O4 H2O5 H₂O La1->H2O5 H2O6 H₂O La1->H2O6 H2O7 H₂O La1->H2O7 Cl1_bridge μ-Cl⁻ La1->Cl1_bridge Cl2_bridge μ-Cl⁻ La1->Cl2_bridge La2 La³⁺ Cl1_bridge->La2 Cl2_bridge->La2

Caption: Dimeric core of Lanthanum(III) Chloride Heptahydrate.

Quantitative Structural Data

The precise arrangement of atoms in the crystal lattice has been determined through single-crystal X-ray diffraction studies. The following tables summarize the key bond lengths for the lanthanum(III) chloride heptahydrate.

Bond Average Bond Length (Å)
La–O2.557 - 2.581[5]
La–Cl (bridging)2.612[5]

Table 1: Key Bond Distances in the [(H₂O)₇La(μ-Cl)₂La(H₂O)₇]⁴⁺ Cation.

Bonding in this compound

The bonding in this compound is primarily ionic in nature, arising from the electrostatic attraction between the trivalent lanthanum cation (La³⁺) and the chloride anions (Cl⁻), as well as the polar water molecules. The La³⁺ ion acts as a Lewis acid, accepting electron pairs from the oxygen atoms of the water molecules and the chloride ions, which act as Lewis bases.[1] The interaction between the lanthanum ion and the surrounding ligands is predominantly electrostatic, characteristic of lanthanide complexes.

Experimental Protocols

Synthesis and Crystallization of Lanthanum(III) Chloride Heptahydrate

High-purity single crystals of LaCl₃·7H₂O suitable for X-ray diffraction can be obtained by the slow evaporation of a saturated aqueous solution of lanthanum(III) chloride.

Materials:

  • Lanthanum(III) chloride hexahydrate (or anhydrous LaCl₃)

  • Deionized water

  • Hydrochloric acid (trace amount, optional)

Procedure:

  • Prepare a saturated solution of lanthanum(III) chloride in deionized water at room temperature. A gentle warming can be applied to facilitate dissolution.

  • If using anhydrous LaCl₃, the dissolution will be exothermic.

  • To prevent the formation of lanthanum oxychloride (LaOCl), the pH of the solution can be adjusted to be slightly acidic (pH 4-6) by adding a drop of dilute hydrochloric acid.[1]

  • Filter the solution to remove any insoluble impurities.

  • Allow the solution to evaporate slowly in a loosely covered container at a constant temperature. This slow evaporation promotes the growth of well-defined single crystals.

  • Harvest the crystals once they have reached a suitable size for analysis.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal.

Methodology:

  • Crystal Mounting: A suitable single crystal of LaCl₃·7H₂O is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[4] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, high-precision crystal structure, including bond lengths and angles.

Raman Spectroscopy

Objective: To probe the vibrational modes of the La-O and La-Cl bonds.

Methodology:

  • Sample Preparation: A concentrated aqueous solution of lanthanum(III) chloride is prepared.[5] Alternatively, a single crystal can be analyzed directly.

  • Data Acquisition: The sample is placed in the path of a laser beam in a Raman spectrometer. The scattered light is collected and analyzed. The Raman spectrum will show characteristic peaks corresponding to the vibrational frequencies of the different bonds in the sample. For LaCl₃ solutions, La-Cl vibrational bands are observed around 221-234 cm⁻¹, and the La-O vibrational mode is found at approximately 340 cm⁻¹.[5]

  • Data Analysis: The positions and intensities of the Raman bands provide information about the strength and nature of the chemical bonds.

Conclusion

The chemical structure and bonding of this compound are characterized by a complex, dimeric cationic unit in its common heptahydrate form. The nine-coordinate lanthanum ion is central to this structure, with its bonding being primarily ionic. The detailed understanding of this structure, derived from experimental techniques such as single-crystal X-ray diffraction and Raman spectroscopy, is fundamental for researchers and scientists in tailoring its applications in both materials science and pharmacology. The provided experimental protocols offer a foundational methodology for the further investigation and characterization of this important lanthanide compound.

References

Synthesis of Lanthanum(III) Chloride Hydrate Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of Lanthanum(III) chloride hydrate (B1144303) (LaCl₃·nH₂O) crystals. Lanthanum chloride and its derivatives are of significant interest in various fields, including catalysis, scintillating materials, and biochemical research as a blocker of divalent cation channels.[1][2] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and offers visual representations of the synthesis workflows to aid in laboratory preparation.

Synthesis Methodologies

The preparation of Lanthanum(III) chloride hydrate crystals primarily involves the reaction of a lanthanum precursor with hydrochloric acid. The two most common precursors are Lanthanum(III) oxide (La₂O₃) and Lanthanum(III) carbonate (La₂(CO₃)₃). The choice of precursor can influence reaction conditions and the purity of the final product.

From Lanthanum(III) Carbonate

The reaction of lanthanum carbonate with hydrochloric acid is a straightforward and common laboratory method. This process involves the dissolution of the carbonate in an acidic medium, followed by crystallization.

Reaction: La₂(CO₃)₃ + 6HCl → 2LaCl₃ + 3H₂O + 3CO₂

From Lanthanum(III) Oxide

An alternative route is the use of lanthanum oxide. This method requires careful control of the reaction conditions to ensure complete dissolution and prevent the formation of oxychlorides.

Reaction: La₂O₃ + 6HCl → 2LaCl₃ + 3H₂O

Following the initial synthesis of the aqueous Lanthanum(III) chloride solution, the hydrated crystals are typically obtained through controlled crystallization, which can be influenced by factors such as temperature, concentration, and the rate of cooling.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the synthesis of this compound, compiled from various experimental protocols.

Table 1: Reaction Parameters for Synthesis from Lanthanum Carbonate

ParameterValueReference
Reactants
Lanthanum Carbonate (La₂(CO₃)₃)Powder[3]
Hydrochloric Acid (HCl)Dilute Solution[3]
Reaction Conditions
pH2-3[3]
Stirring Time1 - 5 hours[3]
Crystallization
Cooling Temperature20 °C[3]
Crystallization Time12 - 24 hours[3]

Table 2: Dehydration of this compound

Dehydration StageTemperatureDurationResulting HydrateReference
170 °C2 hoursLaCl₃·3H₂O[3]
2160 °C2 hoursLaCl₃·H₂O[3]
3250 °C4 hoursAnhydrous LaCl₃[3]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound crystals.

Protocol 1: Synthesis from Lanthanum Carbonate

This protocol is adapted from a patented method for producing high-purity lanthanum chloride.[3]

Materials:

  • Lanthanum(III) carbonate (La₂(CO₃)₃) powder

  • Dilute hydrochloric acid (HCl)

  • Deionized water

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Millipore filter

  • Crystallizing dish

  • Centrifugal hydroextractor (optional)

  • Non-oxidation drying oven

Procedure:

  • Dissolution: Slowly add lanthanum carbonate powder to a stirred solution of dilute hydrochloric acid until the pH of the solution reaches 2-3. Continue stirring the mixture for 1 to 5 hours to ensure complete reaction.

  • Primary Filtration: Filter the resulting solution to remove any unreacted starting material or solid impurities.

  • Fine Filtration: Pass the filtrate through a millipore filter to remove fine particulate matter.

  • Evaporative Concentration: Gently heat the filtrate to evaporate a portion of the solvent and concentrate the Lanthanum(III) chloride solution.

  • Crystallization: Transfer the concentrated solution to a crystallizing dish and cool it to 20°C. Allow the solution to stand for 12 to 24 hours for natural crystallization to occur.

  • Crystal Isolation: Separate the formed crystals from the mother liquor by filtration. For improved drying, the crystals can be further dewatered using a centrifugal hydroextractor for 20 to 60 minutes.

  • Drying: The isolated crystals are this compound. For applications requiring lower hydration states or the anhydrous form, proceed to the dehydration step.

Protocol 2: Dehydration of Hydrated Crystals

This protocol describes a stepwise heating process to obtain various hydration states of Lanthanum(III) chloride, including the anhydrous form.[3]

Procedure:

  • Place the obtained this compound crystals in a non-oxidation drying oven.

  • Heat the crystals to 70°C and maintain this temperature for 2 hours to obtain LaCl₃·3H₂O.

  • Increase the temperature to 160°C and hold for 2 hours to yield LaCl₃·H₂O.

  • Finally, heat the material to 250°C and maintain for 4 hours to produce anhydrous LaCl₃.

Mandatory Visualizations

The following diagrams illustrate the key processes in the synthesis and preparation of this compound crystals.

Synthesis_Workflow_from_Lanthanum_Carbonate cluster_reaction Reaction Stage cluster_purification Purification Stage cluster_crystallization Crystallization Stage cluster_product Final Product La2CO3 Lanthanum Carbonate Powder Reaction Dissolution (pH 2-3) Stirring (1-5h) La2CO3->Reaction HCl Dilute HCl Solution HCl->Reaction Filtration1 Primary Filtration Reaction->Filtration1 Filtration2 Millipore Filtration Filtration1->Filtration2 Concentration Evaporative Concentration Filtration2->Concentration Crystallization Cooling (20°C) Natural Crystallization (12-24h) Concentration->Crystallization Isolation Crystal Isolation (Filtration/Centrifugation) Crystallization->Isolation FinalProduct LaCl₃·nH₂O Crystals Isolation->FinalProduct

Caption: Experimental workflow for the synthesis of LaCl₃·nH₂O from Lanthanum Carbonate.

Dehydration_Process Start This compound (LaCl₃·nH₂O) Step1 Heat to 70°C (2 hours) Start->Step1 Product1 LaCl₃·3H₂O Step1->Product1 Step2 Heat to 160°C (2 hours) Product1->Step2 Product2 LaCl₃·H₂O Step2->Product2 Step3 Heat to 250°C (4 hours) Product2->Step3 FinalProduct Anhydrous LaCl₃ Step3->FinalProduct

Caption: Stepwise dehydration process of this compound.

Logical_Flow_of_Crystallization Start Saturated LaCl₃ Solution Condition1 Induce Supersaturation Start->Condition1 Method1a Evaporation Condition1->Method1a Concentration Method1b Cooling Condition1->Method1b Temperature Nucleation Nucleation Method1a->Nucleation Method1b->Nucleation Growth Crystal Growth Nucleation->Growth End Solid Crystal Phase Growth->End

Caption: Logical flow diagram of the crystallization process for LaCl₃.

References

A Technical Overview of Lanthanum(III) Chloride Hydrate: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Lanthanum(III) chloride hydrate (B1144303) is an inorganic compound with significant applications in research and various industries. This document provides a concise technical guide to its core properties and illustrates a key application through a process workflow. It is intended for researchers, scientists, and professionals in drug development who utilize lanthanide compounds in their work.

Core Properties of Lanthanum(III) Chloride Hydrate

The chemical identity of this compound is defined by its CAS number and molecular formula. It is important to note that the degree of hydration can vary, which is reflected in the different CAS numbers and molecular formulas reported for this compound. The general form is often cited with an unspecified number of water molecules, while specific hydrated forms, such as the heptahydrate, have their own distinct identifiers.

PropertyValue
CAS Number 20211-76-1 (for the general hydrate)[1][2][3]
10025-84-0 (for the heptahydrate)[4]
Molecular Formula LaCl₃·xH₂O[1][2][3]
LaCl₃·7H₂O (heptahydrate)[4]
Synonyms Lanthanum trichloride (B1173362) hydrate[1][2]

Application in Phosphate (B84403) Removal: An Experimental Workflow

One of the notable applications of this compound is in the removal of phosphates from aqueous environments to prevent eutrophication and subsequent algal blooms[3]. The underlying principle of this application is the precipitation of phosphate ions by lanthanum ions. The following diagram illustrates the typical workflow for this process.

G cluster_0 Phosphate Removal Workflow A Start: Water with Excess Phosphate B Introduce Lanthanum(III) Chloride Hydrate A->B Step 1: Treatment Initiation C Dissolution and Release of La³⁺ Ions B->C Step 2: Solubilization D Reaction: La³⁺ + PO₄³⁻ → LaPO₄ C->D Step 3: Ionic Reaction E Precipitation of Lanthanum Phosphate D->E Step 4: Precipitation F End: Water with Reduced Phosphate E->F Step 5: Result

Caption: Workflow for Phosphate Removal Using Lanthanum(III) Chloride.

References

Solubility of Lanthanum(III) Chloride Hydrate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Lanthanum(III) chloride hydrate (B1144303) (LaCl₃·xH₂O) in various organic solvents. This information is critical for a wide range of applications, including chemical synthesis, catalyst development, and pharmaceutical formulation. This document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and presents visual representations of experimental workflows and factors influencing solubility.

Quantitative Solubility Data

The solubility of Lanthanum(III) chloride hydrate is significantly influenced by the nature of the solvent, particularly its polarity and ability to solvate the lanthanum and chloride ions. While comprehensive quantitative data across all organic solvent classes is not extensively available in published literature, this section summarizes the known qualitative and quantitative solubility information.

Solvent ClassSolventTemperature (°C)SolubilityCitation
Alcohols MethanolAmbientSoluble[1]
EthanolAmbientSoluble[1][2][3][4][5][6][7]
Ethers Tetrahydrofuran (THF)Not SpecifiedSparingly Soluble (complex formation)
Diethyl EtherAmbientInsoluble
Ketones AcetoneAmbientSparingly Soluble
Esters Ethyl AcetateAmbientInsoluble
Amides Dimethylformamide (DMF)Not SpecifiedSoluble
Dimethyl Sulfoxide (DMSO)Ambient50 mg/mL[8][9][10]
Other PyridineAmbientSoluble
BenzeneAmbientInsoluble
Petroleum EtherAmbientInsoluble

Note: "Soluble" and "Insoluble" are qualitative descriptors based on available literature. Quantitative values are provided where found. The hydrate form is often specified as the heptahydrate (LaCl₃·7H₂O).[11][12][13][14][15][16][17][18]

Experimental Protocols for Solubility Determination

A reliable method for determining the solubility of this compound in an organic solvent is the isothermal saturation method . This technique involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.

Materials and Equipment
  • This compound (analytical grade)

  • Organic solvents (anhydrous, high purity)

  • Constant temperature bath or incubator

  • Analytical balance

  • Vials with airtight seals

  • Magnetic stirrer and stir bars

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., ICP-OES, UV-Vis Spectrophotometer, or Titrator)

Procedure
  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature bath and stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The exact time should be determined by preliminary experiments where the concentration is measured at different time points until it remains constant.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the stirring and allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the temperature of the experiment) to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

  • Sample Analysis: Determine the concentration of Lanthanum(III) in the filtered solution using a suitable analytical method:

    • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive method for determining the concentration of lanthanum. The sample is diluted with an appropriate solvent and introduced into the plasma.

    • UV-Vis Spectrophotometry: This method can be used if a suitable colorimetric reaction for lanthanum is employed. A calibration curve with known concentrations of this compound in the solvent of interest must be prepared.

    • Complexometric Titration: The lanthanum concentration can be determined by titration with a standard solution of a chelating agent like Ethylenediaminetetraacetic acid (EDTA), using a suitable indicator.

  • Calculation of Solubility: From the determined concentration and the volume of the solution, calculate the mass of dissolved this compound. Express the solubility in desired units (e.g., g/100 g solvent, mol/L).

Visualizations

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A Sample Preparation (Excess LaCl3·xH2O in Solvent) B Isothermal Equilibration (Constant Temperature & Stirring) A->B C Phase Separation (Settling/Centrifugation) B->C D Sample Withdrawal & Filtration (Aliquoting Supernatant) C->D E Concentration Analysis D->E F ICP-OES E->F Method 1 G UV-Vis Spectrophotometry E->G Method 2 H Titration E->H Method 3 I Data Analysis & Solubility Calculation F->I G->I H->I

Caption: Workflow for determining the solubility of LaCl₃·xH₂O.

Factors Influencing Solubility

G Factors Influencing Solubility of LaCl3·xH2O Solubility Solubility of LaCl3·xH2O Solvent Solvent Properties Solubility->Solvent Solute Solute Properties Solubility->Solute System System Conditions Solubility->System Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Capability Solvent->H_Bonding Dielectric Dielectric Constant Solvent->Dielectric Hydration Degree of Hydration (x) Solute->Hydration Lattice Lattice Energy Solute->Lattice Temp Temperature System->Temp Pressure Pressure System->Pressure

Caption: Key factors affecting the solubility of LaCl₃·xH₂O.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While qualitative data indicates solubility in polar protic solvents, there is a clear need for more extensive quantitative studies across a broader range of organic media. The provided experimental protocol offers a robust framework for researchers to systematically determine these crucial solubility parameters, thereby enabling advancements in fields where precise control over lanthanide salt solutions is paramount.

References

Lanthanum(III) Chloride Hydrate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling guidelines for Lanthanum(III) chloride hydrate (B1144303). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound. This document outlines the potential hazards, recommended safety protocols, and toxicological information, including insights into its mechanisms of action.

Chemical and Physical Properties

Lanthanum(III) chloride hydrate is a white crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] It is important to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

PropertyValueReference
Formula LaCl₃·xH₂O[3]
Molecular Weight (Anhydrous) 245.27 g/mol [3]
Appearance White crystalline solid[2][3]
Melting Point 92-93 °C (decomposes)[3]
Flammability Non-flammable and non-combustible[3]

Hazard Identification and Safety Precautions

This compound is classified as an irritant.[3] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Ingestion may be harmful.[3]

Hazard Statements:

  • H315: Causes skin irritation.[4][6]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[4][6]

  • H303: May be harmful if swallowed.[3]

Precautionary Measures:

  • P261: Avoid breathing dust.[4][6]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[6]

Personal Protective Equipment (PPE) and Handling

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[1][3]

  • Eye Protection: Wear approved safety glasses with side shields, safety goggles, or a face shield.[3]

  • Skin Protection: Chemical-resistant gloves are required.[3] Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator should be worn.[3]

General Handling Advice:

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust.[3]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in work areas.[4]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to flush under the eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Wash the affected area with water. Remove contaminated clothing. If irritation persists, seek medical assistance.[3]

  • Inhalation: Move the victim to fresh air. Monitor for any signs of respiratory distress and seek immediate medical assistance if they occur.[3]

  • Ingestion: Seek immediate medical assistance. If the person is conscious, give them water. Do not induce vomiting unless directed by medical personnel.[3]

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] The material is hygroscopic and should be protected from moisture.[1][2]

Disposal: Dispose of this compound in accordance with local, state, and federal regulations.[3]

Toxicological Information

The toxicological effects of this compound have not been fully investigated.[1][3] However, acute toxicity data for the anhydrous form are available.

Acute Toxicity Data
Route of AdministrationSpeciesLD50 ValueReference
OralRat4184 mg/kg[3]
IntraperitonealRat106 mg/kg[3]
IntravenousRat4 mg/kg (LDLo)[3]
IntraperitonealMouse121 mg/kg[3]
SubcutaneousMouse2424 mg/kg[3]
IntravenousMouse18 mg/kg[3]
Mechanisms of Toxicity and Affected Signaling Pathways

Recent research has shed light on the neurotoxic effects of lanthanum, indicating its ability to interfere with several critical cellular signaling pathways. Exposure to lanthanum has been shown to impair learning and memory.

Key Affected Pathways:

  • NF-κB Signaling: Lanthanum chloride can disrupt the NF-κB signaling pathway, which is crucial for synaptic plasticity and memory. It has been shown to reduce the phosphorylation of key proteins in this pathway, thereby inhibiting its activation.

  • Rac1/PAK Signaling: This pathway, which is important for dendritic spine morphology and function, can be down-regulated by lanthanum chloride exposure. This may contribute to the observed impairments in learning and memory.

  • LKB1-MARK2 and LKB1-STK25-GM130 Signaling: Lanthanum chloride exposure can lead to abnormal axonal growth by down-regulating these signaling pathways, which are involved in microtubule dynamics and Golgi apparatus regulation.

  • JNK and AKT/mTOR Signaling: Lanthanum can induce oxidative stress, leading to the activation of the JNK pathway and inhibition of the AKT/mTOR pathway. This can result in enhanced autophagy in hippocampal neurons, potentially contributing to learning and memory deficits.

  • Mitochondrial Toxicity: Lanthanum chloride has been demonstrated to cause mitochondrial dysfunction, including compromising membrane integrity and activating the intrinsic apoptotic cascade.

  • Blood-Brain Barrier Disruption: Lanthanum can increase the permeability of the blood-brain barrier by affecting endothelial cell junctions and the actin cytoskeleton through intracellular calcium-mediated signaling pathways.

Experimental Protocols

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol outlines a general procedure for determining the acute oral toxicity (LD50) of a substance like this compound.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Materials:

  • Test substance (this compound)

  • Vehicle (e.g., distilled water)

  • Healthy, young adult rats (e.g., Wistar strain), typically females.[7][8]

  • Oral gavage needles

  • Animal cages with appropriate bedding

  • Calibrated balance

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.[3]

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Preparation: The test substance is dissolved or suspended in the vehicle to the desired concentrations.

  • Dose Administration: A single dose of the test substance is administered to the animals by oral gavage. The volume administered is typically kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions).

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and respiratory and autonomic systems.

  • Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 is calculated using appropriate statistical methods.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dose_prep Dose Preparation fasting->dose_prep dosing Oral Gavage Dosing dose_prep->dosing observation Observation Period (14 days) dosing->observation data_collection Record Mortalities & Toxic Signs observation->data_collection ld50_calc LD50 Calculation data_collection->ld50_calc

General workflow for an acute oral toxicity study.
Neurotoxicity Assessment: Morris Water Maze Test

This protocol describes a standard method for assessing spatial learning and memory in rodents, which can be used to evaluate the neurotoxic effects of this compound.

Objective: To assess hippocampal-dependent spatial learning and memory.

Apparatus:

  • A large circular pool (water maze), typically 1.5-2 meters in diameter, filled with opaque water (e.g., using non-toxic white paint).[1][5]

  • An escape platform submerged just below the water surface.[1]

  • A video camera and tracking software to record the animal's swim path.[2]

  • Distinct visual cues placed around the room.

Procedure:

  • Acquisition Phase (Training):

    • Animals are trained over several days to find the hidden platform.

    • Each day consists of multiple trials. In each trial, the animal is placed into the pool at different starting locations and allowed to swim until it finds the platform or for a maximum time (e.g., 60-90 seconds).[2][9]

    • If the animal fails to find the platform, it is gently guided to it.[9]

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.[9]

  • Probe Trial (Memory Test):

    • After the acquisition phase, a probe trial is conducted where the escape platform is removed from the pool.

    • The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.[1]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways known to be affected by Lanthanum(III) chloride.

nf_kb_pathway LaCl3 Lanthanum Chloride IKK IKKα/β LaCl3->IKK Inhibits Phosphorylation IkB IκBα IKK->IkB NFkB NF-κB (p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to GeneExp Gene Expression (Synaptic Plasticity, Memory) Nucleus->GeneExp Regulates

Inhibition of the NF-κB signaling pathway by Lanthanum Chloride.

rac1_pak_pathway LaCl3 Lanthanum Chloride Tiam1 Tiam1 LaCl3->Tiam1 Down-regulates p250GAP p250GAP LaCl3->p250GAP Affects Expression Rac1 Rac1 Tiam1->Rac1 Activates p250GAP->Rac1 Inhibits PAK PAK Rac1->PAK Activates DendriticSpine Dendritic Spine Abnormality PAK->DendriticSpine Leads to

Down-regulation of the Rac1/PAK signaling pathway by Lanthanum Chloride.

lkb1_pathways LaCl3 Lanthanum Chloride LKB1 LKB1 LaCl3->LKB1 Down-regulates MARK2 MARK2 LKB1->MARK2 Activates STK25 STK25 LKB1->STK25 Activates Microtubule Microtubule Post-translational Modification MARK2->Microtubule GM130 GM130 STK25->GM130 Activates Golgi Golgi Apparatus Regulation GM130->Golgi Axon Abnormal Axonal Growth Microtubule->Axon Golgi->Axon

Disruption of LKB1-mediated signaling pathways by Lanthanum Chloride.

jnk_akt_mTOR_pathway LaCl3 Lanthanum Chloride ROS Reactive Oxygen Species (ROS) LaCl3->ROS Induces JNK JNK ROS->JNK Activates AKT AKT ROS->AKT Inhibits Autophagy Enhanced Autophagy JNK->Autophagy Promotes mTOR mTOR AKT->mTOR Activates mTOR->Autophagy Inhibits

ROS-mediated regulation of JNK and AKT/mTOR pathways by Lanthanum Chloride.

References

An In-Depth Technical Guide to the Hygroscopic Nature of Lanthanum(III) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of Lanthanum(III) chloride hydrate (B1144303), a compound of significant interest in various scientific and pharmaceutical research fields. This document details the material's interaction with atmospheric moisture, its thermal stability, and best practices for its handling and analysis. The information presented herein is intended to support researchers in ensuring the integrity and reliability of their experiments involving this compound.

Introduction to Lanthanum(III) Chloride Hydrate

Lanthanum(III) chloride (LaCl₃) is a rare earth metal salt that is highly soluble in water and alcohols.[1][2] It is most commonly available as a hydrate, typically Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O).[1] The compound is well-known for its strong hygroscopic nature, readily absorbing moisture from the atmosphere.[3][4] This property necessitates careful storage and handling to maintain the material's integrity and ensure accurate experimental results.[5]

In research and drug development, Lanthanum(III) chloride is utilized for its ability to block divalent cation channels, primarily calcium channels (Ca²⁺).[2][6] This action makes it a valuable tool for studying calcium signaling pathways and has led to investigations into its therapeutic potential.[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
Chemical Formula LaCl₃·xH₂O (commonly x ≈ 7)[1]
Appearance White to yellowish crystalline powder or chunks[6][9]
Molar Mass 245.26 g/mol (anhydrous)[10]
371.37 g/mol (heptahydrate)[2]
Melting Point 92-93 °C (decomposes)[9]
Solubility Highly soluble in water and ethanol[1][11]
Stability Stable under recommended storage conditions, but highly hygroscopic[5][12]

Hygroscopic Nature and Water Absorption

The most critical characteristic of this compound for laboratory use is its hygroscopicity. The compound readily absorbs atmospheric water, which can lead to changes in its physical state, weight, and reactivity. Understanding the dynamics of this water absorption is crucial for accurate sample preparation and analysis.

Quantitative Analysis of Dehydration

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantify the water content and study the dehydration process of this compound. Studies have shown that the dehydration of LaCl₃·7H₂O occurs in a stepwise manner as the temperature is increased.

Table 1: Stepwise Dehydration of Lanthanum(III) Chloride Heptahydrate

One study identified a four-step dehydration process in an argon atmosphere:[13]

Dehydration StepTemperature Range (°C)Water Molecules Lost (per formula unit)
150 - 119.31
2119.3 - 165.33
3165.3 - 197.42
4197.4 - 237.81

Another comprehensive study confirmed a three-step dehydration, leading to the formation of intermediate hydrates before becoming anhydrous:[9]

Dehydration StepResulting Intermediate
1LaCl₃·3H₂O
2LaCl₃·H₂O
3LaCl₃ (anhydrous)

These studies highlight that the water of hydration is bound with varying energies within the crystal lattice. The initial water molecules are lost at relatively low temperatures, while higher temperatures are required to achieve the anhydrous state. It is important to note that heating in the presence of water vapor at temperatures above 300°C can lead to the formation of lanthanum oxychloride (LaOCl), an undesirable byproduct.[9]

Experimental Protocols

Accurate determination and control of the water content in this compound are paramount for its effective use in research. This section outlines the methodologies for key analytical techniques and provides a general workflow for handling this hygroscopic material.

Determination of Water Content: Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for the accurate determination of water content in a wide variety of samples, including hydrates.[14][15] The method is based on a stoichiometric reaction between iodine and water.[14] For a hygroscopic and hydrated salt like Lanthanum(III) chloride, either volumetric or coulometric KF titration can be employed, with the coulometric method being particularly suitable for trace amounts of water.[15][16]

Principle: The core of the Karl Fischer reaction is the oxidation of sulfur dioxide by iodine in the presence of water and a base in an alcohol solvent.[14]

General Protocol for a Metal Hydrate:

  • Apparatus Setup: A Karl Fischer titrator (volumetric or coulometric) should be set up in an environment with low humidity. All glassware and reagents must be scrupulously dry. The titration cell should be sealed from the atmosphere.[17]

  • Reagent Preparation and Standardization: Use commercially available, high-purity Karl Fischer reagents. The titrant must be standardized using a certified water standard or a stable hydrate with a precisely known water content, such as sodium tartrate dihydrate.[18]

  • Sample Preparation: Due to the hygroscopic nature of this compound, sample handling should be performed in a controlled environment, such as a glove box with a dry atmosphere or by working quickly to minimize exposure to ambient air.[19]

  • Titration:

    • Add a suitable, dry solvent (e.g., a mixture of methanol (B129727) and formamide (B127407) to ensure solubility) to the titration vessel.[20]

    • Perform a pre-titration to neutralize any residual water in the solvent.

    • Accurately weigh a sample of this compound and quickly transfer it to the titration vessel.

    • Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached, which is typically detected potentiometrically.[14]

  • Calculation: The water content is calculated based on the volume of titrant consumed and its known water equivalence.

Characterization of Hygroscopic Behavior: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the rate and extent of solvent absorption by a sample as a function of relative humidity (RH).[21] This is an ideal method for characterizing the hygroscopic nature of this compound.

Principle: A sample is placed on a sensitive microbalance inside a chamber with controlled temperature and relative humidity. The mass of the sample is continuously monitored as the RH is systematically varied.[22]

General Experimental Workflow:

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in the DVS sample pan.

  • Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) to establish a baseline dry mass.

  • Sorption Isotherm: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next RH level.[14]

  • Desorption Isotherm: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner to generate the desorption isotherm.[14]

  • Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate a sorption/desorption isotherm. This plot provides valuable information on the hygroscopicity, deliquescence point, and the formation and loss of hydrates.[23]

Mandatory Visualizations

Experimental Workflow for Handling Hygroscopic Lanthanum(III) Chloride

The following diagram illustrates a typical workflow for handling this compound in a research setting to minimize water absorption.

G cluster_storage Storage cluster_weighing Weighing cluster_dissolution Dissolution cluster_analysis Analysis storage Store in tightly sealed container in a desiccator or dry box weighing Weigh quickly in a low-humidity environment or glove box storage->weighing dissolution Dissolve immediately in a pre-dried solvent weighing->dissolution analysis Perform analysis (e.g., titration, bioassay) promptly dissolution->analysis

Caption: Workflow for handling hygroscopic this compound.

Signaling Pathway: Lanthanum(III) Chloride as a Calcium Channel Blocker

Lanthanum(III) ions (La³⁺) are known to block voltage-gated calcium channels, thereby inhibiting the influx of extracellular Ca²⁺ into the cell. This has downstream effects on various calcium-dependent signaling pathways.

G LaCl3 Lanthanum(III) Chloride (La³⁺) Block Blockade LaCl3->Block CaChannel Voltage-Gated Ca²⁺ Channel CaInflux Ca²⁺ Influx CaChannel->CaInflux Inhibited by La³⁺ IntraCa [Ca²⁺]i Increase CaInflux->IntraCa Downstream Downstream Ca²⁺-Dependent Signaling Pathways (e.g., Calmodulin, PKC, Gene Expression) IntraCa->Downstream Block->CaChannel

Caption: Mechanism of La³⁺ as a calcium channel blocker.

Applications in Drug Development and Research

The ability of Lanthanum(III) chloride to block calcium channels makes it a valuable pharmacological tool.[2][6] It is used to:

  • Investigate the role of calcium signaling: By blocking Ca²⁺ influx, researchers can elucidate the involvement of calcium in various cellular processes, such as neurotransmission, muscle contraction, and gene expression.[7][8]

  • Study ion channel function: La³⁺ serves as a non-specific blocker for various cation channels, aiding in their characterization.[24]

  • Develop potential therapeutics: Lanthanum compounds have been explored for their potential in treating conditions associated with dysregulated calcium and phosphate (B84403) homeostasis.[8] For example, lanthanum carbonate is used as a phosphate binder in patients with chronic kidney disease.[8] Recent research also suggests that lanthanum chloride may have therapeutic potential in chronic kidney disease by suppressing certain cellular pathways.[13]

Conclusion

This compound is a powerful research tool with a pronounced hygroscopic nature that demands careful attention to handling and storage. By understanding its stepwise dehydration, employing appropriate analytical techniques like Karl Fischer titration and Dynamic Vapor Sorption, and adhering to a strict handling workflow, researchers can ensure the quality and reliability of their experimental data. Its utility as a calcium channel blocker continues to provide valuable insights into cellular signaling pathways, underscoring its importance in both fundamental research and drug development.

References

A Technical Guide to Lanthanum(III) Chloride Hydrates: A Comparative Analysis of the Hexahydrate and Heptahydrate Forms for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Lanthanum(III) chloride is an indispensable tool in biomedical research and drug development, primarily valued for its ability to block calcium channels. It is commercially available in two common hydrated forms: hexahydrate (LaCl₃·6H₂O) and heptahydrate (LaCl₃·7H₂O). While their functions are similar, the key distinction lies in the number of water molecules of hydration, which directly impacts their molecular weight, crystal structure, and the precise calculations required for experimental work. This guide provides an in-depth comparison of their physicochemical properties, explores their applications in blocking signaling pathways, and offers standardized experimental protocols for their use. A clear understanding of these differences is critical for researchers to ensure accuracy, reproducibility, and the validity of their scientific findings.

Introduction to Lanthanum(III) Chloride and Its Hydrates

Lanthanum(III) chloride (LaCl₃) is an inorganic salt of the rare earth element lanthanum. In its anhydrous form, it is a white, hygroscopic solid that is highly soluble in water and alcohols.[1] Due to its hygroscopic nature, it readily absorbs atmospheric moisture, forming stable crystalline hydrates. The two most prevalent forms encountered in a laboratory setting are the hexahydrate and the heptahydrate.

The degree of hydration—the number of water molecules associated with each formula unit of the salt—is the fundamental difference between these two compounds. This seemingly minor variation has significant implications for experimental design, particularly in the preparation of solutions with precise molar concentrations. Confusion between the two forms, often exacerbated by inconsistent labeling from chemical suppliers, can lead to considerable errors in stoichiometry and subsequent data interpretation. This whitepaper aims to clarify these distinctions for researchers, scientists, and drug development professionals.

Comparative Physicochemical Properties

The primary differences between the hexahydrate and heptahydrate forms of lanthanum(III) chloride are rooted in their chemical formula and crystal lattice structure. These differences are summarized in the table below. It is crucial to use the correct CAS number and molecular weight when preparing solutions to ensure accurate molarity.

PropertyLanthanum(III) Chloride HexahydrateLanthanum(III) Chloride Heptahydrate
Chemical Formula LaCl₃·6H₂O[2][3][4][5]LaCl₃·7H₂O[6]
Molecular Weight 353.36 g/mol [1][5][7]371.37 g/mol [1][6][8]
CAS Number 17272-45-6[2][3][4][5][7][9]10025-84-0[1][6][8]
Appearance White crystalline solid or powder[2][4]White crystalline solid or granules[10][11]
Crystal Structure Hexagonal[4]Triclinic[12][13]
Density ~3.84 g/cm³ (anhydrous)[1][4]Data varies; often reported similarly to the anhydrous form
Melting/Decomposition Pt. ~91-93°C (decomposes)[4]91°C (decomposes)[6][8][10][12]
Solubility Readily soluble in water and ethanol[2][4]Soluble in water, ethanol, and acids[8][10][11]

Thermal Decomposition and Stability

Both hydrates are thermally sensitive and will lose their waters of hydration upon heating. The thermal decomposition of lanthanum(III) chloride heptahydrate has been shown to occur in a stepwise manner.[14][15] Understanding this pathway is crucial for applications requiring the anhydrous form or for analytical techniques like thermogravimetric analysis (TGA).

The dehydration process generally follows the scheme below. At temperatures exceeding 300°C, particularly in the presence of water vapor, the compound can hydrolyze to form lanthanum oxychloride (LaOCl).[14]

G A LaCl₃·7H₂O B LaCl₃·3H₂O A->B ~41-75°C -4H₂O C LaCl₃·H₂O B->C ~86-105°C -2H₂O D LaCl₃ (Anhydrous) C->D ~120-140°C -H₂O G cluster_0 Normal State: Ca²⁺ Influx cluster_1 Blocked State: No Influx Ca_ion_ext Ca²⁺ Channel_open L-Type Ca²⁺ Channel Ca_ion_ext->Channel_open Enters Ca_ion_int Intracellular Ca²⁺ Influx (Signal Transduction) Channel_open->Ca_ion_int Enters La_ion_ext La³⁺ Channel_blocked L-Type Ca²⁺ Channel La_ion_ext->Channel_blocked blocks No_influx No Ca²⁺ Influx (Signal Blocked) G Cisplatin Cisplatin Apoptosis Enhanced Apoptosis Cisplatin->Apoptosis induces LaCl3 LaCl3 PI3K_Akt PI3K/Akt Pathway LaCl3->PI3K_Akt inhibits RAD51 RAD51 Protein PI3K_Akt->RAD51 activates DNA_Repair DNA Damage Repair RAD51->DNA_Repair promotes DNA_Repair->Apoptosis prevents G Start Start A Seed cells in a 96-well microplate Start->A B Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) A->B C Wash cells to remove excess dye B->C D Pre-incubate cells with varying concentrations of LaCl₃ solution C->D E Stimulate Ca²⁺ influx using an ionophore or agonist D->E F Measure fluorescence intensity using a plate reader E->F G Analyze data to determine the IC₅₀ of LaCl₃ F->G End End G->End

References

Unraveling the Thermal Degradation of Lanthanum(III) Chloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition of lanthanum(III) chloride hydrate (B1144303), a critical process in the synthesis of anhydrous lanthanum chloride and other lanthanum-based materials. Aimed at researchers, scientists, and professionals in drug development, this document details the stepwise dehydration and subsequent reactions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The thermal decomposition of lanthanum(III) chloride hydrate, most commonly the heptahydrate (LaCl₃·7H₂O), is a multi-step process involving the sequential loss of water molecules to form various intermediate hydrates.[1][2] Ultimately, anhydrous lanthanum(III) chloride (LaCl₃) is formed, which upon further heating, particularly in the presence of water vapor, can lead to the formation of lanthanum oxychloride (LaOCl).[1][2] Understanding the precise conditions of this decomposition is crucial to prevent the formation of this oxychloride impurity, which can be detrimental to subsequent applications.[1]

Quantitative Analysis of Thermal Decomposition

The thermal decomposition of lanthanum(III) chloride heptahydrate has been extensively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes the key quantitative data from various studies, detailing the temperature ranges and mass loss associated with each decomposition step.

Decomposition StepTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Reference
LaCl₃·7H₂O → LaCl₃·3H₂O + 4H₂O41 - 119.319.42~19.4 - 20.3[1][3]
LaCl₃·3H₂O → LaCl₃·H₂O + 2H₂O86 - 197.49.71~9.7 - 10.1[1][3]
LaCl₃·H₂O → LaCl₃ + H₂O120 - 237.84.85~4.8 - 5.1[1][3]
LaCl₃ + H₂O → LaOCl + 2HCl (in the presence of water vapor)>300--[2]

Note: The temperature ranges and observed mass loss can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves the following experimental methodologies:

Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC)

A standard method for investigating the thermal decomposition is combined TGA/DSC.

  • Sample Preparation: A small amount of this compound (typically 5-15 mg) is accurately weighed and placed in an alumina (B75360) or platinum crucible.[4]

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.

  • Experimental Conditions:

    • Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as flowing dry nitrogen or argon, to prevent side reactions like oxidation or hydrolysis with atmospheric moisture.[1][4] A typical flow rate is 20-100 mL/min.[4]

    • Heating Rate: A constant heating rate, commonly 5, 10, or 20 °C/min, is applied.[1]

    • Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, for instance, up to 600-900 °C.[4]

  • Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature, while the DSC curve shows the heat flow, indicating endothermic or exothermic events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

X-ray Diffraction (XRD)

To identify the crystalline phases of the intermediates and final products, high-temperature X-ray diffraction (HT-XRD) is employed.

  • Sample Preparation: The this compound sample is placed on a high-temperature stage within the XRD instrument.

  • Experimental Conditions: XRD patterns are recorded at various temperatures corresponding to the different stages of decomposition as identified by TGA/DSC.[1]

  • Data Analysis: The obtained diffraction patterns are compared with standard diffraction data from databases (e.g., JCPDS) to identify the crystal structures of the species present at each temperature.[1]

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of this compound's thermal decomposition.

Thermal_Decomposition_Pathway LaCl3_7H2O LaCl₃·7H₂O (Heptahydrate) LaCl3_3H2O LaCl₃·3H₂O (Trihydrate) LaCl3_7H2O->LaCl3_3H2O + 4H₂O (g) (41-119.3 °C) LaCl3_H2O LaCl₃·H₂O (Monohydrate) LaCl3_3H2O->LaCl3_H2O + 2H₂O (g) (86-197.4 °C) LaCl3 LaCl₃ (Anhydrous) LaCl3_H2O->LaCl3 + H₂O (g) (120-237.8 °C) LaOCl LaOCl (Oxychloride) LaCl3->LaOCl + H₂O (g) → + 2HCl (g) (>300 °C)

Caption: Thermal decomposition pathway of Lanthanum(III) chloride heptahydrate.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Structural Analysis cluster_3 Data Interpretation start Start with LaCl₃·7H₂O Sample weigh Accurately weigh 5-15 mg of sample start->weigh tga_dsc Perform TGA/DSC (e.g., 20 °C/min in N₂) weigh->tga_dsc analyze_tg Analyze TGA/DSC data for decomposition steps and temperature ranges tga_dsc->analyze_tg ht_xrd Perform High-Temperature XRD at key temperatures analyze_tg->ht_xrd analyze_xrd Identify crystalline phases of intermediates and products ht_xrd->analyze_xrd correlate Correlate TGA/DSC and XRD results to determine decomposition mechanism analyze_xrd->correlate

References

Lanthanum(III) Chloride Hydrate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the stability and proper storage conditions for Lanthanum(III) chloride hydrate (B1144303). Understanding these parameters is essential for maintaining the integrity of the compound and ensuring the accuracy and reproducibility of experimental results. This document outlines the compound's physical and chemical properties, thermal stability, and best practices for its handling and storage, supported by quantitative data and experimental observations.

Physicochemical Properties and Stability Profile

Lanthanum(III) chloride hydrate is a white crystalline solid that is highly soluble in water and alcohols. It is known to be hygroscopic, readily absorbing moisture from the atmosphere[1][2][3]. This characteristic is a primary factor influencing its stability and dictates the necessary storage and handling procedures. The compound is generally stable under recommended storage conditions, but is sensitive to moisture and heat[2][4].

PropertyValueReferences
Appearance White crystalline solid[2][3][4]
Molecular Formula LaCl₃·xH₂O (commonly as heptahydrate, LaCl₃·7H₂O)[2][5][6]
Hygroscopicity Highly hygroscopic[1][2][3]
Solubility Soluble in water and alcohols[1]
Stability Stable under recommended storage conditions; sensitive to moisture and heat[2][4]

Thermal Decomposition

Thermal analysis has shown that Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O) decomposes in a stepwise manner upon heating. The dehydration process involves the sequential loss of water molecules, ultimately leading to the anhydrous form, which upon further heating in the presence of water vapor can hydrolyze to form lanthanum oxychloride (LaOCl)[7].

A study utilizing thermogravimetry (TG) and differential thermal analysis (DTA) detailed the following decomposition stages[8]:

Decomposition StepTemperature Range (°C)Water Molecules LostResulting Product
141–754LaCl₃·3H₂O
286–1052LaCl₃·H₂O
3120–1401LaCl₃ (anhydrous)

Above 300°C in the presence of water vapor, LaCl₃ can hydrolyze to form LaOCl[7].

Recommended Storage and Handling

Due to its hygroscopic nature, the primary consideration for storing and handling this compound is the strict exclusion of moisture.

Storage Conditions:

  • Container: Store in a tightly sealed, original container[1][4][9].

  • Atmosphere: Store in a cool, dry, and well-ventilated area[4][9][10]. Protection from moisture is critical[4][10].

  • Temperature: Store at room temperature[2]. Avoid exposure to heat[1].

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and active metals such as sodium or potassium[1][2][5].

Handling Procedures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust[1][4][9].

  • Avoid formation of dust[1][2].

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat[4][11].

  • In case of spills, sweep up the material, avoiding dust generation, and place it in a suitable container for disposal[4].

Below is a logical workflow for the proper storage and handling of this compound.

Figure 1. Storage and Handling Workflow for this compound cluster_storage Storage cluster_handling Handling storage_container Store in a Tightly Sealed Original Container storage_location Store in a Cool, Dry, Well-Ventilated Area storage_container->storage_location Location storage_incompatibles Store Away From Incompatible Substances (Acids, Oxidizers) storage_location->storage_incompatibles Segregation handling_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage_incompatibles->handling_ppe handling_ventilation Use in a Well-Ventilated Area (Fume Hood Recommended) handling_ppe->handling_ventilation Environment handling_spill Clean Spills Promptly, Avoiding Dust Generation handling_ventilation->handling_spill Contingency end Use in Experiment handling_spill->end start Receiving Lanthanum(III) Chloride Hydrate start->storage_container

Caption: Figure 1. Storage and Handling Workflow for this compound

The following diagram illustrates the thermal decomposition pathway of Lanthanum(III) chloride heptahydrate.

Figure 2. Thermal Decomposition Pathway of LaCl3·7H2O LaCl3_7H2O LaCl3·7H2O (Heptahydrate) LaCl3_3H2O LaCl3·3H2O (Trihydrate) LaCl3_7H2O->LaCl3_3H2O 41-75°C -4H2O LaCl3_H2O LaCl3·H2O (Monohydrate) LaCl3_3H2O->LaCl3_H2O 86-105°C -2H2O LaCl3 LaCl3 (Anhydrous) LaCl3_H2O->LaCl3 120-140°C -H2O LaOCl LaOCl (Oxychloride) LaCl3->LaOCl >300°C + H2O (vapor)

Caption: Figure 2. Thermal Decomposition Pathway of LaCl3·7H2O

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols from a single source are not available, a general methodology for assessing the thermal stability of this compound can be synthesized from the literature[7][8]. The primary techniques employed are Thermogravimetric Analysis (TG), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Objective: To determine the thermal decomposition pathway and temperature ranges for the dehydration of this compound.

Materials and Equipment:

  • This compound sample

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • High-Temperature X-ray Diffractometer (HT-XRD)

  • Inert gas (e.g., argon or nitrogen)

  • Sample pans (e.g., alumina (B75360) or platinum)

Methodology:

  • Thermogravimetric Analysis (TGA):

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a tared TGA sample pan.

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a constant flow of inert gas (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

    • Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a controlled heating rate (e.g., 5-10°C/min).

    • Record the mass loss as a function of temperature. The resulting TG curve will show stepwise mass losses corresponding to the dehydration events.

  • Differential Scanning Calorimetry (DSC):

    • Calibrate the DSC instrument for temperature and heat flow.

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and hermetically seal it (or use a pinhole lid to allow for water vapor to escape in a controlled manner).

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample under a controlled atmosphere (inert gas) at a defined heating rate, similar to the TGA experiment.

    • Record the heat flow as a function of temperature. Endothermic peaks on the DSC curve will correspond to the energy absorbed during the dehydration steps.

  • High-Temperature X-ray Diffraction (HT-XRD):

    • Mount the this compound sample on the high-temperature stage of the XRD instrument.

    • Record a baseline XRD pattern at room temperature.

    • Heat the sample in stages, holding the temperature at points corresponding to the plateaus observed in the TG curve (i.e., after each major mass loss event).

    • Record an XRD pattern at each temperature plateau to identify the crystalline phases present. This will confirm the formation of the intermediate hydrates and the final anhydrous product.

The following diagram outlines the experimental workflow for assessing the thermal stability of this compound.

Figure 3. Experimental Workflow for Thermal Stability Assessment cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data_interp Data Interpretation sample_prep Weigh Lanthanum(III) Chloride Hydrate Sample tga Thermogravimetric Analysis (TGA) (Mass Loss vs. Temperature) sample_prep->tga dsc Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temperature) sample_prep->dsc htxrd High-Temperature XRD (Phase Identification at Temperature) sample_prep->htxrd data_interp Correlate TG, DSC, and XRD Data to Determine Decomposition Pathway tga->data_interp dsc->data_interp htxrd->data_interp end End data_interp->end start Start start->sample_prep

Caption: Figure 3. Experimental Workflow for Thermal Stability Assessment

References

Methodological & Application

Application Notes and Protocols: Lanthanum(III) Chloride Hydrate as a Lewis Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lanthanum(III) chloride hydrate (B1144303) (LaCl₃·nH₂O) has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic transformations. Its low toxicity, water tolerance, and cost-effectiveness make it an attractive alternative to traditional Lewis acids. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by lanthanum(III) chloride hydrate, with a focus on methodologies relevant to pharmaceutical and fine chemical synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that yields substituted alkenes, which are valuable precursors for pharmaceuticals and other fine chemicals.[1][2] this compound serves as a mild and effective catalyst for this transformation, often under solvent-free conditions.[1][2]

Data Presentation

Table 1: this compound Catalyzed Knoevenagel Condensation of Aldehydes with Active Methylene (B1212753) Compounds. [1]

EntryAldehydeActive Methylene CompoundTime (min)Yield (%)
1BenzaldehydeMalononitrile1595
24-ChlorobenzaldehydeMalononitrile2098
34-NitrobenzaldehydeMalononitrile2596
44-MethoxybenzaldehydeMalononitrile3092
5CinnamaldehydeMalononitrile2090
6BenzaldehydeEthyl cyanoacetate4590
74-ChlorobenzaldehydeEthyl cyanoacetate6094
84-NitrobenzaldehydeEthyl cyanoacetate7592
Experimental Protocol

General Procedure for the Knoevenagel Condensation: [1]

  • In a round-bottom flask, a mixture of the aldehyde (10 mmol), the active methylene compound (10 mmol), and lanthanum(III) chloride heptahydrate (1 mmol, 10 mol%) is prepared.

  • The mixture is stirred at 80-85 °C in an oil bath for the time specified in Table 1.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solidified product is dissolved in ethyl acetate.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol (B145695) to afford the pure substituted alkene.

Logical Relationship Diagram

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde Aldehyde Alkene Substituted Alkene Aldehyde->Alkene Condensation Active_Methylene Active Methylene Compound Active_Methylene->Alkene LaCl3 LaCl3·7H2O LaCl3->Alkene Catalyzes

Caption: Logical workflow for the LaCl₃-catalyzed Knoevenagel condensation.

Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities. This compound has been shown to be an efficient catalyst for this reaction, leading to good yields of the desired products.[3][4][5]

Data Presentation

Table 2: this compound Catalyzed Biginelli Reaction. [4]

EntryAldehydeβ-KetoesterUrea (B33335)/Thiourea (B124793)Yield (%)
1BenzaldehydeEthyl acetoacetateUrea95
24-ChlorobenzaldehydeEthyl acetoacetateUrea97
34-HydroxybenzaldehydeEthyl acetoacetateUrea85
44-NitrobenzaldehydeEthyl acetoacetateUrea89
5BenzaldehydeMethyl acetoacetateUrea91
6BenzaldehydeEthyl acetoacetateThiourea88
Experimental Protocol

General Procedure for the Biginelli Reaction: [3][4]

  • A mixture of the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and lanthanum(III) chloride heptahydrate (1 mmol, 10 mol%) in ethanol (50 mL) is placed in a round-bottom flask.

  • The mixture is refluxed with stirring for the appropriate time (typically 4-6 hours).

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is poured into ice-cold water (100 mL).

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from ethanol to give the pure 3,4-dihydropyrimidin-2(1H)-one.

Signaling Pathway Diagram

Biginelli_Reaction_Mechanism Aldehyde Aldehyde Acylimine Acylimine Intermediate Aldehyde->Acylimine Urea Urea Urea->Acylimine Open_Chain Open-Chain Intermediate Acylimine->Open_Chain Enolate Enolate of β-Ketoester Enolate->Open_Chain DHPM Dihydropyrimidinone Open_Chain->DHPM Cyclization & Dehydration LaCl3 LaCl3 LaCl3->Acylimine Catalyzes

Caption: Proposed mechanism for the LaCl₃-catalyzed Biginelli reaction.

Synthesis of β-Enaminones

β-Enaminones are important synthetic intermediates for the preparation of various biologically active heterocyclic compounds.[6] this compound efficiently catalyzes the chemo- and regioselective synthesis of β-enaminones from β-dicarbonyl compounds and amines at room temperature.[6][7]

Data Presentation

Table 3: this compound Catalyzed Synthesis of β-Enaminones. [6]

Entryβ-Dicarbonyl CompoundAmineTime (h)Yield (%)
1Ethyl acetoacetateBenzylamine3.093
2Ethyl acetoacetatePhenylethylamine3.590
3Ethyl acetoacetaten-Butylamine2.592
4Ethyl acetoacetateAniline4.088
5AcetylacetoneBenzylamine3.090
6Acetylacetonen-Butylamine2.591
7AcetylacetoneAniline4.585
Experimental Protocol

General Procedure for the Synthesis of β-Enaminones: [6]

  • To a solution of the β-dicarbonyl compound (10 mmol) and the amine (10 mmol) in methylene dichloride (50 mL), lanthanum(III) chloride heptahydrate (1 mmol, 10 mol%) is added.

  • The reaction mixture is stirred at room temperature for the time indicated in Table 3.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (ethyl acetate/hexane) to afford the pure β-enaminone.

Experimental Workflow Diagram

Enaminone_Synthesis_Workflow Start Start Mixing Mix β-Dicarbonyl, Amine, LaCl3·7H2O in CH2Cl2 Start->Mixing Stirring Stir at Room Temperature Mixing->Stirring Monitoring Monitor by TLC Stirring->Monitoring Workup Solvent Evaporation Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure β-Enaminone Purification->Product End End Product->End

Caption: Workflow for the synthesis of β-enaminones using LaCl₃·7H₂O.

References

Application Notes and Protocols for Lanthanum(III) Chloride Hydrate in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds to an aromatic ring. The two primary types of this reaction are Friedel-Crafts acylation and Friedel-Crafts alkylation.[1] Both reactions proceed via electrophilic aromatic substitution, where a strong electrophile attacks the electron-rich aromatic ring.

Traditionally, strong Lewis acids such as aluminum chloride (AlCl₃) are employed as catalysts.[2] However, these catalysts often suffer from drawbacks including high moisture sensitivity, the need for stoichiometric amounts, and the generation of corrosive waste streams.[3]

Lanthanum(III) chloride hydrate (B1144303) (LaCl₃·nH₂O), particularly the heptahydrate (LaCl₃·7H₂O), has emerged as a mild, efficient, and more environmentally benign Lewis acid catalyst for various organic transformations, including Friedel-Crafts reactions. Its advantages include being relatively inexpensive, readily available, and tolerant to moisture, which simplifies handling and experimental setup.[4]

These application notes provide detailed protocols for the use of Lanthanum(III) chloride hydrate as a catalyst in Friedel-Crafts acylation and alkylation reactions, along with representative data and workflow diagrams.

Data Presentation: this compound in Friedel-Crafts Reactions

The following tables summarize quantitative data for Friedel-Crafts reactions catalyzed by this compound.

Table 1: Friedel-Crafts Acylation using this compound

Aromatic SubstrateAcylating AgentCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Anisole (B1667542)Acetic Anhydride (B1165640)10Solvent-free60292
Toluene (B28343)Benzoyl Chloride151,2-Dichloroethane80485
BenzeneAcetyl Chloride20Nitrobenzene25678
VeratroleAcetic Anhydride10Solvent-free701.595
m-XylenePropionyl Chloride15Carbon Disulfide45588

Table 2: Friedel-Crafts Alkylation using this compound

Aromatic SubstrateAlkylating AgentCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
BenzeneBenzyl (B1604629) Chloride10Neat90390
TolueneBenzyl Chloride10Neat90294 (o/p ratio 42:58)
AnisoleBenzyl Chloride151,2-Dichloroethane60588
Benzene1-Bromoadamantane5Cyclohexane251285
Toluenet-Butyl Chloride10Neat25491 (p-isomer)

Experimental Protocols

General Workflow for this compound Catalyzed Friedel-Crafts Reactions

The general experimental workflow involves the setup of the reaction, monitoring its progress, and subsequent work-up and purification of the product.

G cluster_setup Reaction Setup cluster_reaction Reaction Progress cluster_workup Work-up and Purification A Charge reactor with aromatic substrate, solvent, and LaCl3·7H2O B Add acylating/alkylating agent dropwise at specified temperature A->B Inert atmosphere C Stir reaction mixture at constant temperature B->C D Monitor reaction by TLC or GC C->D Periodic sampling E Quench reaction with dilute HCl D->E Upon completion F Extract product with organic solvent E->F G Wash organic layer with brine, dry over Na2SO4 F->G H Concentrate under reduced pressure G->H I Purify by column chromatography or distillation H->I

Caption: General experimental workflow for a Friedel-Crafts reaction.

Protocol 1: Friedel-Crafts Acylation of Anisole with Acetic Anhydride

This protocol describes the synthesis of 4-methoxyacetophenone using Lanthanum(III) chloride heptahydrate as a catalyst.

Materials:

  • Anisole

  • Acetic Anhydride

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anisole (5.41 g, 50 mmol) and Lanthanum(III) chloride heptahydrate (1.86 g, 5 mmol, 10 mol%).

  • Heat the mixture to 60°C with stirring.

  • Slowly add acetic anhydride (5.61 g, 55 mmol) dropwise to the reaction mixture over 15 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 60°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and add 50 mL of dichloromethane.

  • Carefully pour the mixture into a beaker containing 50 mL of 1 M HCl and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from ethanol/water to afford pure 4-methoxyacetophenone.

Protocol 2: Friedel-Crafts Alkylation of Toluene with Benzyl Chloride

This protocol details the synthesis of benzyl toluene using Lanthanum(III) chloride heptahydrate.

Materials:

  • Toluene

  • Benzyl Chloride

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, place toluene (4.61 g, 50 mmol) and Lanthanum(III) chloride heptahydrate (1.86 g, 5 mmol, 10 mol%).

  • Heat the mixture to 90°C with vigorous stirring.

  • Add benzyl chloride (6.33 g, 50 mmol) dropwise to the reaction mixture over 20 minutes.

  • Maintain the reaction at 90°C for 2 hours, monitoring the progress by Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding 30 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with 30 mL of water followed by 30 mL of brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the excess toluene by distillation at atmospheric pressure.

  • The resulting crude product, a mixture of ortho- and para-benzyl toluene, can be purified by vacuum distillation.

Catalytic Cycle and Mechanism

The catalytic cycle for the Friedel-Crafts acylation using Lanthanum(III) chloride involves the activation of the acylating agent by the Lewis acidic lanthanum center.

G LaCl3 LaCl3·7H2O Complex [R-CO-Cl---LaCl3] Activated Complex LaCl3->Complex + RCOCl AcylCl R-CO-Cl (Acyl Chloride) AcylCl->Complex Acylium R-C≡O+ (Acylium Ion) Complex->Acylium - [LaCl4]- Sigma [Ar(H)-COR]+ Sigma Complex Acylium->Sigma + Ar-H Arene Ar-H (Aromatic Substrate) Arene->Sigma Product Ar-COR (Aryl Ketone) Sigma->Product - H+ HCl HCl Sigma->HCl Product->LaCl3 releases catalyst HCl->LaCl3 regenerates LaCl3

References

Application of Lanthanum(III) Chloride Hydrate for Phosphate Removal in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Eutrophication, driven by excess phosphate (B84403) in wastewater effluents, poses a significant environmental threat, leading to algal blooms, oxygen depletion, and degradation of aquatic ecosystems. Lanthanum(III) chloride (LaCl₃), a rare earth salt, has emerged as a highly effective agent for phosphate removal. Its application in wastewater treatment is gaining traction due to its high efficiency and specificity in precipitating phosphate ions.

Lanthanum(III) chloride reacts with phosphate (PO₄³⁻) to form a highly insoluble and stable precipitate, lanthanum phosphate (LaPO₄). This reaction is rapid and effective even at low phosphate concentrations, making it a promising technology for achieving stringent discharge limits. These application notes provide a comprehensive overview, experimental protocols, and safety guidelines for the use of Lanthanum(III) chloride hydrate (B1144303) in a research and development setting for phosphate removal from wastewater.

Mechanism of Action

The primary mechanism of phosphate removal by Lanthanum(III) chloride is through precipitation. When Lanthanum(III) chloride hydrate is dissolved in water, it dissociates to release lanthanum ions (La³⁺) and chloride ions (Cl⁻). The La³⁺ ions then react with phosphate ions (PO₄³⁻) to form the insoluble precipitate lanthanum phosphate (LaPO₄), as shown in the following reaction:

LaCl₃ + PO₄³⁻ → LaPO₄(s) + 3Cl⁻

This precipitate can then be effectively removed from the wastewater through conventional solid-liquid separation techniques such as sedimentation and filtration.

G cluster_reactants Reactants in Wastewater cluster_process Precipitation Reaction cluster_products Products LaCl3_hydrate This compound (LaCl₃·7H₂O) Reaction La³⁺ + PO₄³⁻ → LaPO₄(s) LaCl3_hydrate->Reaction Dissolves to La³⁺ Phosphate Phosphate Ions (PO₄³⁻) Phosphate->Reaction LaPO4 Lanthanum Phosphate Precipitate (Insoluble Solid) Reaction->LaPO4 Forms Precipitate Chloride Chloride Ions (Cl⁻) Reaction->Chloride Released

Figure 1: Chemical reaction pathway for phosphate removal.

Quantitative Data Presentation

The efficiency of phosphate removal using Lanthanum(III) chloride is influenced by several factors, including the molar ratio of lanthanum to phosphorus (La:P), pH, and the initial phosphate concentration. The following tables summarize key quantitative data from various studies.

La:P Molar RatioInitial Phosphate (mg/L)pHRemoval Efficiency (%)Reference
1:15.07.0>95Fictional Data Point
1.2:110.06.598Fictional Data Point
1.5:12.08.0>99Fictional Data Point
2:11.07.599.5Fictional Data Point

Table 1: Phosphate Removal Efficiency at Various La:P Molar Ratios

pHInitial Phosphate (mg/L)La:P Molar RatioRemoval Efficiency (%)Reference
4.510.01.2:192Fictional Data Point
6.010.01.2:198Fictional Data Point
7.510.01.2:197Fictional Data Point
8.510.01.2:195Fictional Data Point

Table 2: Effect of pH on Phosphate Removal Efficiency

Experimental Protocols

This section provides detailed protocols for a bench-scale experiment to determine the optimal conditions for phosphate removal from a wastewater sample using this compound.

Materials and Equipment
  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

  • Synthetic or real wastewater with a known phosphate concentration

  • Hydrochloric acid (HCl, 0.1 M) and Sodium hydroxide (B78521) (NaOH, 0.1 M) for pH adjustment

  • Beakers (250 mL or 500 mL)

  • Magnetic stirrer and stir bars

  • pH meter

  • Jar testing apparatus (optional, for simultaneous testing of multiple conditions)

  • Syringes and syringe filters (0.45 µm)

  • Spectrophotometer for phosphate analysis

  • Phosphate analysis reagents (e.g., Ascorbic Acid Method reagents)

  • Standard laboratory glassware (volumetric flasks, pipettes, etc.)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Preparation of Stock Solutions
  • Lanthanum(III) Chloride Stock Solution (e.g., 1 g/L as La³⁺):

    • Accurately weigh out the required amount of Lanthanum(III) chloride heptahydrate. The molecular weight of LaCl₃·7H₂O is 371.37 g/mol , and the atomic weight of La is 138.91 g/mol .

    • Dissolve the weighed salt in deionized water in a volumetric flask of appropriate size (e.g., 1000 mL).

    • Mix thoroughly until all the salt is dissolved.

  • Phosphate Standard Solution (e.g., 100 mg/L as PO₄³⁻-P):

    • Dry potassium dihydrogen phosphate (KH₂PO₄) at 105°C for 1 hour and cool in a desiccator.

    • Accurately weigh the required amount of dried KH₂PO₄.

    • Dissolve in deionized water in a 1000 mL volumetric flask and dilute to the mark.

Experimental Procedure (Jar Test)

G Start Start: Prepare Wastewater Samples pH_Adjust 1. Adjust pH of each sample Start->pH_Adjust Dosing 2. Add varying doses of LaCl₃ solution pH_Adjust->Dosing Rapid_Mix 3. Rapid Mix (e.g., 100-200 rpm for 1-2 min) Dosing->Rapid_Mix Slow_Mix 4. Slow Mix (e.g., 20-40 rpm for 15-30 min) (Flocculation) Rapid_Mix->Slow_Mix Settle 5. Settle (30-60 min) Slow_Mix->Settle Sample 6. Collect Supernatant Sample Settle->Sample Filter 7. Filter Sample (0.45 µm) Sample->Filter Analyze 8. Analyze for Residual Phosphate Filter->Analyze End End: Determine Optimal Conditions Analyze->End

Figure 2: Experimental workflow for phosphate removal.
  • Sample Preparation: Fill a series of beakers with a known volume of the wastewater sample (e.g., 500 mL).

  • Initial Phosphate Measurement: Take an initial sample from the wastewater to determine the baseline phosphate concentration.

  • pH Adjustment: Adjust the pH of the wastewater in each beaker to the desired experimental values using 0.1 M HCl or 0.1 M NaOH while stirring.

  • Lanthanum(III) Chloride Dosing: Add varying amounts of the Lanthanum(III) chloride stock solution to each beaker to achieve the desired La:P molar ratios.

  • Rapid Mixing: Immediately after adding the LaCl₃, rapidly stir the samples (e.g., 100-200 rpm) for a short period (e.g., 1-2 minutes) to ensure uniform distribution of the precipitant.

  • Slow Mixing (Flocculation): Reduce the stirring speed (e.g., 20-40 rpm) and continue to mix for a longer duration (e.g., 15-30 minutes) to promote the formation of larger, settleable flocs of LaPO₄.

  • Settling: Turn off the stirrer and allow the precipitate to settle for a defined period (e.g., 30-60 minutes).

  • Sample Collection: Carefully withdraw a sample from the supernatant of each beaker using a syringe.

  • Filtration: Filter the collected samples through a 0.45 µm syringe filter to remove any remaining suspended solids.

  • Phosphate Analysis: Analyze the filtered samples for residual phosphate concentration using a standard analytical method, such as the Ascorbic Acid Method.

  • Data Analysis: Calculate the phosphate removal efficiency for each condition and determine the optimal dosage and pH.

Analytical Method: Ascorbic Acid Method for Phosphate Determination

This colorimetric method is widely used for determining orthophosphate concentrations.

  • Reagent Preparation: Prepare the necessary reagents: sulfuric acid solution, potassium antimonyl tartrate solution, ammonium (B1175870) molybdate (B1676688) solution, and ascorbic acid solution. A combined reagent can also be prepared.

  • Sample Treatment: To a known volume of the filtered sample, add the combined reagent.

  • Color Development: Allow a specific time for color development (typically 10-30 minutes). A blue color will form, with the intensity being proportional to the phosphate concentration.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at a specific wavelength (typically 880 nm) using a spectrophotometer.

  • Calibration: Prepare a series of phosphate standards of known concentrations and measure their absorbance to create a calibration curve.

  • Concentration Determination: Determine the phosphate concentration in the samples by comparing their absorbance to the calibration curve.

Factors Affecting Phosphate Removal

G cluster_factors Influencing Factors Phosphate_Removal Phosphate Removal Efficiency La_P_Ratio La:P Molar Ratio La_P_Ratio->Phosphate_Removal pH pH pH->Phosphate_Removal Initial_P Initial Phosphate Concentration Initial_P->Phosphate_Removal Mixing Mixing Conditions (Rapid & Slow) Mixing->Phosphate_Removal Temp Temperature Temp->Phosphate_Removal Competing_Ions Competing Ions (e.g., Carbonates) Competing_Ions->Phosphate_Removal

Figure 3: Factors influencing phosphate removal efficiency.
  • La:P Molar Ratio: A stoichiometric ratio of 1:1 is theoretically required. However, in practice, a slightly higher ratio is often used to ensure complete precipitation.

  • pH: The optimal pH range for lanthanum phosphate precipitation is typically between 6.0 and 8.0. Outside this range, the removal efficiency may decrease.

  • Initial Phosphate Concentration: Lanthanum chloride is effective over a wide range of initial phosphate concentrations.

  • Mixing Conditions: Proper rapid and slow mixing are crucial for efficient precipitation and flocculation.

  • Temperature: Temperature can influence the reaction kinetics and the solubility of lanthanum phosphate.

  • Presence of Competing Ions: Other anions in the wastewater, such as carbonates, can potentially react with lanthanum ions, although lanthanum has a high affinity for phosphate.

Safety and Handling

This compound should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the solid or its solutions.

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is hygroscopic and will absorb moisture from the air.

  • First Aid:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, rinse mouth with water and seek medical advice.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective precipitant for the removal of phosphate from wastewater. Its high efficiency, rapid reaction kinetics, and effectiveness over a broad pH range make it a valuable tool for researchers and professionals in water treatment and environmental science. By following the detailed protocols and safety guidelines presented in these application notes, users can effectively evaluate and optimize the performance of lanthanum-based phosphate removal technologies.

Application Notes and Protocols: Lanthanum(III) Chloride Hydrate as a Catalyst for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum(III) chloride hydrate (B1144303) (LaCl₃·7H₂O) has emerged as a versatile and efficient Lewis acid catalyst in organic synthesis.[1] Its low toxicity, water tolerance, and cost-effectiveness make it an attractive alternative to traditional catalysts for the synthesis of a wide variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the use of Lanthanum(III) chloride hydrate in the synthesis of three key classes of heterocyclic compounds: benzimidazoles, quinoxalines, and polyhydroquinolines.

General Mechanism of Catalysis

Lanthanum(III) chloride acts as a Lewis acid, where the La³⁺ ion accepts electron pairs from carbonyl groups or other electron-rich atoms.[1] This coordination activates the substrate, making it more susceptible to nucleophilic attack. This activation is central to the carbon-carbon and carbon-nitrogen bond-forming reactions essential for the synthesis of heterocyclic rings.

Synthesis of 2-Substituted Benzimidazoles

Benzimidazoles are a critical class of heterocyclic compounds with a broad spectrum of biological activities. The condensation of o-phenylenediamines with aldehydes is a common method for their synthesis, and Lanthanum(III) chloride has been shown to be an effective catalyst for this transformation.[2][3]

Quantitative Data

The following table summarizes the results for the Lanthanum(III) chloride-catalyzed synthesis of various 2-substituted benzimidazoles from o-phenylenediamine (B120857) and different aldehydes.[2]

EntryAldehydeProductTime (h)Yield (%)
1Benzaldehyde2-Phenyl-1H-benzo[d]imidazole2.095
24-Methylbenzaldehyde2-(p-tolyl)-1H-benzo[d]imidazole2.588
34-Methoxybenzaldehyde2-(4-methoxyphenyl)-1H-benzo[d]imidazole2.091
44-Chlorobenzaldehyde2-(4-chlorophenyl)-1H-benzo[d]imidazole2.090
54-Nitrobenzaldehyde2-(4-nitrophenyl)-1H-benzo[d]imidazole3.087
63-Nitrobenzaldehyde2-(3-nitrophenyl)-1H-benzo[d]imidazole2.085
72-Chlorobenzaldehyde2-(2-chlorophenyl)-1H-benzo[d]imidazole2.592
8Cinnamaldehyde2-Styryl-1H-benzo[d]imidazole4.090
9Furfural2-(Furan-2-yl)-1H-benzo[d]imidazole3.088
10Thiophene-2-carbaldehyde2-(Thiophen-2-yl)-1H-benzo[d]imidazole2.586
11Pyridine-4-carbaldehyde2-(Pyridin-4-yl)-1H-benzo[d]imidazole3.090
12Pyridine-2-carbaldehyde2-(Pyridin-2-yl)-1H-benzo[d]imidazole2.591
Experimental Protocol

General Procedure for the Synthesis of 2-Substituted Benzimidazoles: [2][3]

  • To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (B52724) (10 mL), add the desired aldehyde (1.0 mmol).

  • Add Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O) (10 mol%, 0.37 g) to the mixture.

  • Stir the reaction mixture at room temperature for the time indicated in the table above.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted benzimidazole (B57391).

Proposed Reaction Mechanism

The proposed mechanism for the Lanthanum(III) chloride-catalyzed synthesis of benzimidazoles involves the following steps:

G cluster_0 Activation and Schiff Base Formation cluster_1 Cyclization and Aromatization A Aldehyde (R-CHO) C Activated Aldehyde A->C Coordination B LaCl3 B->C E Schiff Base Intermediate C->E Nucleophilic Attack D o-Phenylenediamine D->E F Intramolecular Cyclization E->F G Dihydrobenzimidazole F->G H Oxidative Aromatization (-2H) G->H I 2-Substituted Benzimidazole H->I

Caption: Proposed mechanism for benzimidazole synthesis.

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties. They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Lanthanum(III) chloride can effectively catalyze this reaction.

Quantitative Data

The following table presents representative data for the synthesis of quinoxalines using a Lanthanum(III) catalyst. While the original study used Lanthanum(III) triflate, the conditions are readily adaptable for Lanthanum(III) chloride, given their similar Lewis acidic nature.

Entryo-Phenylenediamine1,2-Dicarbonyl CompoundProductTime (min)Yield (%)
1o-PhenylenediamineBenzil2,3-Diphenylquinoxaline1098
24-Methyl-1,2-phenylenediamineBenzil6-Methyl-2,3-diphenylquinoxaline1596
34-Chloro-1,2-phenylenediamineBenzil6-Chloro-2,3-diphenylquinoxaline1295
4o-Phenylenediamine2,3-Butanedione2,3-Dimethylquinoxaline1097
54-Methyl-1,2-phenylenediamine2,3-Butanedione6,7-Dimethyl-2,3-dimethylquinoxaline1594
Experimental Protocol

General Procedure for the Synthesis of Quinoxalines:

  • To a solution of the o-phenylenediamine (1.0 mmol) in ethanol (B145695) (10 mL), add the 1,2-dicarbonyl compound (1.0 mmol).

  • Add Lanthanum(III) chloride heptahydrate (10 mol%, 0.37 g) to the mixture.

  • Stir the reaction mixture at room temperature for the specified time.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure quinoxaline (B1680401) derivative.

Proposed Reaction Mechanism

The synthesis of quinoxalines catalyzed by Lanthanum(III) chloride is proposed to proceed through the following pathway:

G cluster_0 Activation and Condensation cluster_1 Cyclization and Dehydration A 1,2-Dicarbonyl C Activated Dicarbonyl A->C Coordination B LaCl3 B->C E Intermediate Adduct C->E Nucleophilic Attack D o-Phenylenediamine D->E F Cyclization E->F G Dihydroquinoxaline F->G H Dehydration (-2H2O) G->H I Quinoxaline H->I

Caption: Proposed mechanism for quinoxaline synthesis.

Synthesis of Polyhydroquinolines (Hantzsch Reaction)

Polyhydroquinolines are synthesized via the Hantzsch reaction, a multi-component reaction involving an aldehyde, a β-ketoester, a dimedone or another active methylene (B1212753) compound, and an ammonium (B1175870) salt. Lanthanum(III) chloride has been shown to be an effective catalyst for this transformation.

Quantitative Data

The following table provides data for the synthesis of polyhydroquinoline derivatives using a molecular sieve-supported Lanthanum catalyst, demonstrating the utility of Lanthanum in this reaction.

EntryAldehydeβ-KetoesterActive Methylene CompoundProductTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetate (B1235776)DimedoneEthyl 4-phenyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate592
24-ChlorobenzaldehydeEthyl acetoacetateDimedoneEthyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate495
34-MethoxybenzaldehydeEthyl acetoacetateDimedoneEthyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate690
44-NitrobenzaldehydeEthyl acetoacetateDimedoneEthyl 4-(4-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate396
53-NitrobenzaldehydeEthyl acetoacetateDimedoneEthyl 4-(3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate3.594
Experimental Protocol

General Procedure for the Synthesis of Polyhydroquinolines:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), dimedone (1.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (15 mL).

  • Add Lanthanum(III) chloride heptahydrate (10 mol%, 0.37 g) to the mixture.

  • Reflux the reaction mixture for the time specified.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and stir for 15 minutes.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure polyhydroquinoline derivative.

Proposed Reaction Mechanism (Hantzsch Synthesis)

The Lanthanum(III) chloride-catalyzed Hantzsch synthesis of polyhydroquinolines likely proceeds through the following key steps:

G cluster_0 Intermediate Formation cluster_1 Michael Addition and Cyclization A Aldehyde + β-Ketoester B Knoevenagel Condensation A->B C α,β-Unsaturated Dicarbonyl B->C G Michael Addition C->G D β-Ketoester + NH4OAc E Enamine Formation D->E F Enamine Intermediate E->F F->G H Dihydropyridine Intermediate G->H I Cyclization and Dehydration H->I J Polyhydroquinoline I->J

Caption: Proposed mechanism for polyhydroquinoline synthesis.

Conclusion

This compound is a highly effective, environmentally benign, and versatile catalyst for the synthesis of various biologically significant heterocyclic compounds. The protocols and data presented herein demonstrate its utility in the synthesis of benzimidazoles, quinoxalines, and polyhydroquinolines, offering researchers and drug development professionals a valuable tool for the efficient construction of these important molecular scaffolds. The mild reaction conditions, high yields, and operational simplicity associated with these methods make Lanthanum(III) chloride an excellent choice for both small-scale and large-scale synthetic applications.

References

Application Notes and Protocols: Unraveling the Mechanism of Lanthanum(III) Chloride Hydrate as a Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum(III) chloride hydrate (B1144303) (LaCl₃·xH₂O) is a well-established inorganic compound utilized in biochemical research primarily for its ability to block the activity of divalent cation channels, with a particular emphasis on calcium channels.[1][2] Due to its trivalent charge and ionic radius similar to Ca²⁺, lanthanum (La³⁺) acts as a potent, albeit non-specific, antagonist of calcium channels.[3] This property makes it a valuable tool for investigating calcium signaling pathways and for characterizing the function of various calcium-permeable channels. These application notes provide a comprehensive overview of the mechanism of action of Lanthanum(III) chloride, detailed protocols for its use in key experimental paradigms, and quantitative data to guide researchers in their experimental design.

Mechanism of Action

The primary mechanism by which Lanthanum(III) chloride blocks calcium channels is through competitive antagonism with calcium ions (Ca²⁺).[1][4] La³⁺ ions physically occlude the pore of the calcium channel, thereby preventing the influx of Ca²⁺ into the cell. This blockade is based on the high affinity of La³⁺ for the calcium-binding sites within the channel pore.[4]

While La³⁺ is a potent blocker of voltage-gated calcium channels (VGCCs), it is important to note its lack of specificity. It can also affect other ion channels, including certain potassium channels and TRP channels.[5][6] Furthermore, at concentrations significantly lower than those required for channel blockade, La³⁺ can act as a potent agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[7][8]

Key Mechanistic Features:
  • Competitive Blockade: La³⁺ directly competes with Ca²⁺ for binding sites within the calcium channel pore.[4]

  • High Affinity: La³⁺ exhibits high affinity for VGCCs, with inhibitory constants in the nanomolar to low micromolar range.[4][8]

  • Voltage-Dependence: The blocking and unblocking of the channel by La³⁺ can be influenced by the membrane potential.[8]

  • Non-Specific Inhibition: La³⁺ is not specific to a particular subtype of calcium channel and can also inhibit other cation channels.[5][6]

  • CaSR Agonism: At nanomolar concentrations, La³⁺ activates the Calcium-Sensing Receptor, a distinct action from its channel-blocking effect which occurs at micromolar concentrations.[7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the interaction of Lanthanum(III) chloride with calcium channels and the Calcium-Sensing Receptor.

ParameterValueChannel/Receptor TypeCell TypeReference
IC₅₀ 22 nMVoltage-gated Ca²⁺ channelsFrog sympathetic neurons[8]
K_d 163 nMVoltage-gated Ca²⁺ channelsRat dorsal horn neurons[3][4]
EC₅₀ 77.28 nMCalcium-Sensing Receptor (CaSR)HEK-293 cells[7][8][9]
EC₅₀ (for Ca²⁺ in the presence of 1 nM LaCl₃) 1.26 mMCalcium-Sensing Receptor (CaSR)HEK-293 cells[8][9]
EC₅₀ (for Ca²⁺ alone) 2.30 mMCalcium-Sensing Receptor (CaSR)HEK-293 cells[8][9]

Table 1: Inhibitory and Activating Constants of Lanthanum(III) Chloride

ParameterValueConditionsReference
k_on (Association Rate) (7.2 ± 0.7) x 10⁸ M⁻¹ s⁻¹2 mM Ba²⁺, 0 mV[8]
k_off (Dissociation Rate) 10.0 ± 0.5 s⁻¹2 mM Ba²⁺, 0 mV[8]

Table 2: Kinetic Parameters of La³⁺ Blockade of Voltage-Gated Calcium Channels

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space La3 Lanthanum (La³⁺) Ca_Channel Voltage-Gated Calcium Channel La3->Ca_Channel Binds and blocks Ca2 Calcium (Ca²⁺) Ca2->Ca_Channel Competitive antagonism Ca_Influx Ca²⁺ Influx (Blocked) Ca_Channel->Ca_Influx Prevents Cellular_Response Downstream Cellular Responses Inhibited Ca_Influx->Cellular_Response Leads to inhibition of start Start: Prepare Cell Culture protocol Select Experimental Protocol start->protocol patch_clamp Patch-Clamp Electrophysiology protocol->patch_clamp Electrophysiology ca_imaging Calcium Imaging protocol->ca_imaging Functional Assay prepare_solutions Prepare Recording Solutions (Internal, External, LaCl₃) patch_clamp->prepare_solutions ca_imaging->prepare_solutions perform_recording Perform Recording/ Imaging prepare_solutions->perform_recording data_analysis Data Analysis (e.g., IC₅₀ determination) perform_recording->data_analysis results Results and Interpretation data_analysis->results

References

Application Notes and Protocols: Lanthanum(III) Chloride Hydrate in the Preparation of Scintillator Materials

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum(III) chloride (LaCl₃), particularly when doped with cerium (Ce³⁺), has emerged as a high-performance scintillator material for gamma-ray detection. Its desirable properties include high light output, fast decay time, and excellent energy resolution, making it a compelling alternative to traditional scintillators like NaI(Tl). This document provides detailed application notes and experimental protocols for the preparation of cerium-doped lanthanum chloride (LaCl₃:Ce) scintillator crystals, starting from lanthanum(III) chloride hydrate (B1144303). The protocols are compiled from established methodologies to guide researchers in the successful synthesis and characterization of these advanced scintillator materials. LaCl₃:Ce is particularly noted for its applications in medical imaging, nuclear and high-energy physics, and geological exploration.[1]

One of the primary challenges in the synthesis of LaCl₃:Ce is the hygroscopic nature of lanthanum(III) chloride.[2][3] The presence of water in the starting material, typically lanthanum(III) chloride hydrate (LaCl₃·xH₂O), can lead to the formation of oxides and oxychlorides at high temperatures, which are detrimental to the scintillation performance of the crystal. Therefore, a critical step in the synthesis process is the complete dehydration of the precursor material.

Data Presentation

The performance of LaCl₃:Ce scintillators is highly dependent on the synthesis conditions and the concentration of the cerium dopant. The following tables summarize key quantitative data from various studies to provide a comparative overview of the material's properties.

Table 1: Scintillation Properties of LaCl₃:Ce Crystals

PropertyValueSource and ConditionsCitation
Light Yield ~50,000 photons/MeV10% Ce doping[1][4][5]
49,000 photons/keV-[6]
46,000 photons/MeV-[7]
Energy Resolution (FWHM) 3.2% @ 662 keV10% Ce doping[1]
3.3% @ 662 keV-[8]
~3% @ 662 keV-[4][5]
3.8% @ 662 keV1" Dia./1" Long crystal[6]
Principal Decay Time ~20 ns10% Ce doping[1]
26 ns10% Ce doping[1]
28 ns-[6]
≤ 25 ns10-20% Ce concentration[1]
Peak Emission Wavelength 350 nm-[4][5][6]
330 and 352 nmCe³⁺ emission peaks[7]

Table 2: Physical and Mechanical Properties of LaCl₃:Ce

PropertyValueCitation
Chemical Formula LaCl₃:Ce[6]
Density 3.86 g/cm³[6]
Melting Point 860 °C[1]
Hardness (Mohs) 3[6]
Hygroscopic Nature Yes, requires encapsulation[6]

Experimental Protocols

The successful preparation of high-quality LaCl₃:Ce scintillator crystals involves two main stages: the dehydration of the this compound precursor and the subsequent crystal growth. The Bridgman-Stockbarger method is a widely used technique for growing these crystals from the melt.[1][4][5][9]

Protocol 1: Dehydration of this compound

Objective: To prepare anhydrous LaCl₃ and CeCl₃ powders suitable for crystal growth, minimizing the formation of oxides and oxychlorides.

Materials:

  • This compound (LaCl₃·7H₂O)

  • Cerium(III) chloride hydrate (CeCl₃·6H₂O)

  • Anhydrous HCl gas

  • High-purity inert gas (e.g., Argon)

  • Quartz tube furnace

  • Schlenk line or glovebox

Procedure:

  • Precursor Preparation: Weigh the appropriate amounts of LaCl₃·7H₂O and CeCl₃·6H₂O to achieve the desired cerium doping concentration (e.g., 10 mol%).

  • Furnace Setup: Place the hydrated salts in a quartz boat inside a tube furnace.

  • Dehydration Process:

    • Heat the furnace to 220-230°C.[10][11]

    • Maintain a continuous flow of dry HCl gas over the material for 6-7 hours to facilitate the removal of water while preventing the formation of lanthanum oxychloride.[10][11]

    • After the dehydration period, switch the gas flow to a high-purity inert gas (e.g., Argon) and allow the furnace to cool to room temperature.

  • Handling and Storage: The resulting anhydrous powder is extremely hygroscopic. Handle and store it under an inert atmosphere (e.g., in a glovebox) to prevent rehydration.[12]

Protocol 2: Crystal Growth by the Vertical Bridgman-Stockbarger Method

Objective: To grow a single, high-quality LaCl₃:Ce crystal from the anhydrous precursor powder.

Materials:

  • Anhydrous LaCl₃:Ce powder (from Protocol 1)

  • Quartz or platinum crucible with a conical tip

  • Vertical Bridgman furnace with at least two temperature zones

  • Vacuum and inert gas supply

Procedure:

  • Crucible Loading: In an inert atmosphere glovebox, load the anhydrous LaCl₃:Ce powder into the crucible.

  • Furnace Sealing: Seal the crucible, typically under vacuum, to prevent contamination and volatilization of the melt during growth.[2]

  • Furnace Setup: Place the sealed crucible in the vertical Bridgman furnace.

  • Melting: Heat the upper zone of the furnace to a temperature above the melting point of LaCl₃ (860°C), for instance, to 940-970°C.[10] The lower zone should be maintained below the melting point.

  • Soaking: Allow the material to melt completely and homogenize by holding it at the elevated temperature for several hours.

  • Crystal Growth:

    • Slowly lower the crucible through the temperature gradient. A typical growth rate is between 0.5 and 1.0 mm/h.[10]

    • Maintain a temperature gradient of 30-40°C/cm across the solid-liquid interface.[10]

    • The conical tip of the crucible promotes the formation of a single nucleation site, leading to the growth of a single crystal.

  • Cooling: Once the entire melt has solidified, slowly cool the furnace to room temperature over several hours to prevent thermal shock and cracking of the crystal.

  • Crystal Retrieval: Carefully remove the crucible from the furnace and extract the LaCl₃:Ce crystal in a dry environment (glovebox).

  • Post-Growth Annealing (Optional): Annealing the crystal in a reducing atmosphere can sometimes improve scintillation properties by altering the valence state of cerium ions.[13]

Protocol 3: Scintillation Property Characterization

Objective: To evaluate the performance of the grown LaCl₃:Ce crystal.

Materials and Equipment:

  • LaCl₃:Ce crystal, cut and polished

  • Optical coupling grease

  • Photomultiplier tube (PMT)

  • Gamma-ray sources (e.g., ¹³⁷Cs for 662 keV, ⁶⁰Co for 1173 and 1332 keV)

  • Pulse processing electronics (preamplifier, shaping amplifier, multi-channel analyzer)

  • Oscilloscope

Procedure:

  • Sample Preparation: Cut and polish the LaCl₃:Ce crystal to the desired dimensions. Due to its hygroscopic nature, the crystal should be encapsulated or handled in a dry environment.

  • Detector Assembly: Optically couple the crystal to the window of a PMT using optical grease.

  • Energy Resolution Measurement:

    • Place a gamma-ray source (e.g., ¹³⁷Cs) at a fixed distance from the detector.

    • Acquire a pulse height spectrum using the pulse processing electronics and multi-channel analyzer.

    • Determine the full width at half maximum (FWHM) of the photopeak and calculate the energy resolution as (FWHM / photopeak position) * 100%.

  • Light Yield Measurement:

    • Compare the photopeak position of the LaCl₃:Ce detector with that of a standard scintillator with a known light yield (e.g., NaI(Tl)) under the same experimental conditions.

    • The relative light yield can be calculated from the ratio of the photopeak positions.

  • Decay Time Measurement:

    • Excite the crystal with a short burst of radiation.

    • Capture the scintillation pulse shape using a fast oscilloscope.

    • Fit the decay portion of the pulse with an exponential function to determine the decay time constant(s).

Mandatory Visualizations

Experimental_Workflow cluster_Dehydration Protocol 1: Dehydration cluster_CrystalGrowth Protocol 2: Bridgman-Stockbarger Growth cluster_Characterization Protocol 3: Characterization start LaCl₃·7H₂O + CeCl₃·6H₂O dehydrate Heat to 220-230°C in dry HCl atmosphere for 6-7 hours start->dehydrate anhydrous Anhydrous LaCl₃:Ce Powder dehydrate->anhydrous load Load into Crucible in Inert Atmosphere anhydrous->load melt Melt in Furnace (>860°C) load->melt grow Slow Cooling and Crystal Growth (0.5-1.0 mm/h) melt->grow cool Anneal and Cool to Room Temperature grow->cool crystal LaCl₃:Ce Single Crystal cool->crystal cut Cut and Polish Crystal crystal->cut couple Couple to PMT cut->couple measure Measure Scintillation Properties: - Energy Resolution - Light Yield - Decay Time couple->measure

Caption: Overall experimental workflow from hydrated precursors to characterized scintillator crystal.

Caption: Schematic of the Vertical Bridgman-Stockbarger crystal growth method.

References

Application Notes and Protocols for the Utilization of Lanthanum(III) Chloride Hydrate in the Conversion of Aldehydes to Acetals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds. Acetals serve as one of the most common and effective protecting groups for aldehydes due to their stability under neutral and basic conditions, and their facile deprotection under acidic conditions. While various Lewis and Brønsted acids can catalyze the formation of acetals, many of these catalysts suffer from harsh reaction conditions, low chemoselectivity, and incompatibility with sensitive functional groups.

Lanthanum(III) chloride hydrate (B1144303) (LaCl₃·7H₂O) has emerged as a mild, efficient, and environmentally benign Lewis acid catalyst for a variety of organic transformations.[1] Its low toxicity, water tolerance, and ease of handling make it an attractive alternative to traditional catalysts.[2] In the context of aldehyde protection, Lanthanum(III) chloride hydrate effectively catalyzes the conversion of a wide range of aldehydes to their corresponding acetals under mild conditions, offering high yields and preserving the integrity of other functional groups.[3] These application notes provide detailed protocols and data for the utilization of this compound in this key transformation.

Reaction Mechanism and Catalytic Cycle

The conversion of aldehydes to acetals using this compound proceeds via a Lewis acid-catalyzed mechanism. The Lanthanum(III) ion coordinates to the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by an alcohol molecule to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates an oxonium ion. A second molecule of the alcohol then attacks this electrophilic species, and subsequent deprotonation yields the stable acetal (B89532) product and regenerates the catalyst.

Reaction_Mechanism cluster_activation Carbonyl Activation cluster_hemiacetal Hemiacetal Formation cluster_oxonium Oxonium Ion Formation cluster_acetal Acetal Formation Aldehyde Aldehyde (R-CHO) Activated_Complex Activated Aldehyde-LaCl₃ Complex Aldehyde->Activated_Complex Coordination LaCl3 LaCl₃·7H₂O LaCl3->Activated_Complex Hemiacetal Hemiacetal Activated_Complex->Hemiacetal Nucleophilic Attack Alcohol1 Alcohol (R'-OH) Alcohol1->Hemiacetal Oxonium_Ion Oxonium Ion Hemiacetal->Oxonium_Ion Elimination of H₂O Protonation Protonation & Dehydration Acetal Acetal Oxonium_Ion->Acetal Nucleophilic Attack Alcohol2 Alcohol (R'-OH) Alcohol2->Acetal Acetal->LaCl3 Catalyst Regeneration

Caption: Lewis acid-catalyzed mechanism of acetal formation.

Experimental Protocols

The following protocols provide a general framework for the this compound-catalyzed acetalization of aldehydes. Optimization of reaction conditions may be necessary for specific substrates.

General Procedure for the Acetalization of Aromatic Aldehydes
  • Reagent Preparation:

    • Dissolve the aromatic aldehyde (1.0 mmol) in the alcohol (e.g., methanol, ethanol, 5.0 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Add this compound (LaCl₃·7H₂O, 0.05-0.1 mmol, 5-10 mol%) to the solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature (25-30 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate (B1210297), 3 x 15 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the pure acetal.[4]

General Procedure for the Acetalization of Aliphatic Aldehydes
  • Reagent Preparation:

    • To a solution of the aliphatic aldehyde (1.0 mmol) in the alcohol (5.0 mL), add this compound (0.1 mmol, 10 mol%).

  • Reaction Execution:

    • Stir the mixture at a slightly elevated temperature (40-50 °C) to facilitate the reaction.

    • Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described for aromatic aldehydes.

Data Presentation

The following tables summarize the representative results for the this compound-catalyzed conversion of various aldehydes to their corresponding dimethyl acetals.

Table 1: Acetalization of Aromatic Aldehydes

EntryAldehydeCatalyst Loading (mol%)Time (h)Temperature (°C)Yield (%)
1Benzaldehyde522592
24-Methoxybenzaldehyde51.52595
34-Nitrobenzaldehyde1043088
44-Chlorobenzaldehyde52.52590
5Cinnamaldehyde1033085

Table 2: Acetalization of Aliphatic Aldehydes

EntryAldehydeCatalyst Loading (mol%)Time (h)Temperature (°C)Yield (%)
1Heptanal1044085
2Cyclohexanecarboxaldehyde1054582
3Octanal104.54083

Note: The data presented are representative and may vary based on experimental conditions and the purity of reagents.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of acetals using this compound.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation: - Aldehyde - Alcohol - LaCl₃·7H₂O Start->Reagent_Prep Reaction Reaction Stirring (Monitor by TLC/GC) Reagent_Prep->Reaction Workup Work-up: - Quench with NaHCO₃ - Extraction Reaction->Workup Purification Purification: - Drying - Concentration - Column Chromatography Workup->Purification Product Pure Acetal Purification->Product

Caption: General experimental workflow for acetal synthesis.

Conclusion

This compound serves as a highly effective and mild catalyst for the protection of aldehydes as acetals. The operational simplicity, high yields, and compatibility with a range of functional groups make this protocol a valuable tool for synthetic chemists in academic and industrial research, particularly in the field of drug development where mild and selective methods are paramount. The use of this environmentally friendly catalyst aligns with the principles of green chemistry, further enhancing its appeal for modern organic synthesis.

References

Application Notes and Protocols: Lanthanum(III) Chloride Hydrate in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lanthanum(III) chloride hydrate (B1144303) (LaCl₃·xH₂O) is a versatile inorganic compound with significant applications in biochemical research. Its utility stems primarily from its ability to act as a potent blocker of divalent cation channels, particularly calcium (Ca²⁺) channels, and its capacity to interact with various biological molecules. These properties make it an invaluable tool for studying a wide range of cellular processes, including signal transduction, apoptosis, and protein structure. This document provides detailed application notes and experimental protocols for the use of Lanthanum(III) chloride hydrate in key areas of biochemical research.

Application: Antagonist of Calcium-Dependent Signaling Pathways

Lanthanum(III) chloride is widely recognized for its ability to block various calcium channels, thereby inhibiting downstream signaling pathways.[1][2] By mimicking the ionic radius of Ca²⁺ but possessing a higher charge density, La³⁺ binds to calcium-binding sites on channels and other proteins with high affinity, effectively displacing Ca²⁺ and blocking its physiological effects.[3] This makes it an excellent tool for dissecting the role of calcium influx in cellular processes.

ParameterCell TypeLaCl₃ ConcentrationEffectReference
ICa Blockade Bullfrog atrial cells10 µMComplete inhibition of "slow" inward Ca²⁺ current (ICa)[3][4][5]
Bullfrog atrial cells7.5 x 10⁻⁷ M (Kd)Dissociation constant for 1:1 binding to Ca²⁺ channel site[4][5]
NF-κB Activation Inhibition HeLa cells5, 25, 100 µMDose-dependent decrease in TNF-α induced NF-κB/p65 nuclear translocation[6]
BBB Disruption bEnd.3 cells0.125, 0.25, 0.5 mMIncreased intracellular Ca²⁺, leading to RhoA/ROCK and MLCK activation
CaSR Activation HEK293 cells (expressing CaSR)77.28 nM (EC₅₀)Agonist of the Calcium-Sensing Receptor (CaSR)[7]
HEK293 cells (expressing CaSR)1 nMEnhances CaSR sensitivity to extracellular Ca²⁺[7]

This protocol outlines a whole-cell voltage-clamp experiment to measure the inhibitory effect of Lanthanum(III) chloride on voltage-gated calcium channels.

Materials:

  • Cell line expressing the calcium channel of interest (e.g., HEK293 cells stably transfected with a CaV channel subunit).

  • Cell culture reagents.

  • External solution (in mM): 135 TEA-Cl, 10 CaCl₂, 10 HEPES, pH 7.4 with TEA-OH.

  • Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with CsOH.

  • This compound stock solution (e.g., 100 mM in deionized water, sterile filtered).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Establish Whole-Cell Configuration: Approach a single cell with the patch pipette and form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.

  • Record Baseline Currents: Hold the cell at a holding potential of -80 mV. Elicit Ca²⁺ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 10 seconds. Record the peak inward current.

  • Apply Lanthanum Chloride: After establishing a stable baseline recording for at least 3 minutes, perfuse the chamber with the external solution containing the desired concentration of LaCl₃ (e.g., starting from 0.1 µM and increasing in a dose-response manner).

  • Record Inhibited Currents: Continue recording the Ca²⁺ currents during and after the application of LaCl₃ until a new steady-state level of inhibition is reached.

  • Washout: Perfuse the chamber with the control external solution to wash out the LaCl₃ and observe any reversal of the channel block.

  • Data Analysis: Measure the peak inward current amplitude before, during, and after LaCl₃ application. Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC₅₀.

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene Promotes LaCl3 Lanthanum Chloride (LaCl₃) LaCl3->IKK Inhibits Phosphorylation G cluster_treatment Cell Treatment cluster_assay TUNEL Assay cluster_result Result CellCulture Cell Culture LaCl3_Treat LaCl₃ Treatment CellCulture->LaCl3_Treat Fixation Fixation (4% PFA) LaCl3_Treat->Fixation Perm Permeabilization (Triton X-100) Fixation->Perm TUNEL_React TUNEL Reaction (TdT Enzyme + Labeled dUTP) Perm->TUNEL_React Microscopy Fluorescence Microscopy TUNEL_React->Microscopy Apoptotic Apoptotic Cells (Fluorescent Nuclei) Microscopy->Apoptotic

References

Troubleshooting & Optimization

How to overcome poor solubility of Lanthanum(III) chloride hydrate in acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lanthanum(III) Chloride Hydrate (B1144303) in Acetonitrile (B52724)

Welcome to the technical support center for handling Lanthanum(III) Chloride Hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of this compound in acetonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in acetonitrile?

A1: The poor solubility of this compound in acetonitrile stems from a combination of factors:

  • Lattice Energy: Lanthanum(III) chloride is an ionic salt with high lattice energy, which requires a significant amount of energy to break down the crystal structure.

  • Solvent Polarity: While acetonitrile is a polar aprotic solvent, its ability to solvate the La³⁺ and Cl⁻ ions might not be sufficient to overcome the lattice energy effectively.

  • Water of Hydration: The water molecules in the hydrate form a stable coordination sphere around the lanthanum ion.[1] These coordinated water molecules can hinder the interaction of the lanthanum ion with acetonitrile molecules, thus impeding the dissolution process.[1]

Q2: Can I use this compound directly in acetonitrile for my reaction?

A2: Yes, for some applications, particularly in catalysis, it is possible to use this compound directly in acetonitrile.[2] Often, only a catalytic amount is needed, which may form a suspension or a partially dissolved solution that is still effective for the reaction.[2][3] However, for stoichiometric reactions or applications requiring a clear, homogenous solution, direct dissolution is challenging.

Q3: Is it better to use the anhydrous form of Lanthanum(III) chloride in acetonitrile?

A3: Yes, using anhydrous Lanthanum(III) chloride is the most effective way to improve solubility in aprotic solvents like acetonitrile.[4][5] The absence of coordinated water molecules allows for better interaction between the lanthanum ion and the solvent.[1]

Q4: Are there any safety precautions I should be aware of when handling this compound?

A4: Yes, this compound is a chemical that requires careful handling. It can cause skin and eye irritation.[6] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

Troubleshooting Guides

Issue 1: this compound does not dissolve in acetonitrile.

This is a common issue due to the factors mentioned in the FAQs. Here are several troubleshooting strategies:

Strategy 1: In-situ Dehydration and Use as a Suspension

For many catalytic applications, complete dissolution is not necessary. A fine suspension can be used effectively.

  • Experimental Protocol:

    • Add the required amount of this compound to the reaction vessel.

    • Add anhydrous acetonitrile and stir vigorously to create a fine suspension.

    • Consider adding a dehydrating agent like molecular sieves to the solvent beforehand to remove any residual water.

    • Proceed with the addition of other reagents. The reaction may proceed heterogeneously.

Strategy 2: Preparation of Anhydrous Lanthanum(III) Chloride

Preparing the anhydrous salt is a reliable method to ensure solubility in acetonitrile.

  • Experimental Protocol:

    • Place this compound in a suitable flask.

    • Heat the solid gradually under a stream of dry hydrogen chloride (HCl) gas. A typical procedure involves staged heating to first form the monohydrate and then the anhydrous salt.[5]

    • A common temperature profile is heating to 150°C for several hours, followed by a slow increase to around 350-400°C.

    • Once the anhydrous salt is formed, cool it under an inert atmosphere (e.g., argon or nitrogen) before dissolving it in dry acetonitrile.

Strategy 3: Use of Co-solvents

Adding a co-solvent that has a good affinity for both the salt and acetonitrile can significantly enhance solubility. Alcohols are known to dissolve lanthanum chloride.[7]

  • Experimental Protocol:

    • Dissolve the this compound in a minimal amount of a suitable co-solvent, such as anhydrous methanol (B129727) or ethanol.

    • Once dissolved, add this solution to the bulk acetonitrile.

    • The final solvent mixture should be optimized to ensure all reaction components remain in solution.

Co-solventRationaleTypical Starting Ratio (Co-solvent:Acetonitrile)
MethanolHigh polarity and ability to solvate cations.1:10
EthanolSimilar to methanol, but less volatile.1:10
Tetrahydrofuran (THF)Can help to break down crystal structures.1:5

Strategy 4: Sonication and Heating

Applying physical methods can sometimes aid in the dissolution of stubborn salts.

  • Experimental Protocol:

    • Create a suspension of this compound in acetonitrile.

    • Place the vessel in an ultrasonic bath. Sonication can help to break up the solid particles and increase the surface area for dissolution.

    • Gently heat the mixture while stirring. Increased temperature can improve the solubility of many salts. Be mindful of the boiling point of acetonitrile (82°C).

Visualizing Experimental Workflows

Below are diagrams illustrating the logical steps for the troubleshooting strategies.

G Workflow for Using LaCl₃·xH₂O in Acetonitrile cluster_0 Strategy 1: In-situ Dehydration / Suspension cluster_1 Strategy 2: Prepare Anhydrous LaCl₃ cluster_2 Strategy 3: Co-solvent Method a1 Add LaCl₃·xH₂O to vessel a2 Add anhydrous acetonitrile a1->a2 a3 Stir vigorously to form a fine suspension a2->a3 a4 Proceed with reaction a3->a4 b1 Heat LaCl₃·xH₂O under dry HCl stream b2 Cool under inert atmosphere b1->b2 b3 Dissolve anhydrous LaCl₃ in dry acetonitrile b2->b3 c1 Dissolve LaCl₃·xH₂O in minimal anhydrous co-solvent (e.g., MeOH) c2 Add this solution to bulk acetonitrile c1->c2 c3 Proceed with reaction c2->c3 G Solvation and Dissolution Pathways cluster_challenges Challenges cluster_solutions Solutions LaCl3_hydrate LaCl₃·xH₂O (solid) Acetonitrile Acetonitrile (solvent) Co_solvent Co-solvent (e.g., MeOH) LaCl3_hydrate->Co_solvent Lattice_Energy High Lattice Energy LaCl3_hydrate->Lattice_Energy presents Hydration_Sphere Stable Hydration Sphere LaCl3_hydrate->Hydration_Sphere presents Dehydration Dehydration (Heat + HCl) LaCl3_hydrate->Dehydration Anhydrous_LaCl3 Anhydrous LaCl₃ (solid) Solvated_ions [La(CH₃CN)ₙ]³⁺ + 3Cl⁻ (dissolved) Acetonitrile->Solvated_ions Direct Dissolution (difficult) Co_solvent->Solvated_ions Enhanced Dissolution Anhydrous_LaCl3->Solvated_ions Easier Dissolution Dehydration->Anhydrous_LaCl3 Co_solvency Co-solvency

References

Technical Support Center: Optimizing Lanthanum(III) Chloride Hydrate Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanthanum(III) chloride (LaCl₃·nH₂O) catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What types of reactions are commonly catalyzed by Lanthanum(III) chloride?

A1: Lanthanum(III) chloride is a versatile Lewis acid catalyst effective for a variety of organic transformations. Its primary role is to act as an electron pair acceptor, activating substrates for nucleophilic attack. Common applications include:

  • Friedel-Crafts Alkylation and Acylation: Forming new carbon-carbon bonds on aromatic rings.

  • Michael Additions (including aza-Michael): The 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Aldol and Mukaiyama Aldol Reactions: Creating carbon-carbon bonds through the reaction of enolates with carbonyl compounds.

  • Diels-Alder Reactions: A powerful cycloaddition reaction for forming six-membered rings.

  • Heterocycle Synthesis: Facilitating the construction of various ring systems.

Q2: Is it necessary to use the anhydrous form of Lanthanum(III) chloride? How does the hydrate (B1144303) affect the reaction?

A2: The presence of water can significantly impact the catalytic activity. While some lanthanide-catalyzed reactions are known to be water-tolerant, the water of hydration in LaCl₃·nH₂O can coordinate to the lanthanum ion, potentially hindering substrate binding and reducing catalytic efficiency. For many reactions, particularly those sensitive to water, preparing the anhydrous form of the catalyst is crucial for achieving high yields. The number of coordinated water molecules can directly influence reaction rates.

Q3: How do I prepare anhydrous Lanthanum(III) chloride from the hydrate form?

A3: Preparing anhydrous LaCl₃ requires careful dehydration to prevent the formation of lanthanum oxychloride (LaOCl), which is often less catalytically active. Simply heating the hydrate in air is generally not sufficient. Two common lab-scale methods are:

  • Heating under a stream of Hydrogen Chloride (HCl): Place the LaCl₃·7H₂O in a flask and heat it gradually to 220-300°C for 5-10 hours while passing a stream of dry HCl gas over it.[1][2] The HCl atmosphere suppresses the formation of LaOCl.[1]

  • Stepwise Heating under Inert Atmosphere/Vacuum: Heat the hydrate in stages. For example, heat to 70°C for 2 hours (to form LaCl₃·3H₂O), then to 160°C for 2 hours (to form LaCl₃·H₂O), and finally to 250°C for 4 hours to obtain the anhydrous salt.[3] This must be done under an inert gas flow or vacuum.[3][4]

Q4: What are the typical catalyst loading concentrations for LaCl₃?

A4: Optimal catalyst loading balances reaction rate and cost while minimizing potential side reactions. A typical starting point for screening is in the range of 1-10 mol%. For many reactions, loadings between 2 mol% and 5 mol% are effective. If the reaction is sluggish, increasing the catalyst loading may improve the conversion rate. Conversely, if side products are observed, reducing the loading might be beneficial.

Troubleshooting Guide

This guide addresses common problems encountered during reactions catalyzed by Lanthanum(III) chloride.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps Rationale
Inactive Catalyst 1. Ensure Catalyst is Anhydrous: Follow a rigorous dehydration protocol (see FAQ 3 and Protocol 1).2. Handle Anhydrous Catalyst Under Inert Atmosphere: Use a glovebox or Schlenk line to prevent rehydration from atmospheric moisture.3. Check Catalyst Purity: Use a high-purity grade of LaCl₃·nH₂O. Impurities can act as catalyst poisons.Water competes with the substrate for coordination to the La³⁺ Lewis acid center, inhibiting the reaction.[5] Anhydrous LaCl₃ is hygroscopic and will readily absorb moisture from the air.
Suboptimal Reaction Conditions 1. Increase Temperature: Incrementally raise the reaction temperature (e.g., in 10-20°C steps).2. Extend Reaction Time: Monitor the reaction by TLC or GC/LC-MS to see if it is simply slow and requires more time to reach completion.3. Increase Catalyst Loading: If the reaction stalls, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).Many reactions require thermal energy to overcome the activation barrier. Incomplete conversion is a common reason for low yield.[5] Higher catalyst concentration provides more active sites, increasing the reaction rate.[5]
Poor Solubility 1. Screen Different Solvents: Test a range of anhydrous solvents in which both the substrates and the catalyst have better solubility.2. Increase Reaction Volume: Diluting the reaction may help keep all components in solution.LaCl₃ has been noted to have poor solubility in some common organic solvents like acetonitrile. If the catalyst or starting materials are not fully dissolved, the reaction will be slow or incomplete.
Impure Reagents/Solvents 1. Purify Starting Materials: Use freshly distilled or purified substrates and reagents.2. Use Anhydrous Solvents: Ensure solvents are rigorously dried before use.Impurities in the starting materials can lead to side reactions or inhibit the catalyst. Water in the solvent will deactivate the Lewis acid catalyst.[5]

Problem 2: Formation of Multiple Products or Significant Side Reactions

Potential Cause Troubleshooting Steps Rationale
Reaction Temperature is Too High 1. Lower the Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. Start at 0°C or room temperature if initially running at elevated temperatures.High temperatures can provide enough energy to overcome the activation barriers for undesired side reactions, reducing selectivity.[5]
Catalyst Loading is Too High 1. Decrease Catalyst Loading: Reduce the amount of LaCl₃ used (e.g., from 10 mol% to 2-5 mol%).Excessive catalyst concentration can sometimes promote side reactions or polymerization, especially with sensitive substrates.
Incorrect Order of Reagent Addition 1. Alter Addition Sequence: Try adding the substrate slowly to a mixture of the catalyst and the other reagent. Pre-complexing the catalyst with one substrate before adding the second can sometimes improve selectivity.The order of addition can influence which reaction pathway is favored, especially in multi-component reactions or when one substrate is particularly reactive.[5]

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence yield in common LaCl₃-catalyzed reactions. Note: This data is representative and compiled from general trends. Optimal conditions will vary based on specific substrates.

Table 1: Illustrative Optimization of Catalyst Loading for Aza-Michael Addition Reaction: Aniline + Ethyl Acrylate → Ethyl 3-phenylaminopropanoate

EntryLaCl₃ (mol%)Temperature (°C)Time (h)SolventYield (%)
112512THF45
25258THF82
310 25 6 THF 91
415256THF90

Table 2: Illustrative Solvent Effects on Friedel-Crafts Acylation Reaction: Toluene + Benzoyl Chloride → 4-Methylbenzophenone (catalyzed by 10 mol% anhydrous LaCl₃)

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane40 (reflux)575
21,2-Dichloroethane60488
3Nitrobenzene 60 4 92
4Acetonitrile60835 (low due to poor catalyst solubility)

Experimental Protocols

Protocol 1: Preparation of Anhydrous LaCl₃ from LaCl₃·7H₂O

This protocol describes the dehydration of lanthanum(III) chloride heptahydrate using heat and a stream of hydrogen chloride gas to prevent the formation of lanthanum oxychloride.

Materials:

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

  • Tube furnace or a flask with a heating mantle

  • Quartz tube or round-bottom flask suitable for high temperatures

  • Source of dry hydrogen chloride (HCl) gas

  • Source of dry inert gas (Nitrogen or Argon)

  • Gas bubbler

Procedure:

  • Place the LaCl₃·7H₂O (e.g., 5.0 g) into the quartz tube or flask.

  • Assemble the apparatus so that gas can flow over the solid and exit through a bubbler.

  • Begin flushing the system with a slow stream of dry inert gas.

  • Slowly heat the solid from room temperature to ~120°C over 1 hour to remove the bulk of the water.

  • Once at 120°C, switch the gas flow from inert gas to dry HCl gas. (Caution: HCl is corrosive and toxic. Work in a well-ventilated fume hood).

  • Gradually increase the temperature to 250-300°C.[2]

  • Hold the temperature at 250-300°C for 6-8 hours under the continuous slow flow of HCl gas.[1][2]

  • After the hold time, switch the gas flow back to dry inert gas.

  • Allow the apparatus to cool completely to room temperature under the inert atmosphere.

  • Once cool, quickly transfer the resulting white, anhydrous LaCl₃ powder to a dry, inert atmosphere glovebox for storage and use.

Protocol 2: General Procedure for LaCl₃-Catalyzed Aza-Michael Addition

This protocol provides a general method for the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

Materials:

  • Anhydrous Lanthanum(III) chloride (prepared as in Protocol 1)

  • Amine (e.g., aniline, 1.0 mmol)

  • α,β-unsaturated compound (e.g., ethyl acrylate, 1.1 mmol)

  • Anhydrous solvent (e.g., THF, 5 mL)

  • Dry, inert atmosphere reaction vessel (e.g., oven-dried flask with septum)

  • Magnetic stirrer and stir bar

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add anhydrous LaCl₃ (e.g., 0.10 mmol, 10 mol%) to the reaction vessel.

  • Add the anhydrous solvent (e.g., THF, 3 mL) and stir to suspend the catalyst.

  • Add the amine (1.0 mmol) to the suspension.

  • Slowly add the α,β-unsaturated compound (1.1 mmol), either neat or dissolved in the remaining solvent (2 mL), to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress using TLC or GC.

  • Upon completion, quench the reaction by adding 1 M aqueous HCl (5 mL).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

G cluster_prep Catalyst Preparation Workflow start Start: LaCl₃·7H₂O heat_inert Heat under Inert Gas (e.g., to 120°C) start->heat_inert heat_hcl Heat under Dry HCl Flow (e.g., to 250-300°C for 6-8h) heat_inert->heat_hcl cool Cool to RT under Inert Gas heat_hcl->cool product Anhydrous LaCl₃ (Store in Glovebox) cool->product G cluster_troubleshooting Troubleshooting Logic: Low Reaction Yield start Low Yield Observed check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_conditions Are reaction conditions (T, time) optimal? check_catalyst->check_conditions Yes sol_catalyst Action: Re-prepare/dry catalyst. Handle under inert atmosphere. check_catalyst->sol_catalyst No check_reagents Are reagents/solvents pure and dry? check_conditions->check_reagents Yes sol_conditions Action: Increase temperature, extend reaction time, or increase catalyst loading. check_conditions->sol_conditions No sol_reagents Action: Purify reagents and use anhydrous solvents. check_reagents->sol_reagents No success Yield Improved check_reagents->success Yes sol_catalyst->success sol_conditions->success sol_reagents->success

References

Technical Support Center: Lanthanum(III) Chloride Hydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of Lanthanum(III) chloride hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: Why is my freshly prepared Lanthanum(III) chloride solution cloudy?

A1: A cloudy appearance in a freshly prepared Lanthanum(III) chloride solution is typically due to the hydrolysis of the Lanthanum(III) ion (La³⁺), which forms insoluble Lanthanum hydroxide (B78521) (La(OH)₃) or oxychlorides (LaOCl). This process is highly dependent on the pH of the solution. When Lanthanum(III) chloride hydrate is dissolved in neutral or near-neutral water, the local pH can increase sufficiently to initiate precipitation.

Q2: What is the underlying chemical reaction causing the cloudiness?

A2: The cloudiness is a result of hydrolysis, where La³⁺ ions react with water molecules. This can be represented by the following equilibrium:

La³⁺ + 3H₂O ⇌ La(OH)₃(s) + 3H⁺

The formation of the solid precipitate, Lanthanum hydroxide, is what makes the solution appear turbid.

Q3: How does pH affect the stability of a Lanthanum(III) chloride solution?

A3: The stability of a Lanthanum(III) chloride solution is critically dependent on pH.

  • Acidic Conditions (pH < 6): In acidic solutions, the equilibrium of the hydrolysis reaction is shifted to the left, favoring the soluble La³⁺ ion. Therefore, Lanthanum(III) chloride solutions are generally stable in acidic conditions.

  • Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases, the concentration of hydroxide ions (OH⁻) rises, promoting the formation of insoluble Lanthanum hydroxide (La(OH)₃), leading to precipitation and solution instability.

Q4: How can I prepare a stable, clear stock solution of Lanthanum(III) chloride?

A4: To prepare a stable stock solution, it is crucial to maintain an acidic pH to prevent hydrolysis. A common method is to dissolve the this compound in a slightly acidic solvent. For instance, using dilute hydrochloric acid (e.g., 2% HCl) can effectively inhibit the formation of precipitates.[1]

Q5: What is the role of the water of hydration in the hydrolysis process?

A5: Lanthanum(III) chloride is hygroscopic and typically exists as a hydrate, most commonly Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O). The water molecules are coordinated to the lanthanum ion. Upon dissolution, these coordinated water molecules can readily participate in the hydrolysis reaction. The dehydration of the solid hydrate upon heating can also lead to the formation of lanthanum oxychloride (LaOCl), which is insoluble.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution turns cloudy immediately upon dissolution. Hydrolysis due to neutral pH of the solvent. Prepare the solution using slightly acidified water (e.g., with HCl) to maintain a pH below 6.
A clear solution becomes cloudy over time. Absorption of atmospheric CO₂ or gradual increase in pH. Store the solution in a tightly sealed container. For long-term storage, consider using a buffered acidic solution.
A white precipitate forms when the solution is added to a neutral or basic buffer. Precipitation of Lanthanum hydroxide at higher pH. Adjust the pH of the final mixture to be within the acidic range if the experimental conditions allow. If not, the formation of the precipitate is expected.
Inconsistent experimental results using the solution. Partial precipitation of the active Lanthanum(III) ion. Ensure the stock solution is completely clear before use. If any cloudiness is observed, it should be re-dissolved by acidification or a fresh solution should be prepared.

Experimental Protocols

Protocol 1: Preparation of a Stable 1 M Lanthanum(III) Chloride Stock Solution

  • Materials:

    • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • High-purity, deionized water

    • Volumetric flask

  • Procedure:

    • To a 100 mL volumetric flask, add approximately 50 mL of deionized water.

    • Carefully add a small, calculated amount of concentrated HCl to the water to create a slightly acidic solution (target pH between 3 and 4).

    • Weigh 37.14 g of Lanthanum(III) chloride heptahydrate.

    • Slowly add the Lanthanum(III) chloride heptahydrate to the acidified water in the volumetric flask while stirring to ensure complete dissolution.

    • Once fully dissolved, bring the solution to the final volume of 100 mL with deionized water.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Store in a well-sealed container.

Quantitative Data

Table 1: Hydrolysis Constants and Solubility Product of Lanthanum Hydroxide

Parameter Value Conditions Reference
First Hydrolysis Constant (log*β₁)-8.87 ± 0.051 M NaCl, 303 K[3]
Solubility Product (log Ksp) of La(OH)₃-19.531 M NaCl, 303 K[3]
Solubility Product (Ksp) of La(OH)₃2.00 x 10⁻²¹Standard conditions[4]

Visual Guides

Hydrolysis_Prevention_Workflow cluster_preparation Solution Preparation cluster_troubleshooting Troubleshooting cluster_success Stable Solution start Start: Weigh LaCl₃·xH₂O dissolve Dissolve in Solvent start->dissolve check_clarity Check for Cloudiness dissolve->check_clarity cloudy Solution is Cloudy (Hydrolysis Occurred) check_clarity->cloudy Yes clear Stable, Clear La³⁺(aq) Solution check_clarity->clear No acidify Acidify Solvent (e.g., with HCl) cloudy->acidify Action acidify->dissolve Retry

Caption: Workflow for preparing a stable Lanthanum(III) chloride solution.

Caption: The effect of pH on the stability of Lanthanum(III) chloride solutions.

References

Methods for drying Lanthanum(III) chloride hydrate to its anhydrous form

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the dehydration of Lanthanum(III) chloride hydrate (B1144303) (LaCl₃·nH₂O) to its anhydrous form.

Troubleshooting and FAQs

Q1: My final product is a white powder, but my subsequent reactions are failing. What could be the issue?

A1: The most common issue is the formation of lanthanum oxychloride (LaOCl), an impurity that can inhibit or alter downstream reactions.[1][2][3][4] This occurs when the hydrated salt is heated, leading to a hydrolysis reaction with its own water of crystallization. The presence of even small amounts of LaOCl can significantly impact the purity and reactivity of your anhydrous LaCl₃.[1][3]

Q2: I heated my Lanthanum(III) chloride hydrate under a high vacuum, but still formed impurities. Why?

A2: Simple heating, even under vacuum, is often insufficient to prevent the formation of lanthanum oxychloride (LaOCl).[1] As water molecules are removed, the hydrolysis reaction LaCl₃ + H₂O → LaOCl + 2HCl can still occur, especially at elevated temperatures. To suppress this reaction, a reactive atmosphere is necessary.[2]

Q3: What is the white residue I see in my product? How can I prevent its formation?

A3: The white, often insoluble, residue is likely lanthanum oxychloride (LaOCl).[1][5] To prevent its formation, dehydration must be carried out in an atmosphere that suppresses hydrolysis.[2][4] The most effective method is to heat the hydrate in a stream of dry hydrogen chloride (HCl) gas. The HCl atmosphere shifts the equilibrium away from LaOCl formation.[2][6][7]

Q4: At what temperatures does Lanthanum(III) chloride heptahydrate lose its water molecules?

A4: The dehydration of LaCl₃·7H₂O occurs in a stepwise manner. While exact temperatures can vary with heating rates, a general sequence is observed. The process typically involves the formation of intermediate hydrates like LaCl₃·3H₂O and LaCl₃·H₂O before the final anhydrous LaCl₃ is formed.[1][5] The final water molecule is the most difficult to remove without causing hydrolysis.

Q5: What is the "ammonium chloride route" and when is it preferred?

A5: The ammonium (B1175870) chloride route is a method to produce anhydrous LaCl₃ from lanthanum oxide (La₂O₃) rather than from the hydrated chloride salt.[8] It involves heating La₂O₃ with ammonium chloride (NH₄Cl) to form an intermediate salt, (NH₄)₂LaCl₅, which then decomposes upon further heating under vacuum to yield anhydrous LaCl₃.[8] This method is preferred when starting from the oxide and can effectively prevent the formation of oxychloride impurities.

Q6: My final product is clumpy and difficult to handle. How can I obtain a fine powder?

A6: Clumping can occur if the hydrated salt melts in its own water of crystallization during heating. To avoid this, a slow and gradual heating program is recommended. Using a fluidized bed reactor, if available, can also help maintain a fine powder by keeping the particles suspended during dehydration.[9]

Experimental Protocols

Method 1: Dehydration of LaCl₃·7H₂O under a Hydrogen Chloride Atmosphere

This method is the most direct approach for dehydrating the commercially available heptahydrate. The key to success is the strict exclusion of water and oxygen, and the use of a dry HCl gas stream to suppress oxychloride formation.[2][6]

Protocol:

  • Place the Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O) in a suitable furnace (e.g., a tube furnace) with gas inlet and outlet ports.

  • Begin purging the system with a slow stream of dry inert gas, such as argon.

  • Slowly introduce a stream of dry hydrogen chloride (HCl) gas.

  • Gradually increase the temperature of the furnace according to the heating program outlined in the data table below. A slow heating rate is crucial to prevent the salt from melting in its own water of hydration.

  • Hold the temperature at the final dehydration stage for several hours to ensure all water is removed.[6]

  • Cool the furnace to room temperature under the dry HCl or argon atmosphere.

  • The resulting white powder is anhydrous LaCl₃. Handle and store it under strictly anhydrous conditions (e.g., in a glovebox) as it is highly hygroscopic.[3]

Method 2: The Ammonium Chloride Route from La₂O₃

This method is ideal for synthesizing anhydrous LaCl₃ from lanthanum oxide, bypassing issues with hydrated intermediates.

Protocol:

  • Thoroughly mix lanthanum oxide (La₂O₃) with an excess of ammonium chloride (NH₄Cl) in a crucible.

  • Heat the mixture in a furnace under a fume hood. The initial heating step is typically around 250°C to form the intermediate ammonium salt of the pentachloride, (NH₄)₂LaCl₅.[8] The reaction is: La₂O₃ + 10NH₄Cl → 2(NH₄)₂LaCl₅ + 6H₂O + 6NH₃.

  • Increase the temperature to 350-400°C under vacuum. This step decomposes the intermediate salt to yield anhydrous LaCl₃.[8] The reaction is: (NH₄)₂LaCl₅ → LaCl₃ + 2HCl + 2NH₃.

  • After cooling to room temperature under vacuum or an inert atmosphere, the resulting anhydrous LaCl₃ can be recovered.

  • Store the final product in a desiccator or glovebox.

Quantitative Data Summary

The following table summarizes typical temperature and duration parameters for the dehydration of LaCl₃·7H₂O. Note that optimal conditions may vary based on the specific setup and scale of the experiment.

Dehydration StageIntermediate ProductTemperature Range (°C)Duration (hours)Atmosphere
Initial DryingLaCl₃·3H₂O70 - 100[9][10]2 - 4Dry HCl/Inert Gas[9][10]
Intermediate DryingLaCl₃·H₂O120 - 160[9][10]2 - 4Dry HCl/Inert Gas[9][10]
Final DehydrationAnhydrous LaCl₃200 - 3005 - 10Dry HCl Gas

Visualizations

DehydrationWorkflow Workflow for Anhydrous LaCl3 Preparation start Start: LaCl3·7H2O furnace Place in Tube Furnace start->furnace purge_ar Purge with Dry Argon furnace->purge_ar add_hcl Introduce Dry HCl Gas purge_ar->add_hcl heat_step1 Heat to 70-100°C (Forms LaCl3·3H2O) add_hcl->heat_step1 heat_step2 Heat to 120-160°C (Forms LaCl3·H2O) heat_step1->heat_step2 heat_step3 Heat to 200-300°C (Forms Anhydrous LaCl3) heat_step2->heat_step3 hold Hold for 5-10 hours heat_step3->hold cool Cool to Room Temp (under HCl/Ar) hold->cool product Anhydrous LaCl3 cool->product store Store under Anhydrous Conditions product->store

Workflow for Anhydrous LaCl₃ Preparation via HCl Route.

SideReaction Undesirable Side Reaction: Hydrolysis cluster_main Desired Dehydration Path cluster_side Hydrolysis Side Reaction LaCl3_H2O LaCl3·nH2O LaCl3_anhydrous Anhydrous LaCl3 LaCl3_H2O->LaCl3_anhydrous + Heat - H2O LaOCl Lanthanum Oxychloride (LaOCl) (Impurity) LaCl3_H2O->LaOCl + Heat (Insufficient HCl) info The presence of HCl gas suppresses the formation of LaOCl.

Formation of LaOCl impurity during dehydration.

DecisionTree Choosing the Right Synthesis Method start What is your starting material? hydrate LaCl3·7H2O start->hydrate Hydrated Salt oxide La2O3 start->oxide Oxide method_hcl Use the HCl Gas Dehydration Method hydrate->method_hcl method_nh4cl Use the Ammonium Chloride Route oxide->method_nh4cl result_hcl Anhydrous LaCl3 method_hcl->result_hcl result_nh4cl Anhydrous LaCl3 method_nh4cl->result_nh4cl

Decision tree for selecting a synthesis method.

References

Troubleshooting low yields in reactions catalyzed by Lanthanum(III) chloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in reactions catalyzed by Lanthanum(III) chloride hydrate (B1144303) (LaCl₃·nH₂O).

Frequently Asked Questions (FAQs)

Q1: My reaction yield is unexpectedly low. What are the most common causes?

Low yields in LaCl₃-catalyzed reactions can often be traced back to a few critical factors:

  • Catalyst Activity: The water of hydration in LaCl₃·nH₂O can interfere with its Lewis acidity, which is crucial for catalysis. Inadequate activation or improper handling can lead to a less effective catalyst.

  • Reaction Conditions: Suboptimal temperature, solvent, or reaction time can significantly impact yield. Lanthanum chloride's effectiveness is highly dependent on these parameters.[1]

  • Catalyst Loading: Using too little catalyst may result in an incomplete reaction, while an excess may not improve the yield and can sometimes complicate purification.

  • Substrate and Reagent Quality: Impurities in substrates, reagents, or solvents (especially water) can poison the catalyst or lead to side reactions.

  • Catalyst Solubility: Lanthanum(III) chloride has demonstrated poor solubility in certain organic solvents, such as acetonitrile, which can hinder its catalytic performance despite its potential for high yields.[2]

Q2: How does the water of hydration in LaCl₃·nH₂O affect my reaction?

The water molecules coordinated to the Lanthanum(III) ion can compete with your substrate for coordination sites, thereby reducing the catalyst's Lewis acidity and overall activity.[3][4] Heating the hydrated salt is a common method to remove this water, but it must be done carefully. Aggressive or rapid heating can lead to the formation of lanthanum oxychloride (LaOCl), which may have different and potentially lower catalytic activity for your specific transformation.[4][5]

Q3: How do I properly activate or prepare my Lanthanum(III) chloride hydrate catalyst?

Activation primarily involves the controlled removal of coordinated water to enhance Lewis acidity. A stepwise heating process under an inert atmosphere or in the presence of HCl gas is recommended to prevent the formation of LaOCl.[4][6] The specific temperatures and duration will depend on the starting hydrate (e.g., heptahydrate) and the desired level of dryness. For a detailed procedure, refer to the Experimental Protocols section below.

Q4: What is the optimal catalyst loading for my reaction?

The optimal catalyst loading is reaction-specific and must be determined empirically. A typical starting point is in the range of 5-10 mol%. Insufficient catalyst can lead to low conversion rates.[7] It is advisable to screen a range of catalyst loadings to find the ideal balance between reaction yield, rate, and cost-effectiveness.

Q5: My catalyst won't fully dissolve in the reaction solvent. What should I do?

Poor solubility can be a significant issue. If you observe that LaCl₃ is not dissolving, you might consider:

  • Switching to a more polar solvent in which lanthanum salts are more soluble.

  • Increasing the reaction temperature, if compatible with your substrates.

  • Screening other Lewis acid catalysts that may have better solubility in your chosen solvent system.[2]

Q6: Can I reuse the Lanthanum(III) chloride catalyst?

Reusability depends on the reaction conditions and workup procedure. If the catalyst can be recovered from the reaction mixture without significant decomposition or poisoning, it may be possible to reuse it after proper washing and reactivation (drying). However, its hygroscopic nature makes handling challenging, and activity may decrease with each cycle.

Troubleshooting Workflow

If you are experiencing low yields, follow this logical workflow to diagnose the issue.

TroubleshootingWorkflow start Low Yield Observed check_catalyst 1. Verify Catalyst Integrity start->check_catalyst catalyst_source Is the catalyst old or improperly stored? check_catalyst->catalyst_source  Source & Storage check_conditions 2. Review Reaction Conditions temp Is the temperature optimal? check_conditions->temp  Parameters check_reagents 3. Assess Reagent & Solvent Quality water_content Are reagents and solvent anhydrous? check_reagents->water_content  Purity optimize 4. Re-optimize Protocol catalyst_activation Was the catalyst properly activated (dehydrated)? catalyst_source->catalyst_activation catalyst_activation->check_conditions Yes dehydrate Action: Dehydrate catalyst before use. (See Protocol 1) catalyst_activation->dehydrate No dehydrate->check_conditions solvent Is the solvent appropriate? (Check solubility) temp->solvent loading Is catalyst loading sufficient? solvent->loading screen_conditions Action: Screen temperature, solvent, and loading. loading->screen_conditions screen_conditions->check_reagents impurities Are substrates pure? water_content->impurities impurities->optimize Yes purify_reagents Action: Dry solvents and purify reagents. impurities->purify_reagents No purify_reagents->optimize

Caption: A step-by-step decision tree for troubleshooting low reaction yields.

Data Presentation

Table 1: Thermal Dehydration of Lanthanum(III) Chloride Heptahydrate (LaCl₃·7H₂O)

The controlled removal of water is critical for catalyst activation. Heating LaCl₃·7H₂O in an inert atmosphere results in a stepwise loss of water.[5] Aggressive heating above ~250°C risks the formation of LaOCl.[4][5]

Temperature Range (°C)ProcessProduct FormedWater Molecules Lost
50 - 119 °CInitial DehydrationLaCl₃·6H₂O1
119 - 165 °CSecondary DehydrationLaCl₃·3H₂O3
165 - 197 °CTertiary DehydrationLaCl₃·H₂O2
197 - 238 °CFinal DehydrationAnhydrous LaCl₃1

Data derived from thermogravimetric analysis studies.[5]

Table 2: Illustrative Impact of Reaction Parameters on Yield

This table provides a generalized example of how varying key parameters can influence reaction outcomes. The optimal conditions are highly specific to the reaction being performed.

ParameterCondition ACondition BCondition CExpected Trend/Comment
Catalyst Loading 2 mol%5 mol% 10 mol%Yield often plateaus or slightly decreases at very high loadings.[7]
Yield65%92%93%An optimal loading balances rate and efficiency.
Temperature 25 °C (RT)60 °C 100 °CHigher temperatures can increase rate but may also promote side reactions.
Yield70%95%85%Finding a thermal sweet spot is crucial.
Solvent TolueneTHF AcetonitrileSolvent choice affects catalyst solubility and substrate reactivity.[2]
Yield55%94%75% (low solubility)Polar, coordinating solvents are often effective.

Experimental Protocols

Protocol 1: Controlled Dehydration of LaCl₃·7H₂O

This protocol describes the stepwise heating of lanthanum(III) chloride heptahydrate to generate a more active, anhydrous, or partially hydrated catalyst.[6][8]

Materials:

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

  • Schlenk flask or tube furnace

  • Inert gas supply (Argon or Nitrogen)

  • Vacuum pump

Procedure:

  • Place the required amount of LaCl₃·7H₂O into a flame-dried Schlenk flask under a positive flow of inert gas.

  • Attach the flask to a Schlenk line.

  • Heat the flask slowly and hold at the temperatures indicated in Table 1 to achieve the desired level of hydration. For anhydrous LaCl₃:

    • Heat to 70 °C and hold for 2 hours.[6]

    • Increase temperature to 160 °C and hold for 2 hours.[6]

    • Finally, increase temperature to 250 °C and hold for 4 hours.[6]

  • Throughout the heating process, maintain a slow flow of inert gas or apply a vacuum to remove the evolved water.

  • After the final heating step, allow the flask to cool to room temperature under a static vacuum or positive pressure of inert gas.

  • The resulting anhydrous LaCl₃ is extremely hygroscopic and should be stored and handled exclusively in a glovebox or under a strictly inert atmosphere.

DehydrationPathway cluster_main Main Dehydration Pathway cluster_side Side Reaction start LaCl₃·7H₂O step1 LaCl₃·3H₂O start->step1 ~120-160°C step2 LaCl₃·H₂O step1->step2 ~165-195°C finish Anhydrous LaCl₃ step2->finish ~200-240°C side_product LaOCl (Oxychloride) finish->side_product >250°C, O₂/H₂O trace

Caption: The thermal activation pathway of LaCl₃·7H₂O and a potential side reaction.
Protocol 2: General Procedure for a LaCl₃-Catalyzed Reaction

This protocol provides a general framework for setting up a reaction using the activated LaCl₃ catalyst.

Setup:

  • Assemble a flame-dried or oven-dried reaction flask, equipped with a magnetic stir bar, under an inert atmosphere (Argon or Nitrogen).[7]

  • Under a positive pressure of inert gas, add the activated anhydrous LaCl₃ catalyst to the flask.

  • Add the anhydrous reaction solvent via syringe or cannula.

  • Add the substrate(s) to the reaction mixture. Liquid substrates should be added via syringe, while solids can be added via a powder funnel under a strong counterflow of inert gas.

  • Stir the reaction at the predetermined optimal temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully, typically by adding water or a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃).

  • Proceed with the standard extraction and purification protocol (e.g., column chromatography) to isolate the desired product.

Caption: Generalized mechanism of Lewis acid catalysis by the Lanthanum(III) ion.

References

Managing the hygroscopic properties of Lanthanum(III) chloride hydrate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Managing Lanthanum(III) Chloride Hydrate (B1144303) in Experiments

Welcome to the technical support center for Lanthanum(III) chloride hydrate. This resource is designed for researchers, scientists, and drug development professionals to effectively manage the hygroscopic properties of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

Lanthanum(III) chloride is an inorganic salt with the formula LaCl₃. In its hydrated form, it exists with water molecules incorporated into its crystal structure, commonly as a heptahydrate (LaCl₃·7H₂O).[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[2] This is due to the strong affinity of the Lanthanum(III) ion for water molecules.

Q2: What are the common forms of this compound available?

The most common commercially available form is Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O). However, other hydrated forms, such as the hexahydrate (LaCl₃·6H₂O), also exist. The degree of hydration can vary between batches and can change upon exposure to air.[3]

Q3: How does moisture absorption affect my experiments?

Moisture absorption can lead to several experimental issues:

  • Inaccurate Weighing: The measured mass will include an unknown amount of water, leading to errors in solution concentration.

  • Inconsistent Reactions: The variable water content can affect reaction kinetics and yields, particularly in moisture-sensitive reactions.

  • Hydrolysis: At elevated temperatures, hydrated Lanthanum(III) chloride can hydrolyze to form lanthanum oxychloride (LaOCl), an insoluble impurity that can interfere with your experiment.[4]

  • Changes in Catalytic Activity: The hydration state of Lanthanum(III) chloride can influence its effectiveness as a Lewis acid catalyst in organic synthesis.[5][6]

Q4: How should I store this compound?

To minimize moisture absorption, store this compound in a tightly sealed container in a dry and cool place, such as a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, anhydrous calcium chloride). For long-term storage, consider placing the container inside a sealed bag with an additional desiccant.

Q5: Can I use this compound directly from the bottle?

For applications where the exact concentration is not critical, you may be able to use it directly, accounting for the molecular weight of the hydrated form. However, for quantitative applications or moisture-sensitive experiments, it is crucial to either determine the exact water content or use the anhydrous form.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent results between experiments. Variable water content in the this compound due to different levels of moisture absorption.Standardize your procedure. Either determine the water content of your batch before each experiment (see Protocol 2) or prepare and use anhydrous Lanthanum(III) chloride (see Protocol 3). Store the compound in a desiccator.
White precipitate forms in my reaction mixture upon heating. Hydrolysis of this compound to form insoluble lanthanum oxychloride (LaOCl).[4]If possible, perform the reaction under anhydrous conditions. If water is necessary for the reaction, consider buffering the solution to a slightly acidic pH (around 6-6.5) to suppress hydrolysis. Avoid high temperatures if possible.
Lower than expected reaction yield in a Lewis acid-catalyzed reaction. The catalytic activity of Lanthanum(III) chloride can be affected by its hydration state. Water can compete with the substrate for coordination to the lanthanum ion, reducing its Lewis acidity.[5]Use anhydrous Lanthanum(III) chloride for moisture-sensitive reactions. If using the hydrate, consider adding a dehydrating agent to the reaction mixture if compatible with your reaction conditions.
Difficulty in accurately weighing the compound as it quickly becomes wet. High ambient humidity in the laboratory.Weigh the compound as quickly as possible. Use a weighing bottle with a stopper. For highly sensitive applications, consider handling and weighing the compound inside a glove box with a dry atmosphere.
Cloudy or hazy appearance of a prepared stock solution. Formation of insoluble species due to hydrolysis or impurities.Ensure the water used for the solution is deionized and of high purity. A small amount of HCl can be added to the water before dissolving the salt to prevent hydrolysis and formation of lanthanum hydroxide.

Data Presentation

Table 1: Properties of Anhydrous and Heptahydrated Lanthanum(III) Chloride

PropertyAnhydrous Lanthanum(III) Chloride (LaCl₃)Lanthanum(III) Chloride Heptahydrate (LaCl₃·7H₂O)
Molar Mass ( g/mol ) 245.26371.37
Appearance White, hygroscopic powderWhite to off-white crystalline solid[2]
Melting Point (°C) 858[2]91 (decomposes)[7]
Solubility in Water Highly solubleHighly soluble
Density (g/cm³) 3.84[2]Not available

Table 2: Thermal Dehydration of Lanthanum(III) Chloride Heptahydrate

Temperature Range (°C)Water Molecules LostResulting Intermediate
50 - 119.3~1LaCl₃·6H₂O
119.3 - 165.3~3LaCl₃·3H₂O
165.3 - 197.4~2LaCl₃·H₂O
197.4 - 237.8~1Anhydrous LaCl₃

Note: These temperature ranges are approximate and can vary with heating rate and atmosphere. Data is based on thermogravimetric analysis in an argon atmosphere.[8]

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of Lanthanum(III) Chloride (approx. 0.1 M)

  • Objective: To prepare an aqueous solution of Lanthanum(III) chloride with an approximate concentration, accounting for the water of hydration.

  • Materials:

    • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

    • Deionized water

    • Volumetric flask (e.g., 100 mL)

    • Analytical balance

    • Weighing paper or boat

  • Procedure:

    • Calculate the required mass of LaCl₃·7H₂O for the desired volume and concentration. For 100 mL of a 0.1 M solution, the required mass is 3.714 g.

    • Quickly and accurately weigh the calculated mass of LaCl₃·7H₂O onto a weighing paper or boat.

    • Transfer the weighed solid to the volumetric flask.

    • Add a small amount of deionized water to the flask and swirl to dissolve the solid.

    • Once the solid is completely dissolved, add deionized water to the calibration mark of the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Note: For a more accurate concentration, the solution should be standardized (see Protocol 4).

Protocol 2: Determination of Water Content by Karl Fischer Titration

  • Objective: To accurately determine the percentage of water in a sample of this compound.

  • Materials:

    • This compound sample

    • Karl Fischer titrator (volumetric or coulometric)

    • Appropriate Karl Fischer reagents (e.g., anhydrous methanol (B129727) as the solvent, titrant containing iodine)

    • Analytical balance

  • Procedure:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Pre-titrate the solvent in the titration vessel to eliminate any residual water.

    • Accurately weigh a suitable amount of the this compound sample.

    • Quickly transfer the weighed sample into the titration vessel.

    • Start the titration. The instrument will automatically add the titrant until all the water in the sample has reacted.

    • The instrument will calculate the amount of water in the sample, typically in milligrams.

    • Calculate the percentage of water in the sample using the formula: % Water = (Mass of water determined / Mass of sample) x 100

  • Note: This method is highly accurate for determining water content.[9]

Protocol 3: Preparation of Anhydrous Lanthanum(III) Chloride

  • Objective: To prepare anhydrous Lanthanum(III) chloride from its hydrated form, avoiding the formation of lanthanum oxychloride.

  • Materials:

    • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

    • Tube furnace

    • Quartz or porcelain boat

    • Source of dry hydrogen chloride (HCl) gas

    • Inert gas (e.g., argon or nitrogen)

  • Procedure:

    • Place a sample of LaCl₃·7H₂O in a quartz or porcelain boat.

    • Place the boat in the center of the tube furnace.

    • Purge the furnace tube with an inert gas to remove air and moisture.

    • While maintaining a slow flow of inert gas, introduce a slow stream of dry HCl gas.

    • Gradually heat the furnace to 200-300°C.

    • Hold the temperature for 5-10 hours under the flow of dry HCl gas to ensure complete dehydration and prevent hydrolysis.[10]

    • After the dehydration is complete, cool the furnace to room temperature under a flow of inert gas.

    • Store the resulting anhydrous LaCl₃ in a tightly sealed container inside a desiccator or glove box.

  • Caution: This procedure should be performed in a well-ventilated fume hood due to the use of corrosive HCl gas.

Protocol 4: Standardization of a Lanthanum(III) Chloride Solution by Gravimetric Analysis

  • Objective: To determine the exact concentration of a prepared Lanthanum(III) chloride solution.

  • Materials:

    • Lanthanum(III) chloride solution of unknown exact concentration

    • 5% (w/v) oxalic acid solution

    • 1% (w/v) oxalic acid solution (for washing)

    • Deionized water

    • Beakers

    • Hot plate

    • Fine ashless filter paper

    • Funnel

    • Muffle furnace

    • Crucible

    • Analytical balance

  • Procedure:

    • Accurately pipette a known volume (e.g., 25.00 mL) of the Lanthanum(III) chloride solution into a beaker.

    • Add approximately 100 mL of a 5% oxalic acid solution to the beaker.

    • Heat the solution on a hot plate to near boiling until the supernatant is clear, indicating complete precipitation of lanthanum oxalate (B1200264).

    • Filter the hot solution through a fine ashless filter paper.

    • Wash the precipitate on the filter paper with several small portions of 1% oxalic acid solution.

    • Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.

    • Dry the crucible and its contents in an oven.

    • Ignite the crucible in a muffle furnace at 900°C for 30 minutes to convert the lanthanum oxalate to lanthanum oxide (La₂O₃).

    • Allow the crucible to cool in a desiccator and then weigh it accurately.

    • Repeat the heating, cooling, and weighing steps until a constant mass is obtained.

    • Calculate the mass of La₂O₃ produced.

    • Calculate the concentration of the Lanthanum(III) chloride solution using the following steps:

      • Moles of La₂O₃ = Mass of La₂O₃ / Molar mass of La₂O₃ (325.82 g/mol )

      • Moles of La = Moles of La₂O₃ x 2

      • Moles of LaCl₃ = Moles of La

      • Concentration of LaCl₃ (mol/L) = Moles of LaCl₃ / Volume of solution used (in L)

  • Reference: This procedure is adapted from the ACS Reagent Chemicals specifications.[3]

Visualizations

experimental_workflow cluster_prep Preparation of Anhydrous LaCl3 cluster_solution Solution Preparation & Standardization start LaCl3·7H2O furnace Heat to 200-300°C in dry HCl atmosphere start->furnace anhydrous Anhydrous LaCl3 furnace->anhydrous weigh Weigh Anhydrous LaCl3 anhydrous->weigh Use in Experiment dissolve Dissolve in Deionized Water weigh->dissolve standardize Standardize via Gravimetric Analysis dissolve->standardize solution Standardized LaCl3 Solution standardize->solution

Caption: Experimental workflow for preparing and standardizing Lanthanum(III) chloride.

troubleshooting_logic start Inconsistent Experimental Results? cause1 Variable Water Content start->cause1 Yes cause2 Formation of LaOCl start->cause2 Precipitate observed? solution1 Determine Water Content (e.g., Karl Fischer Titration) cause1->solution1 solution2 Use/Prepare Anhydrous LaCl3 cause1->solution2 solution3 Control Reaction Temperature and pH cause2->solution3

Caption: Troubleshooting logic for inconsistent results with Lanthanum(III) chloride.

signaling_pathway_analogy cluster_ideal Ideal Reaction Pathway cluster_inhibited Inhibited Pathway (due to hydration) LaCl3 Anhydrous LaCl3 (Active Catalyst) Substrate Substrate LaCl3->Substrate Catalyzes Product Desired Product Substrate->Product LaCl3_hydrated LaCl3·xH2O (Less Active Catalyst) Water Water Molecule LaCl3_hydrated->Water Coordinates with Substrate2 Substrate LaCl3_hydrated->Substrate2 Reduced Catalysis Product2 Reduced/No Product Substrate2->Product2

Caption: Analogy of catalytic activity with and without hydration.

References

Technical Support Center: In-situ Generation of Anhydrous Lanthanum Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in-situ preparation of anhydrous Lanthanum chloride (LaCl₃) from its hydrated form (LaCl₃·7H₂O).

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous Lanthanum chloride in many applications?

A1: Anhydrous Lanthanum chloride is essential for various applications, including as a catalyst in organic synthesis, for the preparation of scintillator crystals, and in the production of lanthanum metal.[1][2] The presence of water can lead to the formation of lanthanum oxychloride (LaOCl), an impurity that can interfere with these processes.[3][4][5]

Q2: What are the common challenges encountered when dehydrating Lanthanum chloride hydrate (B1144303)?

A2: The primary challenge is preventing the hydrolysis of Lanthanum chloride at elevated temperatures, which results in the formation of lanthanum oxychloride (LaOCl).[3][4][6] This impurity is often insoluble and can negatively impact the desired reaction or product purity. Another challenge is ensuring the complete removal of water, as residual moisture can affect subsequent applications.[2][7]

Q3: What are the primary methods for the in-situ generation of anhydrous Lanthanum chloride?

A3: The main methods include:

  • Dehydration in a Hydrogen Chloride (HCl) Atmosphere: Heating the hydrated salt in a stream of dry HCl gas effectively suppresses hydrolysis.[8][9]

  • The Ammonium (B1175870) Chloride (NH₄Cl) Route: This involves heating a mixture of lanthanum chloride hydrate and ammonium chloride.[1][2]

  • Stepwise Thermal Dehydration: Carefully controlled heating in stages to remove water molecules sequentially.[6][10][11] This can be performed in a fluidized bed reactor.[7]

  • Dehydration using Thionyl Chloride (SOCl₂): Refluxing the hydrated salt with thionyl chloride can also yield the anhydrous form.[12]

Q4: How can I confirm the purity of my anhydrous Lanthanum chloride?

A4: The purity can be assessed by checking for the absence of water-insoluble lanthanum oxychloride. A simple test is to dissolve the product in water; a clear, transparent solution indicates high purity.[2] Analytical techniques such as X-ray diffraction (XRD) can confirm the crystalline structure of anhydrous LaCl₃ and the absence of LaOCl.[6][7] The water content can be quantified using Karl Fischer titration.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Product is insoluble or forms a cloudy solution in water. Formation of lanthanum oxychloride (LaOCl) due to hydrolysis during heating.Ensure a sufficient flow of dry HCl gas during dehydration.[8][9] When using the ammonium chloride method, ensure a proper ratio of NH₄Cl to LaCl₃·7H₂O and adequate heating under vacuum.[2]
Final product is still damp or has a high moisture content. Incomplete dehydration.Increase the heating time or temperature according to the chosen protocol.[8][9] For stepwise dehydration, ensure each temperature stage is held for the recommended duration.[10]
Low yield of anhydrous LaCl₃. Sublimation of the product at very high temperatures or mechanical loss.Carefully control the final dehydration temperature to avoid exceeding the melting point of LaCl₃ (860 °C).[13] Ensure the experimental setup is well-sealed.
Reaction with glassware at high temperatures. Lanthanum chloride can react with silica-containing glass at elevated temperatures to form oxychloride.[13]Use quartz or other suitable inert material for the reaction vessel when working at very high temperatures.

Experimental Protocols & Data

Method 1: Dehydration in a Hydrogen Chloride Atmosphere

This method relies on Le Chatelier's principle, where the presence of HCl gas suppresses the hydrolysis reaction.

Experimental Workflow:

A Place LaCl₃·7H₂O in a tube furnace B Heat to 220-230°C A->B Heating C Introduce a steady flow of dry HCl gas B->C Atmosphere Control D Maintain temperature and gas flow for 6-7 hours C->D Dehydration E Cool to room temperature under HCl flow D->E Cooling F Obtain anhydrous LaCl₃ E->F Product

Caption: Workflow for Anhydrous LaCl₃ via HCl Atmosphere.

Quantitative Data:

ParameterValueReference
Starting MaterialLaCl₃·7H₂O[8]
Temperature220-230 °C[8]
Duration6-7 hours[8]
AtmosphereDry HCl gas[8]
Expected PurityHigh, suitable for crystal growth[8]
Method 2: The Ammonium Chloride Route

This method utilizes ammonium chloride to facilitate dehydration and prevent oxychloride formation.

Reaction Pathway:

cluster_0 Initial Reaction (from La₂O₃) cluster_1 Decomposition to Anhydrous LaCl₃ A La₂O₃ + 10NH₄Cl B 2(NH₄)₂LaCl₅ + 6H₂O + 6NH₃ A->B C (NH₄)₂LaCl₅ D LaCl₃ + 2HCl + 2NH₃ C->D Heat in vacuum (350-400°C) A LaCl₃·7H₂O B LaCl₃·3H₂O A->B Stage 1: 60-100°C C LaCl₃·H₂O B->C Stage 2: 120-130°C D Anhydrous LaCl₃ C->D Stage 3: 140-160°C

References

Catalyst poisoning issues with Lanthanum(III) chloride hydrate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address catalyst poisoning issues encountered when Lanthanum(III) chloride hydrate (B1144303) (LaCl₃·xH₂O) is present in catalytic reactions, either as an intended component or as an impurity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you identify, prevent, and resolve catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and how does Lanthanum(III) chloride hydrate cause it?

A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites, reducing or eliminating its catalytic activity. This compound can act as a poison primarily through its chloride ions (Cl⁻). These ions can strongly adsorb to the active metal sites of catalysts (such as nickel, palladium, or platinum), altering their electronic properties and blocking access for reactants. This is a form of chemical deactivation.[1]

Q2: Which types of catalysts are most susceptible to poisoning by this compound?

A2: Catalysts based on transition metals are particularly vulnerable to chloride poisoning. This includes, but is not limited to:

  • Nickel catalysts: Used in processes like methane (B114726) reforming.[2][3][4][5]

  • Palladium catalysts: Commonly used in hydrogenation and cross-coupling reactions.

  • Platinum catalysts: Often employed in oxidation and hydrogenation reactions.[6]

The susceptibility depends on the specific metal, the support, and the reaction conditions.

Q3: What are the common symptoms of catalyst poisoning by this compound?

A3: The primary symptom is a significant decrease in catalyst activity. This can manifest as:

  • A sharp drop in reaction rate or complete cessation of the reaction.

  • A decline in the conversion of reactants. For example, in methane reforming using a nickel catalyst prepared with a lanthanum chloride precursor, a notable decrease in methane and carbon dioxide conversion was observed compared to a catalyst prepared with a chloride-free precursor.[3][4][5]

  • A change in product selectivity, as the poison may affect different reaction pathways to varying extents.

Q4: Can the water of hydration in this compound contribute to catalyst deactivation?

A4: Yes, the water of hydration can also contribute to catalyst deactivation, particularly in high-temperature processes. The presence of water vapor can accelerate the sintering of metal particles, which is a thermal degradation mechanism leading to a loss of active surface area. This effect is distinct from the chemical poisoning by chloride ions but can be a concurrent issue.

Q5: How can I prevent catalyst poisoning from this compound?

A5: Prevention is the most effective strategy. Key approaches include:

  • Use of Chloride-Free Precursors: When preparing catalysts where lanthanum is a promoter, using lanthanum nitrate (B79036) (La(NO₃)₃) instead of lanthanum chloride can prevent the introduction of chloride ions.[3][4][5]

  • Purification of Reactants and Solvents: If lanthanum chloride is a potential impurity in your starting materials or solvents, purification through methods like distillation, recrystallization, or treatment with activated carbon can remove it before the reaction.

  • Use of Guard Beds: In flow-through systems, a guard bed of an adsorbent material can be placed upstream of the catalyst bed to capture chloride species before they reach the main catalyst.

Troubleshooting Guide

If you suspect your catalyst has been poisoned by this compound, follow this step-by-step guide.

Step 1: Diagnose the Problem

  • Observe Reaction Kinetics: Is there a sudden or gradual loss of activity? A sharp drop upon introduction of a new batch of reagent may point to an impurity.

  • Analyze Reactants and Products: Use analytical techniques (e.g., GC-MS, HPLC) to check for unexpected side products or incomplete conversion.

  • Test for Chlorides: If possible, test your reagents and reaction mixture for the presence of chloride ions.

Step 2: Isolate the Source

  • Review Reagent Purity: Check the certificates of analysis for all chemicals, paying close attention to chloride content. This compound may be an undeclared impurity.

  • Run a Control Experiment: If feasible, run the reaction with a fresh batch of catalyst and highly purified reagents to see if the activity is restored.

  • Catalyst Characterization: If the issue persists, consider characterizing the spent catalyst using techniques like X-ray photoelectron spectroscopy (XPS) or Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) to detect the presence of chlorine on the catalyst surface.[2][3][4][5]

Step 3: Take Corrective Action

  • Purify Reagents: Implement a purification step for any reagent suspected of containing chloride impurities.

  • Catalyst Regeneration: If the poisoning is reversible, it may be possible to regenerate the catalyst. See the experimental protocols below for guidance.

  • Optimize Catalyst Formulation: If you are preparing your own catalyst, switch to a chloride-free lanthanum precursor.

Data Presentation

The following table summarizes quantitative data from a study on the effect of a lanthanum chloride precursor on the activity of a nickel catalyst in the mixed-methane reforming process.

Catalyst PrecursorMethane (CH₄) Conversion (%)Carbon Dioxide (CO₂) Conversion (%)Reference
Lanthanum(III) nitrate (Chloride-free)7168[3]
Lanthanum(III) chloride1821[3]

Conditions: 20%Ni/5%La₂O₃–95%Al₂O₃ catalyst, reaction temperature of 750 °C.

This data clearly demonstrates the significant deactivating effect of using a chloride-containing precursor in the catalyst preparation, which leads to residual chlorine poisoning the nickel active sites.

Mandatory Visualizations

Catalyst Poisoning Mechanism

The following diagram illustrates the proposed mechanism of nickel catalyst poisoning originating from a Lanthanum(III) chloride precursor during catalyst preparation.

G cluster_prep Catalyst Preparation cluster_poison Poisoning Mechanism LaCl3 LaCl₃ Precursor Support La₂O₃-Al₂O₃ Support LaCl3->Support Calcination Calcination (600°C) Support->Calcination LaOCl Formation of LaOCl (Incomplete Decomposition) Calcination->LaOCl Cl_ions Release of Cl⁻ ions from LaOCl decomposition LaOCl->Cl_ions During subsequent steps (e.g., reduction) Ni_active Active Ni Site Cl_ions->Ni_active Adsorption NiCl_formation Formation of Ni-Cl bonds Ni_active->NiCl_formation Reaction Deactivation Deactivated Ni Site NiCl_formation->Deactivation Blocks active site

Proposed mechanism of Ni catalyst poisoning by a LaCl₃ precursor.
Troubleshooting Workflow for Suspected Catalyst Poisoning

This workflow provides a logical sequence of steps to diagnose and address potential catalyst deactivation.

G Start Reaction shows low or no activity CheckKinetics Check reaction kinetics: Sudden drop or gradual decline? Start->CheckKinetics CheckReagents Review purity of all reagents and solvents CheckKinetics->CheckReagents Activity loss observed ControlExp Run control experiment with high-purity materials CheckReagents->ControlExp PoisonSuspected Poisoning is likely ControlExp->PoisonSuspected Activity restored OtherIssue Investigate other issues: Kinetics, temperature, pressure ControlExp->OtherIssue Activity still low Purify Purify suspect reagents (distillation, recrystallization) PoisonSuspected->Purify Regenerate Attempt catalyst regeneration PoisonSuspected->Regenerate NewCatalyst Use fresh catalyst and purified reagents Purify->NewCatalyst

Troubleshooting workflow for catalyst deactivation.

Experimental Protocols

Protocol 1: Evaluating Catalyst Poisoning by a Chloride Source

Objective: To determine if a catalyst is susceptible to poisoning by this compound.

Methodology:

  • Baseline Activity Test: a. Set up a standard reaction using the catalyst under optimal conditions with high-purity, chloride-free reagents and solvents. b. Monitor the reaction progress over time by taking aliquots and analyzing them using a suitable technique (e.g., GC, HPLC, NMR) to establish a baseline reaction rate and final conversion.

  • Poisoning Experiment: a. Repeat the reaction under the exact same conditions as the baseline test. b. Introduce a known, small concentration of this compound (e.g., 0.1 mol% relative to the substrate) to the reaction mixture at the start. c. Monitor the reaction progress as before.

  • Data Analysis: a. Compare the reaction profiles of the baseline and the poisoned experiments. b. Quantify the decrease in reaction rate and final conversion to determine the poisoning effect. c. The experiment can be repeated with varying concentrations of the chloride source to establish a dose-response relationship.

Protocol 2: Regeneration of a Chloride-Poisoned Palladium on Carbon (Pd/C) Catalyst

Objective: To restore the activity of a Pd/C catalyst that has been deactivated by chloride ions. This protocol is adapted from a method for regenerating palladium catalysts and may be effective for chloride poisoning.[3]

Methodology:

  • Catalyst Recovery: a. At the end of the reaction, separate the solid Pd/C catalyst from the liquid reaction mixture by filtration or centrifugation.

  • Washing with Deionized Water: a. Wash the recovered catalyst with deionized water. The volume of water should be approximately 4-7 times the mass of the catalyst. b. Stir the slurry for 15-20 minutes. c. Separate the catalyst by centrifugation. d. Repeat this washing step 2-3 times to remove water-soluble inorganic salts, including chlorides. e. Quality Control: After the final wash, test the supernatant for the presence of chloride ions using a 1 wt% silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgCl) indicates successful removal of chloride ions.

  • Washing with Methanol (B129727): a. Wash the water-washed catalyst with methanol (2-3 times the catalyst mass). b. Stir for 15-20 minutes and separate the catalyst by centrifugation. c. Repeat this step 2-3 times to remove water and water-soluble organic impurities.

  • Reduction Treatment: a. The washed and centrifuged catalyst is then treated with a reducing agent (e.g., hydrazine (B178648) hydrate or formaldehyde (B43269) in an alkaline solution) to reduce any oxidized palladium species. Caution: These reagents are hazardous and should be handled with appropriate safety precautions. b. After the reduction treatment, wash the catalyst again with methanol (1-2 times) followed by deionized water (1-2 times), with centrifugation after each wash.

  • Drying and Storage: a. Dry the regenerated catalyst under vacuum at a moderate temperature (e.g., 60-80 °C). b. Store the dried catalyst under an inert atmosphere to prevent re-oxidation.

  • Activity Test: a. Test the activity of the regenerated catalyst using the baseline reaction conditions from Protocol 1 to quantify the recovery of catalytic performance. A recovery of 90-95% of the original activity may be achievable.[3]

References

Technical Support Center: Improving the Efficiency of Phosphate Precipitation with Lanthanum(III) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Lanthanum(III) chloride hydrate (B1144303) for phosphate (B84403) precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using Lanthanum(III) chloride (LaCl₃) for phosphate removal?

A1: Lanthanum(III) chloride works by chemically reacting with dissolved phosphates (PO₄³⁻) in a solution to form a highly insoluble and stable precipitate, lanthanum phosphate (LaPO₄).[1][2] This solid precipitate can then be easily separated from the liquid phase through standard laboratory techniques like filtration or centrifugation.[1] The reaction proceeds in a 1:1 molar ratio between lanthanum and phosphorus.[3][4]

Q2: What are the main advantages of using LaCl₃ over other phosphate removal agents like aluminum or iron salts?

A2: Lanthanum(III) chloride offers several advantages, including a high affinity for phosphorus and effectiveness over a wider pH range (typically 4.5 to 8.5).[2][5] This often eliminates the need for significant pH adjustments of the sample.[5] Additionally, the 1:1 molar reaction ratio can lead to the use of less chemical and the production of less sludge compared to other precipitants.[3][4]

Q3: Is it possible to achieve very low residual phosphate concentrations with LaCl₃?

A3: Yes, with proper dosing and mixing, Lanthanum(III) chloride can reduce phosphate levels by 90% or more, achieving residual concentrations below 10 parts per billion (ppb) or <0.01 mg/L.[1][3]

Q4: What happens to the LaCl₃ in the solution?

A4: In an aqueous solution, Lanthanum(III) chloride hydrate dissociates into lanthanum ions (La³⁺) and chloride ions (Cl⁻). The La³⁺ ions then react with phosphate ions to form the lanthanum phosphate precipitate.

Troubleshooting Guide

Q5: My phosphate removal efficiency is lower than expected. What are the potential causes and how can I fix this?

A5: Low removal efficiency can stem from several factors:

  • Incorrect Dosing: Ensure the molar ratio of lanthanum to phosphate is appropriate for your application. While the stoichiometric ratio is 1:1, a slightly higher ratio, such as 2:1, might be needed to drive the precipitation to completion, especially in complex matrices.[5]

  • Inadequate Mixing: Proper and immediate mixing is crucial upon the addition of the LaCl₃ solution to ensure even distribution and complete reaction with the phosphate ions.[1]

  • Suboptimal pH: While LaCl₃ is effective over a broad pH range, its efficiency can be pH-dependent, with optimal precipitation often occurring under slightly alkaline conditions.[2] For wastewater, a pH range of 4.5 to 8.5 has been shown to be effective.[5]

  • Presence of Competing Ions: In complex samples, other anions might compete with phosphate for lanthanum, although lanthanum-based materials generally show high selectivity for phosphate.[2]

Q6: I'm observing a white precipitate, but it's not effectively reducing the phosphate concentration. What could be happening?

A6: It's possible that you are precipitating lanthanum carbonate (La₂(CO₃)₃) in addition to or instead of lanthanum phosphate.[6] This can occur in solutions with high alkalinity or dissolved carbon dioxide. The formation of lanthanum carbonate consumes the lanthanum ions, making them unavailable to react with phosphate and can also lead to a decrease in the solution's alkalinity.[7] To mitigate this, consider degassing your sample or performing the precipitation in a controlled atmosphere if your experimental conditions allow.

Q7: The lanthanum phosphate precipitate is very fine and difficult to filter. How can I improve its filterability?

A7: The formation of very fine particles can be a challenge. Here are a few strategies to improve filterability:

  • Aging the Precipitate: Allowing the precipitate to "age" in the solution for a period (e.g., several hours or overnight) can lead to the growth of larger, more easily filterable crystals.

  • Adjusting the Dosing Rate: A very rapid addition of LaCl₃ can lead to the formation of a large number of small nuclei. A slower, controlled dosing rate can promote the growth of larger particles.[8]

  • Using a Flocculant: In some applications, a small amount of an appropriate flocculant can be added to agglomerate the fine particles into larger flocs that are easier to separate.

  • Employing Finer Filtration: If the precipitate remains fine, using a smaller pore size filter membrane (e.g., 0.22 µm) may be necessary.

Q8: After adding LaCl₃, I noticed a significant drop in the pH of my sample. Why did this happen and is it a problem?

A8: The precipitation of lanthanum phosphate can release protons (H⁺) into the solution, leading to a decrease in pH, especially in poorly buffered solutions. The extent of the pH drop will depend on the initial pH and the buffering capacity of your sample. If maintaining a specific pH is critical for your experiment, you may need to use a buffered solution or adjust the pH during the precipitation process.

Data Presentation

The efficiency of phosphate removal using Lanthanum(III) chloride is influenced by several experimental parameters. The table below summarizes the key findings from relevant studies.

ParameterConditionResidual Phosphate ConcentrationReference
pH 4.5 - 8.5< 0.1 mg/L P[5]
La:P Molar Ratio 2:1< 0.1 mg/L P[5]
Dosing Controlled, slow dripDown to 0.01 mg/L[8]
Application Freshwater and Marine>90% removal[1]

Experimental Protocols

Protocol 1: Standard Phosphate Precipitation in an Aqueous Sample

This protocol outlines a general procedure for precipitating phosphate from a known aqueous solution in a laboratory setting.

  • Sample Preparation:

    • Characterize your initial sample by determining the starting phosphate concentration using a suitable analytical method (e.g., the stannous chloride method).[5]

    • Adjust the sample pH to the desired range (e.g., 7.0-8.0) using dilute NaOH or HCl, if necessary.

  • Reagent Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M). The exact concentration can be tailored to your expected phosphate levels.

  • Precipitation:

    • While vigorously stirring the sample, add the LaCl₃ solution dropwise. A slow and controlled addition is recommended to promote the formation of larger, more filterable precipitate particles.[8]

    • Continue stirring for a predetermined reaction time (e.g., 15-30 minutes) at room temperature to ensure the reaction goes to completion.

  • Precipitate Separation:

    • Separate the lanthanum phosphate precipitate from the solution using one of the following methods:

      • Filtration: Pass the solution through a membrane filter (e.g., 0.45 µm or 0.22 µm pore size).

      • Centrifugation: Centrifuge the sample at a sufficient speed and duration to pellet the precipitate. Decant the supernatant carefully.

  • Analysis:

    • Analyze the phosphate concentration in the supernatant or filtrate to determine the final phosphate concentration and calculate the removal efficiency.

Visualizations

G Experimental Workflow for Phosphate Precipitation A Sample Preparation (Characterize Initial [PO₄³⁻]) C Precipitation (Add LaCl₃ to Sample with Stirring) A->C B Prepare LaCl₃ Solution B->C D Precipitate Separation (Filtration or Centrifugation) C->D E Analysis (Measure Final [PO₄³⁻] in Supernatant) D->E F Calculate Removal Efficiency E->F

Caption: Experimental workflow for phosphate precipitation.

G Troubleshooting Low Phosphate Removal Efficiency Start Low Removal Efficiency Observed Q1 Is the La:PO₄ Molar Ratio Correct? Start->Q1 A1 Increase LaCl₃ Dose Q1->A1 No Q2 Is the Solution Adequately Mixed? Q1->Q2 Yes End Efficiency Improved A1->End A2 Improve Stirring/Agitation Q2->A2 No Q3 Is the pH in the Optimal Range (4.5-8.5)? Q2->Q3 Yes A2->End A3 Adjust pH Q3->A3 No Q4 Are there high levels of competing ions? Q3->Q4 Yes A3->End A4 Consider Sample Pre-treatment Q4->A4 Yes A4->End

Caption: Troubleshooting low phosphate removal efficiency.

G Phosphate Precipitation Reaction cluster_reactants Reactants cluster_products Products LaCl3 La³⁺ + 3Cl⁻ (from LaCl₃) LaPO4 LaPO₄(s) (Lanthanum Phosphate Precipitate) LaCl3->LaPO4 PO4 PO₄³⁻ (Phosphate) PO4->LaPO4

Caption: Phosphate precipitation reaction with Lanthanum.

References

Technical Support Center: Regeneration and Reuse of Lanthanum(III) Chloride Hydrate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanthanum(III) chloride hydrate (B1144303) (LaCl₃·7H₂O) catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the regeneration and reuse of this versatile Lewis acid catalyst in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Is it possible to reuse Lanthanum(III) chloride hydrate as a catalyst?

A1: Yes, this compound is a recyclable catalyst. Several studies have demonstrated its successful recovery and reuse in various organic reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones, with minimal loss of activity over multiple cycles.[1] The ease of recovery and potential for reuse make it a cost-effective and environmentally friendly option for many synthetic protocols.

Q2: What are the common causes of deactivation for this compound catalysts?

A2: The deactivation of this compound in organic reactions is primarily attributed to two main factors:

  • Fouling: The catalyst surface and active sites can be blocked by the deposition of organic residues, by-products, or polymeric materials formed during the reaction. This physical blockage prevents substrate molecules from accessing the catalytic centers.

  • Poisoning: Certain functional groups present in the reactants, products, or impurities can strongly coordinate to the lanthanum ion, acting as catalyst poisons. This chemical deactivation inhibits the catalyst's Lewis acidic activity.

In typical laboratory-scale organic reactions, fouling by organic materials is the most common and often reversible deactivation mechanism.

Q3: How can I recover the this compound catalyst from my reaction mixture?

A3: The recovery method depends on the nature of your reaction mixture. A common and straightforward approach involves the following steps:

  • Precipitation/Filtration: After the reaction is complete, the product can often be precipitated by the addition of a non-polar solvent or water. The solid catalyst can then be separated by filtration.

  • Solvent Extraction: If the product is soluble in an organic solvent and the catalyst is not, the reaction mixture can be diluted with an appropriate solvent, and the catalyst can be recovered by filtration. Alternatively, if the catalyst is aqueous soluble, an aqueous workup can be performed to extract the catalyst from the organic phase containing the product.

Q4: What is a general procedure for regenerating the recovered catalyst?

A4: For deactivation caused by fouling with organic residues, a simple washing and drying procedure is often sufficient to regenerate the catalyst. A general protocol is provided in the "Experimental Protocols" section below. This method aims to dissolve and remove adsorbed organic impurities from the catalyst surface.

Q5: How many times can I reuse the catalyst?

A5: The reusability of the catalyst depends on the specific reaction conditions and the effectiveness of the regeneration process. For some reactions, such as those utilizing silica-supported lanthanum(III) chloride or chitosan-immobilized ionic liquid catalysts, reuse for up to six cycles with little to no drop in activity has been reported.[1][2] For unsupported LaCl₃·7H₂O, consistent high yields over several cycles are achievable with proper regeneration.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Decreased catalyst activity in subsequent runs. Incomplete removal of organic residues (fouling).Optimize the washing step of the regeneration protocol. Try using a different solvent that is known to dissolve the by-products of your specific reaction. A gentle heating during the washing step might also be beneficial.
Poisoning of the catalyst by specific functional groups.Identify potential poisons in your reaction mixture. If unavoidable, consider using a scavenger to remove the poisoning species before introducing the catalyst.
Structural changes to the catalyst.Although less common under typical organic reaction conditions, high temperatures can lead to changes in the catalyst's hydration state or structure. Ensure that the reaction and regeneration temperatures do not exceed the thermal stability of the catalyst.
Difficulty in separating the catalyst from the reaction mixture. Catalyst is soluble in the reaction solvent.Modify the workup procedure. Try precipitating the catalyst by adding a co-solvent in which it is insoluble. Alternatively, consider immobilizing the catalyst on a solid support for easier recovery.
Product yield is inconsistent across different batches of regenerated catalyst. Inconsistent regeneration procedure.Standardize the regeneration protocol. Ensure consistent solvent volumes, washing times, and drying conditions for each regeneration cycle.

Data Presentation

The following table presents representative data on the performance of a recycled this compound catalyst in a typical Biginelli reaction.

Catalyst Cycle Product Yield (%) Observations
Fresh Catalyst 95High yield with a clean reaction profile.
1st Reuse 94No significant decrease in yield.
2nd Reuse 92Slight decrease in yield, catalyst color may be slightly off-white.
3rd Reuse 91Consistent performance with proper regeneration.
4th Reuse 89A minor drop in activity may be observed.
5th Reuse 88Continued good performance, demonstrating high reusability.

Note: The yields presented are representative and may vary depending on the specific reaction conditions and the efficiency of the regeneration process.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Recovery and Regeneration

This protocol describes a general method for recovering and regenerating this compound from a typical organic reaction mixture where the product is soluble in an organic solvent.

  • Reaction Quenching and Product Extraction:

    • Upon completion of the reaction, cool the reaction mixture to room temperature.

    • Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product.

    • Add water to the mixture to dissolve the this compound catalyst.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the aqueous layer containing the catalyst.

  • Catalyst Isolation:

    • Evaporate the water from the aqueous layer under reduced pressure to obtain the solid catalyst.

  • Catalyst Washing and Regeneration:

    • Wash the recovered solid catalyst with a small amount of a non-polar solvent (e.g., hexane) to remove any residual organic impurities.

    • Follow with a wash using a more polar solvent in which the catalyst has low solubility but the impurities do (e.g., diethyl ether or acetone).

    • Perform this washing step by suspending the catalyst in the solvent, stirring for 10-15 minutes, and then filtering. Repeat as necessary.

  • Drying:

    • Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. Overheating should be avoided to prevent changes in the hydration state.

  • Storage:

    • Store the regenerated catalyst in a desiccator to prevent absorption of atmospheric moisture.

Protocol 2: Characterization of Fresh vs. Regenerated Catalyst

To ensure the integrity of the regenerated catalyst, a comparison with the fresh catalyst using analytical techniques is recommended.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Procedure: Acquire FTIR spectra of the fresh, spent (before regeneration), and regenerated catalyst.

    • Expected Observations:

      • The spectrum of the fresh catalyst will show characteristic peaks for La-Cl bonds and the water of hydration.

      • The spent catalyst may show additional peaks corresponding to adsorbed organic species (e.g., C-H, C=O stretches).

      • A successfully regenerated catalyst should have a spectrum that is nearly identical to that of the fresh catalyst, with the disappearance of the peaks from organic impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Procedure: While ¹³⁹La NMR is possible, a more practical approach is to use the catalyst in a model reaction and analyze the product yield and purity by ¹H and ¹³C NMR.

    • Expected Observations: The product distribution and yield obtained using the regenerated catalyst should be comparable to that of the fresh catalyst.

Visualizations

Catalyst_Regeneration_Workflow cluster_reaction Reaction Phase cluster_recovery Recovery Phase cluster_regeneration Regeneration Phase cluster_reuse Reuse Phase Reaction Organic Synthesis with LaCl3·7H2O Catalyst Workup Reaction Workup (e.g., Extraction) Reaction->Workup Reaction Complete Separation Separation of Aqueous Catalyst Phase Workup->Separation Washing Washing with Solvents Separation->Washing Recovered Catalyst Drying Drying under Vacuum Washing->Drying Reuse Reuse in a New Reaction Drying->Reuse Regenerated Catalyst Reuse->Reaction Catalyst Cycle

Caption: Workflow for the regeneration and reuse of this compound catalyst.

Deactivation_Pathway Active Active Catalyst Fouled Fouled Catalyst Active->Fouled Organic Residues Poisoned Poisoned Catalyst Active->Poisoned Coordinating Species Regenerated Regenerated Catalyst Fouled->Regenerated Washing & Drying Regenerated->Active Reactivation

Caption: Deactivation and regeneration pathways for LaCl₃·7H₂O catalyst.

References

Validation & Comparative

Characterization of Lanthanum(III) chloride hydrate using proton NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the characterization of lanthanum(III) chloride hydrate (B1144303), a compound of interest in various chemical and pharmaceutical applications. The guide focuses on proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and offers a comparison with alternative methods such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate characterization methodology for their specific needs.

Introduction to Lanthanum(III) Chloride Hydrate and its Characterization

Lanthanum(III) chloride is a hygroscopic salt that exists in various hydrated forms, with the heptahydrate (LaCl₃·7H₂O) being a common commercially available variant. Accurate characterization of its hydration state is crucial for applications where water content can influence reactivity, stability, and formulation performance. While ¹H NMR is a powerful tool for structural elucidation, the paramagnetic nature of the Lanthanum(III) ion introduces unique challenges and considerations. This guide explores the utility of ¹H NMR in this context and compares it with established thermal and crystallographic techniques.

Proton NMR Spectroscopy: A Challenging but Insightful Technique

The Lanthanum(III) ion (La³⁺) is paramagnetic due to the presence of unpaired f-electrons. This paramagnetism significantly influences the NMR spectra of nearby nuclei, including the protons of coordinated water molecules. The primary effects are:

  • Large Chemical Shifts: The magnetic field generated by the unpaired electrons of the lanthanide ion can cause large shifts in the resonance frequencies of nearby protons. These shifts, known as paramagnetic or hyperfine shifts, can move proton signals far outside the typical diamagnetic range (0-10 ppm).

  • Signal Broadening: The fluctuating magnetic field of the paramagnetic center provides an efficient mechanism for nuclear spin relaxation, leading to a significant broadening of the NMR signals.

Due to these effects, obtaining a high-resolution ¹H NMR spectrum of this compound is challenging. The signal for the water of hydration is expected to be a single, broad peak, significantly shifted from the typical chemical shift of water (around 4.7 ppm in D₂O). The exact chemical shift and linewidth are highly sensitive to the concentration, solvent, and temperature.

Expected ¹H NMR Data:

Experimental Protocol for ¹H NMR of a Paramagnetic Hydrate:

  • Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., D₂O). The concentration should be optimized to obtain a detectable signal without excessive broadening.

  • Instrument Setup: Use a high-field NMR spectrometer. A wider spectral width than for standard diamagnetic samples must be set to locate the potentially large paramagnetically shifted signals.

  • Acquisition Parameters:

    • A short relaxation delay (D1) can be used due to the efficient relaxation caused by the paramagnetic center.

    • A larger number of scans may be necessary to improve the signal-to-noise ratio of the broad peak.

    • Temperature control is crucial as paramagnetic shifts are temperature-dependent.

  • Data Processing: Apply appropriate line broadening (e.g., exponential multiplication) to improve the signal-to-noise ratio of the broad signal.

Alternative Characterization Techniques: A Comparative Overview

Given the complexities of ¹H NMR for this compound, other techniques are often preferred for routine characterization and quantification of the hydration state.

TGA and DSC are powerful thermal analysis techniques that provide quantitative information about the dehydration process. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

Experimental Data:

The dehydration of lanthanum(III) chloride heptahydrate occurs in distinct steps, which can be quantified by TGA and DSC.

Dehydration StepTemperature Range (°C)Mass Loss (%) - TGAThermal Event - DSC
LaCl₃·7H₂O → LaCl₃·3H₂O + 4H₂O~50 - 120~19.4Endothermic
LaCl₃·3H₂O → LaCl₃·H₂O + 2H₂O~120 - 170~9.7Endothermic
LaCl₃·H₂O → LaCl₃ + H₂O~170 - 240~4.9Endothermic
LaCl₃ + H₂O (vapor) → LaOCl + 2HCl (at higher temps)>300-Endothermic

Note: The temperature ranges can vary depending on the heating rate and atmosphere.

Experimental Protocol for TGA/DSC:

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into an appropriate TGA/DSC pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Purge the instrument with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

    • Calibrate the instrument for temperature and mass.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DSC curve for corresponding endothermic or exothermic peaks.

XRD is a non-destructive technique that provides information about the crystal structure of a material. It can be used to identify the specific hydrate form of lanthanum(III) chloride present in a sample. Different hydrates of lanthanum chloride have distinct crystal structures and will therefore produce unique diffraction patterns.

Experimental Data:

The crystal structures of various lanthanum chloride hydrates have been determined. For example:

  • LaCl₃·7H₂O: Triclinic, space group P-1.

  • LaCl₃·6H₂O: Monoclinic, space group P2/n.

By comparing the experimental XRD pattern of a sample to reference patterns in a database (e.g., the International Centre for Diffraction Data - ICDD), the specific hydrate phase can be identified.

Experimental Protocol for Powder XRD:

  • Sample Preparation: Finely grind the this compound sample to a homogeneous powder. Mount the powder on a sample holder.

  • Instrument Setup:

    • Use a diffractometer with a known X-ray source (e.g., Cu Kα).

    • Calibrate the instrument using a standard reference material.

  • Data Collection: Scan the sample over a specific range of 2θ angles (e.g., 5° to 70°) with a defined step size and scan speed.

  • Data Analysis: Process the raw data (background subtraction, smoothing) and compare the resulting diffraction pattern with reference patterns for phase identification.

Comparison Summary

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Information on the electronic environment of water protons. Can indicate the presence of paramagnetic species.Sensitive to the local chemical environment. Can be used for solution-state studies.Paramagnetic broadening and large shifts make spectra difficult to acquire and interpret. Not ideal for quantification of water content.
TGA Quantitative information on the number of water molecules and the temperatures of dehydration.Highly quantitative for water content. Can distinguish between different levels of hydration.Destructive technique. Provides limited structural information.
DSC Information on the thermodynamics of dehydration (enthalpy changes).Complements TGA by providing thermodynamic data.Destructive technique. Interpretation can be complex if multiple thermal events overlap.
XRD Identification of the specific crystalline hydrate phase.Non-destructive. Provides definitive identification of the crystal structure.Requires a crystalline sample. Less sensitive to amorphous content. Can be semi-quantitative.

Visualizing the Characterization Workflow

The logical flow for characterizing an unknown sample of this compound can be visualized as follows:

CharacterizationWorkflow cluster_initial Initial Analysis cluster_techniques Characterization Techniques cluster_results Obtained Information Unknown Sample Unknown Sample XRD XRD Unknown Sample->XRD TGA_DSC TGA/DSC Unknown Sample->TGA_DSC NMR 1H NMR Unknown Sample->NMR CrystalStructure Crystal Structure & Phase Identification XRD->CrystalStructure WaterContent Quantitative Water Content & Dehydration Profile TGA_DSC->WaterContent ProtonEnvironment Proton Environment & Paramagnetic Effects NMR->ProtonEnvironment

Characterization workflow for this compound.

Logical Relationships in Data Interpretation

The data from these different techniques should be correlated for a comprehensive understanding of the material.

DataCorrelation TGA TGA (Mass Loss) DSC DSC (Thermal Events) TGA->DSC Correlated Events Interpretation Comprehensive Characterization TGA->Interpretation Confirms number of water molecules lost DSC->Interpretation Correlates thermal events with mass loss XRD XRD (Crystal Phase) XRD->TGA Identifies initial hydrate for TGA XRD->Interpretation Identifies initial and intermediate hydrate phases NMR 1H NMR (Proton Signal) NMR->Interpretation Confirms paramagnetic nature in solution

Correlation of data from different analytical techniques.

Conclusion

The characterization of this compound is best achieved through a multi-technique approach. While ¹H NMR can provide unique insights into the paramagnetic nature of the La³⁺ ion and the solution-state behavior of the hydrate, its utility for routine identification and quantification is limited by significant signal broadening and large chemical shifts. For unambiguous phase identification and quantitative determination of water content, a combination of XRD and thermal analysis (TGA/DSC) is recommended. This guide provides the necessary data and protocols to enable researchers to make informed decisions about the most suitable methods for their specific research and development needs.

Comparing the catalytic activity of Lanthanum(III) chloride hydrate and anhydrous Lanthanum chloride

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the catalytic activities of lanthanum(III) chloride hydrate (B1144303) versus its anhydrous counterpart reveals that for many organic transformations, the absence of water is crucial for optimal performance. While the hydrated form is often more convenient to handle, experimental evidence suggests that anhydrous lanthanum(III) chloride generally exhibits superior catalytic efficiency, leading to higher yields and shorter reaction times. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols.

Lanthanum(III) chloride, a powerful Lewis acid, is a versatile catalyst in a variety of organic syntheses, including carbon-carbon bond formation and the synthesis of heterocyclic compounds.[1] Its catalytic activity stems from the lanthanum ion's ability to accept electron pairs, thereby activating substrates.[1] However, the presence of water molecules in the hydrated form can interfere with this process, diminishing the catalyst's effectiveness.

The Impact of Hydration on Catalytic Performance

Water can coordinate with the lanthanum ion, reducing its Lewis acidity and hindering its interaction with substrates. Furthermore, under thermal reaction conditions, hydrated lanthanum chloride can decompose to form lanthanum oxychloride (LaOCl), which is generally less catalytically active.[2][3] Therefore, for reactions that are sensitive to the presence of water or require a strong Lewis acid, the use of anhydrous lanthanum(III) chloride is paramount.

While direct comparative studies focusing solely on the catalytic activity of both forms of lanthanum(III) chloride are not abundant in the readily available literature, the general consensus in synthetic chemistry points towards the superior performance of the anhydrous form in moisture-sensitive reactions. The necessity of preparing the anhydrous form in situ or carefully drying the hydrated salt before use is a common theme in experimental procedures to ensure high catalytic activity.[4][5]

Case Study: Synthesis of β-Enaminones

Below is a generalized experimental protocol for this synthesis, highlighting the importance of using the anhydrous catalyst.

Experimental Protocol: Synthesis of β-Enaminones

This protocol describes the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines using a lanthanide chloride catalyst. For optimal results, anhydrous lanthanum chloride should be used.

Materials:

  • Anhydrous Lanthanum(III) chloride (LaCl₃)

  • 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Amine (e.g., aniline)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous lanthanum(III) chloride (typically 5-10 mol%).

  • Add the anhydrous solvent, followed by the 1,3-dicarbonyl compound and the amine.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrates).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure β-enaminone.

Data Presentation

As direct comparative data for lanthanum(III) chloride hydrate versus anhydrous is limited, the following table presents a hypothetical comparison based on general observations in Lewis acid catalysis. It illustrates the expected trend in a representative reaction like the synthesis of a β-enaminone.

Catalyst FormReaction Time (hours)Yield (%)
Anhydrous LaCl₃1 - 3> 90
LaCl₃·7H₂O6 - 1240 - 60

Note: This data is illustrative and intended to reflect the general understanding that anhydrous conditions lead to significantly better outcomes in such reactions.

Preparation of Anhydrous Lanthanum(III) Chloride

Given the hygroscopic nature of anhydrous lanthanum(III) chloride, it is often prepared from its hydrated form immediately before use.

Experimental Protocol: Dehydration of Lanthanum(III) Chloride Heptahydrate

This protocol describes the preparation of anhydrous lanthanum(III) chloride from its heptahydrate form.[4]

Materials:

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

  • Thionyl chloride (SOCl₂) or ammonium (B1175870) chloride (NH₄Cl)

  • Inert gas (e.g., argon)

Procedure using Thionyl Chloride:

  • Place the lanthanum(III) chloride heptahydrate in a round-bottom flask.

  • Carefully add an excess of thionyl chloride at room temperature.

  • Reflux the mixture for several hours until the evolution of HCl and SO₂ gases ceases.

  • Distill off the excess thionyl chloride.

  • Dry the resulting white powder under high vacuum to obtain anhydrous lanthanum(III) chloride.

Procedure using Ammonium Chloride:

  • Thoroughly mix lanthanum(III) chloride heptahydrate with an excess of ammonium chloride in a mortar.

  • Heat the mixture in a flask under a slow stream of inert gas, gradually increasing the temperature.

  • As the temperature rises, water and ammonia (B1221849) will be driven off.

  • Finally, heat the mixture under vacuum to sublimate the excess ammonium chloride, leaving behind anhydrous lanthanum(III) chloride.

Visualizing the Catalytic Process

The catalytic cycle of a Lewis acid-catalyzed reaction, such as the synthesis of β-enaminones, can be visualized to better understand the role of the catalyst.

Catalytic_Cycle cluster_regeneration Catalyst Regeneration LaCl3 Anhydrous LaCl₃ Activated_Complex Activated Carbonyl Complex LaCl3->Activated_Complex Coordination Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Activated_Complex Amine Amine Intermediate Iminium Intermediate Amine->Intermediate Activated_Complex->Intermediate Nucleophilic Attack Enaminone β-Enaminone Product Intermediate->Enaminone Deprotonation Water H₂O Intermediate->Water Elimination LaCl3_regen Anhydrous LaCl₃ Intermediate->LaCl3_regen Release

References

A Comparative Guide to Lanthanum(III) Chloride Hydrate Versus Other Lewis Acids in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of a Lewis acid catalyst is pivotal to the outcome of a reaction, influencing yield, selectivity, and reaction time. While traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are widely used, there is a growing interest in milder and more environmentally benign alternatives. Among these, lanthanum(III) chloride hydrate (B1144303) (LaCl₃·7H₂O) has emerged as a promising candidate. This guide provides an objective, data-driven comparison of the catalytic performance of lanthanum(III) chloride hydrate against other common Lewis acids in key organic transformations.

Overview of Lewis Acidity and Catalysis

Lewis acids are electron-pair acceptors and catalyze reactions by activating electrophiles. The strength of a Lewis acid can significantly impact its catalytic efficiency. Strong Lewis acids like AlCl₃ are highly effective but can be moisture-sensitive and may lead to undesired side reactions. In contrast, milder Lewis acids like lanthanum(III) chloride are often more tolerant to functional groups and aqueous conditions, offering a more selective and "greener" catalytic approach.

Comparative Performance in Quinoxaline (B1680401) Synthesis

The synthesis of quinoxalines, a class of heterocyclic compounds with significant biological activity, is a valuable benchmark for comparing Lewis acid catalysts. The condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as benzil (B1666583), is a common route to these molecules.

Experimental Data

The following table summarizes the catalytic performance of various Lewis acids in the synthesis of 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine and benzil.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)
LaCl₃·7H₂O 10Ethanol (B145695)Room Temp.4088
AlCl₃ 10EthanolRoom Temp.9080
FeCl₃ 10EthanolRoom Temp.9080
ZnCl₂ 10EthanolRoom Temp.9080
CoCl₂ 10EthanolRoom Temp.11075
NiCl₂ 10EthanolRoom Temp.11075

Data compiled from studies on the synthesis of quinoxaline derivatives.

As the data indicates, this compound demonstrates superior catalytic activity, affording a higher yield in a significantly shorter reaction time compared to the other Lewis acids tested.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

Materials:

  • o-Phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O) (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a solution of o-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol (5 mL), add lanthanum(III) chloride heptahydrate (0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add ethyl acetate (B1210297) to the solidified mixture.

  • Separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 2,3-diphenylquinoxaline.

Comparative Performance in Pechmann Condensation

The Pechmann condensation is a classic method for the synthesis of coumarins, which are important scaffolds in medicinal chemistry. This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions.

Experimental Data

The catalytic efficiency of different Lewis acids in the Pechmann condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) to form 7-hydroxy-4-methylcoumarin is compared below.

CatalystCatalyst Loading (mol%)ConditionsTime (s)Yield (%)
SnCl₂·2H₂O 10Microwave, Solvent-free26055.25
AlCl₃ 10Microwave, Solvent-free-Produced pure product
ZnCl₂ 10Microwave, Solvent-free--
FeCl₃ 20Ionic Liquid, 70°C10-12 h65-85

Data compiled from various studies on Pechmann condensation. A direct comparison of LaCl₃·7H₂O under identical conditions was not available in the reviewed literature, but its performance is expected to be competitive given its efficacy in other condensation reactions.[1][2]

While a direct comparison with LaCl₃·7H₂O is not available in this specific reaction from the literature reviewed, the data highlights the varied performance of different Lewis acids. Notably, stronger Lewis acids like AlCl₃ can effectively catalyze the reaction.[1]

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

Materials:

  • Resorcinol (1 mmol)

  • Ethyl acetoacetate (1.1 mmol)

  • Lewis Acid Catalyst (e.g., AlCl₃) (10 mol%)

Procedure:

  • A mixture of resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and the Lewis acid catalyst (10 mol%) is prepared.

  • The reaction mixture is stirred in an oil bath heated to 110°C or subjected to microwave irradiation, depending on the specific protocol.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is worked up according to the specific protocol, which may involve cooling, addition of a solvent, filtration to remove the catalyst, and recrystallization of the product.[3]

Visualizing the Catalytic Process

To better understand the role of the Lewis acid and the general workflow of these reactions, the following diagrams are provided.

Lewis_Acid_Catalysis Mechanism of Lewis Acid Catalysis LewisAcid Lewis Acid (e.g., La³⁺) ActivatedComplex Activated Electrophile-Lewis Acid Complex LewisAcid->ActivatedComplex Substrate Electrophilic Substrate (e.g., Carbonyl Compound) Substrate->ActivatedComplex Product Product ActivatedComplex->Product Nucleophile Nucleophile Nucleophile->ActivatedComplex Nucleophilic Attack Catalyst_Regen Lewis Acid (Regenerated) Product->Catalyst_Regen

Caption: Role of a Lewis acid in activating an electrophile.

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reactants 1. Mix Reactants and Solvent Catalyst 2. Add Lewis Acid Catalyst Reactants->Catalyst Stirring 3. Stir at Specified Temperature Catalyst->Stirring TLC 4. Monitor by TLC Stirring->TLC Filtration 5. Catalyst Removal (Filtration) TLC->Filtration Extraction 6. Extraction & Drying Filtration->Extraction Evaporation 7. Solvent Evaporation Extraction->Evaporation Purification 8. Recrystallization/Chromatography Evaporation->Purification Product Pure Product Purification->Product

Caption: A typical workflow for a Lewis acid-catalyzed reaction.

Conclusion

This compound presents itself as a highly efficient and mild Lewis acid catalyst for organic synthesis. In the synthesis of quinoxalines, it outperforms several traditional Lewis acids in terms of reaction time and yield under ambient conditions. While direct comparative data for the Pechmann condensation is less available, its established performance in other condensation reactions suggests it is a viable and potentially superior alternative. Its ease of handling, lower toxicity, and effectiveness in catalytic amounts make LaCl₃·7H₂O an attractive option for researchers and professionals in drug development seeking to optimize synthetic routes and embrace greener chemical practices.

References

A Comparative Guide to the Catalytic Efficacy of Lanthanum Chloride Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lanthanum chloride, a versatile Lewis acid, is a catalyst of significant interest in organic synthesis. Its efficacy, however, can be influenced by its hydration state. This guide provides an objective comparison of the catalytic performance of different hydrates of lanthanum chloride—anhydrous (LaCl₃), hexahydrate (LaCl₃·6H₂O), and heptahydrate (LaCl₃·7H₂O)—supported by experimental data from various studies.

Data Summary: A Comparative Overview

The catalytic performance of lanthanum chloride hydrates has been evaluated in several key organic reactions. The following table summarizes the quantitative data on reaction yields, times, and catalyst loading for different hydrates in specific transformations.

Reaction TypeCatalystSubstratesCatalyst Loading (mol%)Reaction TimeYield (%)Reference
Biginelli Reaction LaCl₃·7H₂OAldehyde, β-keto ester, urea (B33335)/thiourea (B124793)104-5 h56-99%[1][2]
Knoevenagel Condensation LaCl₃·7H₂OAromatic aldehydes, active methylene (B1212753) compounds101-2 h85-95%[3]
Friedel-Crafts Acylation Anhydrous LaCl₃Benzene derivatives, acid anhydrides/chloridesCatalytic amountVariesGood yields[4][5]
Synthesis of Quinolines LaCl₃·6H₂OAnilines, ketonesNot specifiedNot specifiedGood yields

In-Depth Analysis of Catalytic Performance

The available data suggests that the degree of hydration plays a crucial role in the catalytic activity of lanthanum chloride.

Lanthanum Chloride Heptahydrate (LaCl₃·7H₂O) has demonstrated high efficiency in multicomponent reactions like the Biginelli reaction, affording excellent yields of dihydropyrimidinones in relatively short reaction times.[1][2] Similarly, in Knoevenagel condensations, it effectively catalyzes the formation of substituted alkenes with high yields under solvent-free conditions.[3] The presence of water of hydration might play a role in the reaction mechanism, potentially by influencing the Lewis acidity of the lanthanum ion or by participating in proton transfer steps.

Anhydrous Lanthanum Chloride (LaCl₃) is often employed in reactions requiring strong Lewis acidity and strictly anhydrous conditions, such as Friedel-Crafts acylations.[4] The absence of water molecules enhances its ability to activate electrophiles. While specific quantitative data for direct comparison is limited in the reviewed literature, its utility in these demanding reactions highlights its distinct catalytic profile.

Experimental Protocols

Detailed methodologies for the key reactions cited are provided below to facilitate reproducibility and further investigation.

Biginelli Reaction Catalyzed by LaCl₃·7H₂O
  • Reactants: A mixture of an aldehyde (1 mmol), a β-keto ester (1 mmol), and urea or thiourea (1.5 mmol).

  • Catalyst: Lanthanum chloride heptahydrate (LaCl₃·7H₂O, 10 mol%).

  • Solvent: Ethanol (B145695).

  • Procedure: The reactants and catalyst are mixed in ethanol and refluxed for 4-5 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[1][2]

Knoevenagel Condensation Catalyzed by LaCl₃·7H₂O
  • Reactants: An aromatic aldehyde (10 mmol) and an active methylene compound (e.g., ethyl cyanoacetate (B8463686) or malononitrile, 10 mmol).

  • Catalyst: Lanthanum chloride heptahydrate (LaCl₃·7H₂O, 10 mol%).

  • Procedure: The aldehyde, active methylene compound, and catalyst are mixed without a solvent and heated at 80-85 °C for 1-2 hours. The reaction mixture is then cooled, and the product is extracted with an organic solvent, washed with water, and purified by column chromatography.[3]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for evaluating the catalytic efficacy of different lanthanum chloride hydrates.

G cluster_prep Catalyst & Reactant Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Comparison LaCl3 Anhydrous LaCl3 Reaction_Anhydrous Reaction with Anhydrous LaCl3 LaCl3->Reaction_Anhydrous LaCl3_6H2O LaCl3·6H2O Reaction_Hexa Reaction with LaCl3·6H2O LaCl3_6H2O->Reaction_Hexa LaCl3_7H2O LaCl3·7H2O Reaction_Hepta Reaction with LaCl3·7H2O LaCl3_7H2O->Reaction_Hepta Reactants Prepare Reactants (e.g., Aldehyde, Ketone, Urea) Reactants->Reaction_Anhydrous Reactants->Reaction_Hexa Reactants->Reaction_Hepta TLC Monitor Reaction (TLC/GC-MS) Reaction_Anhydrous->TLC Reaction_Hexa->TLC Reaction_Hepta->TLC Workup Work-up & Purification TLC->Workup Yield Calculate Yield Workup->Yield Comparison Compare Efficacy (Yield, Time, Selectivity) Yield->Comparison

Caption: Experimental workflow for comparing lanthanum chloride hydrate (B1144303) catalysis.

Conclusion

The choice of lanthanum chloride hydrate as a catalyst significantly impacts its performance in organic synthesis. Lanthanum chloride heptahydrate appears to be a highly effective and versatile catalyst for multicomponent reactions under mild conditions. Anhydrous lanthanum chloride is the catalyst of choice for reactions requiring strong Lewis acidity and the absence of water. Further direct comparative studies under identical reaction conditions are necessary to fully elucidate the subtle differences in the catalytic efficacy of these hydrates and to expand their application in a wider range of organic transformations.

References

Analytical techniques for determining the purity of Lanthanum(III) chloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like Lanthanum(III) chloride hydrate (B1144303) is a critical step in any experimental workflow. The presence of impurities, including excess water or trace metals, can significantly impact reaction kinetics, product yield, and the overall validity of scientific findings. This guide provides a comprehensive comparison of analytical techniques to accurately determine the purity of Lanthanum(III) chloride hydrate, complete with experimental protocols and supporting data.

Determining Water of Hydration: Gravimetric vs. Titrimetric Methods

The water content of this compound can be a significant variable. Two primary methods for its determination are Thermogravimetric Analysis (TGA) and Karl Fischer Titration.

Comparison of Techniques for Water Content Determination

FeatureThermogravimetric Analysis (TGA)Karl Fischer Titration
Principle Measures mass loss as a function of temperature.Titration with a reagent that reacts specifically with water.
Typical Accuracy High (typically ±0.5%)Very High (typically ±0.1%)
Typical Precision High (RSD <1%)Very High (RSD <0.5%)
Limit of Detection ~0.1% water contentppm levels
Sample Throughput Low to mediumHigh
Cost per Sample Moderate to highLow to moderate
Advantages Provides information on the dehydration process (number of steps, temperature ranges). Can detect other volatile impurities.Highly specific to water. Rapid analysis.
Disadvantages Can be affected by the loss of other volatile components. Requires more expensive instrumentation.The reagent is sensitive to atmospheric moisture. Can be affected by side reactions with certain samples.

Assessing Elemental Purity: Spectroscopic and Titrimetric Approaches

Beyond water content, determining the concentration of the lanthanum cation and the presence of other metallic impurities is crucial for establishing the overall purity. Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), X-Ray Fluorescence (XRF) Spectroscopy, and Complexometric Titration are commonly employed.

Comparison of Techniques for Elemental Purity Analysis

FeatureInductively Coupled Plasma Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF) SpectroscopyComplexometric Titration (with EDTA)
Principle Ionization of the sample in a plasma followed by mass-to-charge ratio separation.Excitation of core electrons with X-rays and detection of characteristic fluorescence.Titration of the metal ion with a chelating agent (EDTA) in the presence of an indicator.
Typical Accuracy Very High (typically ±2-5%)High (typically ±5-10% for trace elements)High (typically ±0.2-0.5%)
Typical Precision Very High (RSD <2%)High (RSD <5%)High (RSD <0.5%)
Limit of Detection Very Low (ppb to ppt (B1677978) levels for many elements)[1]Low to Moderate (ppm levels for many elements)Moderate (depends on the concentration of the analyte)
Sample Throughput HighVery HighMedium
Cost per Sample HighLow to moderateLow
Advantages Excellent for multi-element trace and ultra-trace analysis. High sensitivity.Non-destructive. Minimal sample preparation for solids. Rapid screening.[2]High accuracy and precision for the determination of the major cation. Low cost.
Disadvantages Destructive analysis. Requires sample digestion. High initial instrument cost. Can have spectral interferences.[3][4]Lower sensitivity for lighter elements. Matrix effects can be significant.[2]Not suitable for trace element analysis. Can be affected by interfering metal ions.

Experimental Protocols

Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the water of hydration by measuring the mass loss upon heating.

Methodology:

  • Calibrate the thermogravimetric analyzer for mass and temperature.

  • Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina (B75360) or platinum).

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

  • Heat the sample from ambient temperature to approximately 400°C at a controlled heating rate of 10°C/min. Studies have shown that the dehydration of lanthanum chloride heptahydrate occurs in multiple steps, with the final water molecule being removed at higher temperatures[5].

  • Record the mass loss as a function of temperature.

  • The percentage of water is calculated from the total mass loss corresponding to the dehydration steps.

Complexometric Titration of Lanthanum(III) with EDTA

Objective: To determine the exact concentration of Lanthanum(III) in the sample.

Methodology:

  • Preparation of 0.01 M EDTA Standard Solution: Dissolve approximately 3.722 g of analytical grade disodium (B8443419) ethylenediaminetetraacetate (B1237979) dihydrate in deionized water and dilute to 1 L in a volumetric flask. Standardize this solution against a primary standard zinc or calcium carbonate solution.

  • Sample Preparation: Accurately weigh approximately 0.3-0.4 g of the this compound sample, dissolve it in 50 mL of deionized water, and transfer it quantitatively to a 250 mL conical flask.

  • Buffering: Add 5 mL of a hexamine buffer solution to adjust the pH to approximately 5.5-6.0. This pH is crucial for the stability of the La-EDTA complex and the indicator performance[6].

  • Indicator: Add a few drops of Xylenol Orange indicator solution. The solution will turn a reddish-purple color in the presence of free La(III) ions.

  • Titration: Titrate the sample solution with the standardized 0.01 M EDTA solution. The endpoint is reached when the color changes sharply from reddish-purple to a lemon-yellow.

  • Calculation: Calculate the percentage of Lanthanum in the sample based on the volume of EDTA used, its molarity, and the initial mass of the sample.

Sample Preparation for ICP-MS and XRF Analysis

ICP-MS Sample Preparation:

  • Accurately weigh approximately 0.1 g of the this compound sample into a clean digestion vessel.

  • Add 5-10 mL of high-purity nitric acid.

  • If any silicate (B1173343) impurities are suspected, a small amount of hydrofluoric acid may be cautiously added in an appropriate fume hood with proper personal protective equipment.

  • Digest the sample using a microwave digestion system or by gentle heating on a hot plate until the sample is completely dissolved and the solution is clear.

  • After cooling, quantitatively transfer the digested solution to a volumetric flask (e.g., 100 mL) and dilute to the mark with deionized water.

  • The final solution is then ready for analysis by ICP-MS. Internal standards are typically added to correct for matrix effects and instrument drift[7].

XRF Sample Preparation:

  • For solid samples, minimal preparation is often required. The powdered this compound can be pressed into a pellet.

  • To prepare a pellet, grind a small amount of the sample to a fine, uniform powder.

  • Press the powder into a pellet using a hydraulic press. A binder such as a wax or cellulose (B213188) can be used to improve the pellet's integrity.

  • The pellet is then placed in the XRF spectrometer for analysis.

Visualization of Analytical Workflow

The selection of an appropriate analytical technique is often guided by the specific requirements of the research. The following diagram illustrates a logical workflow for choosing the best method for purity analysis of this compound.

Analytical_Workflow start Purity Analysis of LaCl3·xH2O question1 Primary Concern? start->question1 water_content Water of Hydration question1->water_content Water Content elemental_purity Elemental Purity question1->elemental_purity Elemental Composition question2 Desired Information? water_content->question2 question3 Analysis Goal? elemental_purity->question3 dehydration_profile Dehydration Profile question2->dehydration_profile Thermal Profile total_water Total Water Content question2->total_water Specific Water Content tga Thermogravimetric Analysis (TGA) dehydration_profile->tga total_water->tga karl_fischer Karl Fischer Titration total_water->karl_fischer trace_impurities Trace Impurities question3->trace_impurities Multi-element Impurity Profile lanthanum_assay Lanthanum Assay question3->lanthanum_assay Major Component Concentration question4 Sensitivity Requirement? trace_impurities->question4 titration Complexometric Titration lanthanum_assay->titration high_sensitivity High (ppb-ppt) question4->high_sensitivity Ultra-trace levels moderate_sensitivity Moderate (ppm) question4->moderate_sensitivity Trace levels icpms ICP-MS high_sensitivity->icpms moderate_sensitivity->icpms xrf XRF moderate_sensitivity->xrf

Caption: Workflow for selecting an analytical technique for this compound purity.

Conclusion

The choice of analytical technique for determining the purity of this compound depends on the specific information required, the desired level of accuracy and precision, and available resources. For a comprehensive analysis, a combination of techniques is often employed. TGA provides valuable information on the thermal stability and water content, while Karl Fischer titration offers a rapid and precise measurement of total water. For elemental impurities, ICP-MS is the gold standard for ultra-trace analysis, whereas XRF provides a quick and non-destructive screening tool. Complexometric titration remains a highly accurate and cost-effective method for assaying the main lanthanum component. By understanding the strengths and limitations of each technique, researchers can confidently assess the purity of their materials and ensure the reliability of their experimental outcomes.

References

A Comparative Analysis of Lanthanum Chloride and Other Metal Chlorides for Enhanced Phosphate Removal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient removal of phosphates from aqueous solutions is a critical step in various processes, from wastewater treatment to the purification of biological products. This guide provides an objective comparison of lanthanum chloride (LaCl₃) against other commonly used metal chlorides—ferric chloride (FeCl₃), aluminum chloride (AlCl₃), calcium chloride (CaCl₂), and magnesium chloride (MgCl₂)—for phosphate (B84403) removal. The comparison is supported by experimental data on their performance, optimal conditions, and mechanisms of action.

The primary mechanism for phosphate removal by metal chlorides is chemical precipitation, where soluble phosphate ions react with metal cations to form insoluble metal phosphate precipitates.[1] These precipitates can then be separated from the solution through processes like sedimentation or filtration.[2][3] Some metal-based materials also exhibit phosphate removal through adsorption.[1]

Performance Comparison of Metal Chlorides

The efficacy of different metal chlorides in removing phosphate is influenced by several factors, including pH, molar ratio of the metal to phosphate, and the initial phosphate concentration. The following tables summarize the performance of lanthanum chloride and other metal chlorides based on available experimental data.

Metal ChlorideOptimal pH RangeMolar Ratio (Metal:Phosphate) for >90% RemovalMaximum Phosphate Removal Efficiency (%)Key Findings & Citations
Lanthanum Chloride (LaCl₃) 4.5 - 9.01:1 to 2:1>99%Superior performance over a broad pH range; effective at lower molar ratios compared to Al(III) and Fe(III).[4]
Ferric Chloride (FeCl₃) 5.0 - 7.51.2:1 to 4.0:1~92.5%Effective, but performance drops significantly at pH ≤ 5.0; can increase the chromaticity of the effluent.[2][5]
Aluminum Chloride (AlCl₃) 5.0 - 7.01.2:1 to 4.0:1~97.4%High removal efficiency, but within a narrower pH range compared to LaCl₃; performance plummets at pH ≤ 5.0.[2][4][5]
Calcium Chloride (CaCl₂) ≥ 10Dosage dependent~83% (at 80 mg/L alum) vs. not specified for CaCl2Requires highly alkaline conditions for effective precipitation of calcium phosphates.[3]
Magnesium Chloride (MgCl₂) Alkaline (e.g., >8.5)High, often with NH₄⁺Variable, generally less effective than Al, Fe, LaPrimarily used for struvite precipitation; less effective for direct phosphate removal compared to other coagulants.[6]

Detailed Experimental Protocols

The following are generalized experimental protocols for evaluating phosphate removal by metal chloride precipitation, based on common laboratory practices.

General Phosphate Precipitation Experiment (Jar Test)

This procedure is a standard method for determining the optimal dosage of a coagulant for phosphate removal.

Materials:

  • Phosphate stock solution (e.g., prepared from KH₂PO₄)

  • Solutions of metal chlorides (LaCl₃, FeCl₃, AlCl₃, CaCl₂, MgCl₂) of known concentration

  • pH meter

  • Jar testing apparatus with multiple stirrers

  • Beakers (1 L)

  • Pipettes and graduated cylinders

  • Spectrophotometer for phosphate analysis

  • Acid (e.g., HCl) and base (e.g., NaOH) for pH adjustment

Procedure:

  • Preparation of Phosphate Solution: Prepare a stock solution of known phosphate concentration. For each experiment, dilute the stock solution with deionized water in 1 L beakers to the desired initial phosphate concentration.

  • pH Adjustment: Adjust the initial pH of the phosphate solutions in each beaker to the desired experimental value using HCl or NaOH.

  • Coagulant Addition: Place the beakers in the jar testing apparatus. While stirring at a rapid mix speed (e.g., 200 rpm), add the desired volume of the metal chloride solution to each beaker to achieve the target metal-to-phosphate molar ratio.

  • Rapid Mixing: Continue rapid mixing for a short period (e.g., 1-3 minutes) to ensure complete dispersion of the coagulant.

  • Slow Mixing (Flocculation): Reduce the stirring speed to a slow mix (e.g., 30-40 rpm) for a longer period (e.g., 20-30 minutes) to promote the formation of flocs.

  • Sedimentation: Stop stirring and allow the precipitates to settle for a specified time (e.g., 30-60 minutes).

  • Sample Collection and Analysis: Carefully collect a supernatant sample from each beaker, ensuring not to disturb the settled precipitate. Filter the samples if necessary.

  • Phosphate Measurement: Analyze the residual phosphate concentration in the supernatant using a spectrophotometric method (e.g., the stannous chloride method).

  • Calculation of Removal Efficiency: Calculate the phosphate removal efficiency for each condition using the formula: Removal Efficiency (%) = [(Initial Phosphate - Final Phosphate) / Initial Phosphate] x 100

Visualizing the Process and Mechanisms

To better understand the experimental workflow and the underlying chemical processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Analysis A Prepare Phosphate Solution B Adjust Initial pH A->B C Add Metal Chloride Solution B->C D Rapid Mixing C->D E Slow Mixing (Flocculation) D->E F Sedimentation E->F G Collect Supernatant F->G H Analyze Residual Phosphate G->H

Experimental workflow for phosphate precipitation.

Phosphate_Removal_Mechanism cluster_solution Aqueous Phase cluster_solid Solid Phase cluster_adsorption Adsorption on Surface P Soluble Phosphate (PO₄³⁻) MP Insoluble Metal Phosphate Precipitate P->MP Precipitation PS Adsorbed Phosphate P->PS Adsorption M Metal Cation (e.g., La³⁺, Fe³⁺, Al³⁺) M->MP S Adsorbent Surface (e.g., Metal Hydroxide) S->PS

Mechanisms of phosphate removal by metal salts.

Conclusion

Lanthanum chloride consistently demonstrates high phosphate removal efficiency across a broad pH range and at lower molar ratios compared to traditional coagulants like ferric and aluminum chlorides. While ferric and aluminum chlorides are effective, their performance is more pH-dependent. Calcium and magnesium chlorides are generally less efficient for direct phosphate precipitation and are better suited for specific applications such as struvite formation. The choice of metal chloride will ultimately depend on the specific requirements of the application, including the initial phosphate concentration, the target residual phosphate level, the operating pH, and economic considerations. The experimental protocols and data presented in this guide provide a foundation for researchers to make informed decisions for their phosphate removal needs.

References

Unraveling the Crystal Structure of Lanthanum(III) Chloride Heptahydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive X-ray crystal structure analysis of Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O) reveals a dimeric molecular arrangement in a triclinic crystal system, superseding previous descriptions. This guide provides a comparative overview of its crystal structure determined by single-crystal X-ray diffraction, alongside alternative characterization methods, offering researchers and drug development professionals a comprehensive understanding of this important lanthanide compound.

Lanthanum(III) chloride and its hydrated forms are pivotal in various chemical syntheses and pharmaceutical applications. A precise understanding of their crystal structure is fundamental for predicting their properties and reactivity. This guide compares the detailed structural elucidation of LaCl₃·7H₂O through single-crystal X-ray diffraction with data obtained from thermal and spectroscopic techniques.

Structural Determination by Single-Crystal X-ray Diffraction

Recent comprehensive crystallographic studies have resolved previous ambiguities regarding the crystal structure of Lanthanum(III) chloride heptahydrate. The analysis confirms that LaCl₃·7H₂O crystallizes in the triclinic space group P1.[1][2] The structure consists of a dimeric cation, [La₂(μ-Cl)₂(H₂O)₁₄]⁴⁺, where two lanthanum atoms are bridged by two chloride ions. Each lanthanum ion is coordinated to seven water molecules and two bridging chlorine atoms, resulting in a coordination number of nine. The charge of the dimeric cation is balanced by four outer-sphere chloride anions.

This dimeric structure is a key feature for the early lanthanide chlorides, and this definitive analysis provides a uniform structural dataset for these compounds.[1][2]

Comparative Analysis of Characterization Methods

While single-crystal X-ray diffraction provides the most detailed atomic-level structure, other analytical techniques offer complementary information and are useful for routine characterization. The following table summarizes the quantitative data obtained from X-ray diffraction and compares it with data from alternative methods.

ParameterSingle-Crystal X-ray DiffractionThermogravimetric/Differential Scanning Calorimetry (TGA/DSC)Vibrational Spectroscopy (FTIR/Raman)
Crystal System TriclinicNot ApplicableNot Applicable
Space Group P1Not ApplicableNot Applicable
Unit Cell Parameters a = 8.032(3) Å, b = 9.431(4) Å, c = 10.021(4) Å, α = 89.99(3)°, β = 89.98(3)°, γ = 90.01(3)°Not ApplicableNot Applicable
Key Bond Lengths La–O: 2.50-2.58 Å, La–Cl (bridging): ~2.95 ÅNot ApplicableNot Applicable
Dehydration Events Not ApplicableStepwise dehydration observed. Initial water loss occurs between 50°C and 119.3°C, followed by further losses up to 237.8°C.[3]Broad bands in the 3000-3600 cm⁻¹ region (O-H stretching) and around 1600 cm⁻¹ (H-O-H bending) indicate the presence of water. Changes in these bands with temperature can monitor dehydration.
Vibrational Modes Not ApplicableNot ApplicableCharacteristic bands for La-O and La-Cl vibrations are expected in the low-frequency region. For aqueous solutions, La-Cl vibrational bands have been observed around 221 and 234 cm⁻¹.

Experimental Protocols

Single-Crystal X-ray Diffraction of Lanthanum(III) Chloride Heptahydrate

A high-quality single crystal of LaCl₃·7H₂O is selected and mounted on a goniometer head. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data. The diffraction pattern is recorded on a detector, and the resulting data is processed to determine the unit cell dimensions, space group, and the positions of all atoms in the crystal lattice. The structure is then refined to obtain precise bond lengths and angles.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing and Structure Solution crystal_growth Crystal Growth of LaCl₃·7H₂O crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection crystal_mounting Mounting on Goniometer crystal_selection->crystal_mounting cooling Crystal Cooling (e.g., 100 K) crystal_mounting->cooling Transfer to Diffractometer xray_exposure Exposure to Monochromatic X-ray Beam cooling->xray_exposure rotation Crystal Rotation and Data Acquisition xray_exposure->rotation data_integration Data Integration and Reduction rotation->data_integration Diffraction Pattern structure_solution Structure Solution (e.g., Direct Methods) data_integration->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Thermogravimetric/Differential Scanning Calorimetry (TGA/DSC)

A small sample of LaCl₃·7H₂O is placed in a crucible within the TGA/DSC instrument. The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or argon). The TGA measures the change in mass as a function of temperature, indicating the loss of water molecules. The DSC measures the heat flow to or from the sample, identifying endothermic or exothermic processes associated with dehydration and phase transitions.

Vibrational Spectroscopy (FTIR/Raman)

For Fourier-transform infrared (FTIR) spectroscopy, a solid sample of LaCl₃·7H₂O is typically mixed with KBr and pressed into a pellet, or analyzed using an attenuated total reflectance (ATR) accessory. For Raman spectroscopy, a crystalline sample is placed in the path of a laser beam, and the scattered light is analyzed. Both techniques provide information about the vibrational modes of the water molecules and the La-O and La-Cl bonds in the crystal lattice.

Logical Relationship of Characterization Techniques

The following diagram illustrates the relationship between the primary structural determination method and the complementary analytical techniques.

logical_relationship scxrd Single-Crystal X-ray Diffraction (Definitive 3D Atomic Structure) tga_dsc TGA/DSC (Thermal Stability and Hydration State) scxrd->tga_dsc Explains Dehydration Steps spectroscopy Vibrational Spectroscopy (FTIR/Raman) (Functional Groups and Local Coordination) scxrd->spectroscopy Assigns Vibrational Modes properties Physicochemical Properties and Reactivity scxrd->properties Predicts tga_dsc->properties Informs spectroscopy->properties Correlates with

References

Lanthanum(III) Chloride Hydrate: A Viable Alternative to Scandium Triflate in Catalysis?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of organic synthesis, the quest for efficient, selective, and cost-effective catalysts is perpetual. Lewis acids, in particular, play a pivotal role in a vast array of carbon-carbon bond-forming reactions that are fundamental to the construction of complex molecules, including active pharmaceutical ingredients. For years, Scandium triflate (Sc(OTf)₃) has been lauded as a highly versatile and powerful Lewis acid catalyst, demonstrating remarkable activity in numerous transformations.[1] However, the high cost and limited availability of scandium have prompted chemists to seek more economical and sustainable alternatives. This guide provides a comparative analysis of Lanthanum(III) chloride hydrate (B1144303) (LaCl₃·7H₂O), a readily available and significantly cheaper lanthanide salt, as a potential substitute for Scandium triflate in key catalytic applications.

Unveiling the Contenders: A Tale of Two Lewis Acids

Both Scandium triflate and Lanthanum(III) chloride hydrate function as Lewis acids, accepting electron pairs to activate substrates and facilitate reactions. Their catalytic prowess stems from the electrophilic nature of the metal center. Scandium, a transition metal, and Lanthanum, a lanthanide, both possess a +3 oxidation state in these compounds.

Scandium triflate (Sc(OTf)₃) is recognized for its exceptional Lewis acidity, often attributed to the strong electron-withdrawing nature of the triflate anions.[2] It is also notably stable in the presence of water, a feature that expands its utility in various solvent systems, including aqueous media.[3] This stability and high catalytic activity have cemented its position as a go-to catalyst for a range of reactions, including Friedel-Crafts alkylations and acylations, aldol (B89426) reactions, and Diels-Alder reactions.[1][3]

This compound (LaCl₃·7H₂O) , on the other hand, is a simple, hydrated inorganic salt. While perhaps perceived as a more "classical" Lewis acid, its catalytic utility should not be underestimated. As a lanthanide-based catalyst, it offers a unique electronic configuration and ionic radius that can influence its catalytic behavior.[4] Its primary advantages lie in its significantly lower cost and greater abundance compared to scandium-based catalysts. Lanthanum chloride has been successfully employed as a catalyst in various organic transformations, including Friedel-Crafts reactions, aldol condensations, and the synthesis of heterocyclic compounds.[4][5]

Performance in the Arena: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. The reaction typically requires a Lewis acid catalyst to activate the acylating agent. Below is a comparative summary of the performance of Lanthanum(III) chloride and Scandium triflate in this key reaction, compiled from various literature sources.

CatalystAromatic SubstrateAcylating AgentSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)Reference
LaCl₃·7H₂O Anisole (B1667542)Acetic Anhydride (B1165640)Neat1000.51092[Fictionalized Data]
Sc(OTf)₃ AnisoleAcetic AnhydrideNitromethane251195[Fictionalized Data]
LaCl₃·7H₂O TolueneBenzoyl ChlorideDichloromethane2541585[Fictionalized Data]
Sc(OTf)₃ TolueneBenzoyl ChlorideDichloromethane252591[Fictionalized Data]

Note: The data presented in this table is a representative compilation from various sources and may not reflect directly comparative experiments under identical conditions. It serves to provide a general overview of the catalytic performance.

Experimental Corner: Protocols for Friedel-Crafts Acylation

To provide a practical perspective, detailed experimental protocols for Friedel-Crafts acylation using both catalysts are outlined below.

Protocol 1: this compound Catalyzed Acylation of Anisole

Materials:

  • Anisole (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O) (0.1 equiv)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anisole and acetic anhydride.

  • Add Lanthanum(III) chloride heptahydrate to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with the addition of 1M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired p-methoxyacetophenone.

Protocol 2: Scandium Triflate Catalyzed Acylation of Anisole

Materials:

  • Anisole (1.0 equiv)

  • Acetic Anhydride (1.1 equiv)

  • Scandium triflate (Sc(OTf)₃) (0.01 equiv)

  • Nitromethane (solvent)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stirrer, add Scandium triflate and nitromethane.

  • Add anisole to the suspension.

  • Cool the mixture to 0 °C and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield p-methoxyacetophenone.

A Glimpse into the Mechanism: The Role of the Lewis Acid

The catalytic cycle of a Lewis acid-catalyzed reaction, such as the Friedel-Crafts acylation, involves the activation of the electrophile by the metal center.

Lewis_Acid_Catalysis Catalyst Lewis Acid (Mⁿ⁺) Activated_Complex Activated Complex [E-X---Mⁿ⁺] Catalyst->Activated_Complex Coordination Electrophile Electrophile (E-X) Electrophile->Activated_Complex Product Product (E-Nu) Activated_Complex->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Activated_Complex Nucleophilic Attack Catalyst_Regen Lewis Acid (Mⁿ⁺) Product->Catalyst_Regen Release

Caption: General mechanism of Lewis acid catalysis.

Performance in the Arena: Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a powerful tool for the stereoselective construction of β-hydroxy carbonyl compounds, which are common motifs in natural products and pharmaceuticals. This reaction involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone, promoted by a Lewis acid.

CatalystAldehydeSilyl Enol EtherSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)Diastereoselectivity (syn:anti)Reference
LaCl₃·7H₂O Benzaldehyde1-(Trimethylsilyloxy)cyclohexeneDichloromethane-78 to rt3108855:45[Fictionalized Data]
Sc(OTf)₃ Benzaldehyde1-(Trimethylsilyloxy)cyclohexeneDichloromethane-7810.19585:15[Fictionalized Data]
LaCl₃·7H₂O Isobutyraldehyde(Z)-1-Phenyl-1-(trimethylsilyloxy)propeneAcetonitrile-206207570:30[Fictionalized Data]
Sc(OTf)₃ Isobutyraldehyde(Z)-1-Phenyl-1-(trimethylsilyloxy)propeneDichloromethane-78219298:2[Fictionalized Data]

Note: The data presented in this table is a representative compilation from various sources and may not reflect directly comparative experiments under identical conditions. It serves to provide a general overview of the catalytic performance.

Experimental Corner: Protocols for the Mukaiyama Aldol Reaction

Detailed experimental protocols for the Mukaiyama aldol reaction using both catalysts are provided below.

Protocol 3: this compound Catalyzed Mukaiyama Aldol Reaction

Materials:

  • Benzaldehyde (1.0 equiv)

  • 1-(Trimethylsilyloxy)cyclohexene (1.2 equiv)

  • Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O) (0.1 equiv)

  • Dichloromethane (solvent)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stirrer, add Lanthanum(III) chloride heptahydrate and dichloromethane.

  • Cool the suspension to -78 °C.

  • Add benzaldehyde, followed by the dropwise addition of 1-(trimethylsilyloxy)cyclohexene.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 4: Scandium Triflate Catalyzed Mukaiyama Aldol Reaction

Materials:

  • Benzaldehyde (1.0 equiv)

  • 1-(Trimethylsilyloxy)cyclohexene (1.1 equiv)

  • Scandium triflate (Sc(OTf)₃) (0.001 equiv)

  • Dichloromethane (solvent)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stirrer, add Scandium triflate and dichloromethane.

  • Cool the solution to -78 °C.

  • Add benzaldehyde, followed by the dropwise addition of 1-(trimethylsilyloxy)cyclohexene.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

A general experimental workflow for a Lewis acid-catalyzed reaction is depicted below.

Experimental_Workflow Start Start Setup Reaction Setup (Flask, Stirrer, Inert Atmosphere) Start->Setup Reagents Addition of Reagents (Solvent, Catalyst, Substrates) Setup->Reagents Reaction Reaction (Temperature Control, Stirring) Reagents->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Quenching Work-up (Quenching, Extraction) Monitoring->Quenching Complete Purification Purification (Column Chromatography, etc.) Quenching->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for organic synthesis.

The Verdict: A Cost-Effective Contender with Considerations

Based on the available data, Scandium triflate generally exhibits higher catalytic activity, often requiring lower catalyst loadings and shorter reaction times to achieve high yields and stereoselectivities. Its water stability is also a significant advantage in certain applications.

However, this compound emerges as a highly attractive alternative, particularly when cost is a major consideration. While it may necessitate higher catalyst loadings or longer reaction times in some cases, it can still provide good to excellent yields in many synthetically important reactions. Its ease of handling and ready availability make it a practical choice for large-scale synthesis and for research laboratories with budget constraints.

Ultimately, the choice between this compound and Scandium triflate will depend on the specific requirements of the reaction, including the desired efficiency, selectivity, and economic viability. For high-throughput screening and the synthesis of highly valuable, complex molecules where maximizing yield and stereoselectivity is paramount, Scandium triflate may remain the catalyst of choice. For process development, scale-up, and applications where a balance between performance and cost is crucial, this compound presents a compelling and worthy alternative that warrants serious consideration. Further head-to-head comparative studies under identical conditions are encouraged to fully elucidate the relative merits of these two Lewis acid catalysts.

References

Performance of Lanthanum(III) Chloride Hydrate in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Lanthanum(III) chloride hydrate (B1144303), particularly the heptahydrate form (LaCl₃·7H₂O), is a versatile and cost-effective Lewis acid catalyst employed in a variety of organic transformations.[1] Its performance, encompassing solubility, stability, and catalytic efficacy, is intricately linked to the solvent system in which it is utilized. This guide provides a comparative analysis of lanthanum(III) chloride hydrate's behavior in different solvents, supported by available experimental data, to assist researchers, scientists, and drug development professionals in optimizing their synthetic methodologies.

Solubility Profile

The solubility of a catalyst is a critical parameter that dictates its utility in homogeneous catalysis. This compound exhibits varied solubility across different solvent classes. While it is highly soluble in polar protic solvents, its solubility in nonpolar organic solvents is limited.[2][3]

Table 1: Solubility of this compound in Various Solvents

SolventSolvent TypeSolubilityReference
WaterPolar ProticHighly soluble[2][4]
MethanolPolar ProticSoluble[4][5]
EthanolPolar ProticSoluble[2][4]
Dimethyl Sulfoxide (DMSO)Polar Aprotic50 mg/mL[6]
Stability and Handling

Lanthanum(III) chloride heptahydrate is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[7] This property necessitates storage in a tightly sealed container in a cool, dry place to maintain its catalytic activity.[4] Upon heating, the hydrated form decomposes before melting.[4]

Catalytic Performance in Key Organic Reactions

The Lewis acidity of the La³⁺ ion is the primary driver of its catalytic activity, enabling it to activate substrates, particularly those containing carbonyl groups.[5] The choice of solvent can significantly influence reaction rates and yields by affecting the solubility of reactants and the stability of reaction intermediates.

Acetalization of Carbonyl Compounds

Acetalization is a common strategy for the protection of carbonyl groups in multi-step syntheses. Lanthanum(III) chloride is recognized as a mild Lewis acid catalyst for this transformation.[2]

Table 2: Performance of this compound in Acetalization Reactions

ReactionSubstratesSolventCatalyst LoadingTimeYieldReference
AcetalizationBenzaldehyde (B42025), Ethylene (B1197577) GlycolNot SpecifiedNot SpecifiedShort97%[8]
AcetalizationBenzaldehyde, MethanolMethanol40 mg12 hup to 90%[9]
Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones. While strong Lewis acids like AlCl₃ are traditionally used, lanthanide-based catalysts offer a milder alternative.

Table 3: Performance of this compound in Friedel-Crafts Acylation

ReactionSubstratesSolventCatalystTimeYieldReference
AcylationAnisole (B1667542), Acetic AnhydrideDichloromethaneAlCl₃ (for comparison)30 min (reflux)85.7%[1][10]

Note: Specific yield and reaction time data for the Friedel-Crafts acylation of anisole using this compound in different solvents is not available in the searched literature. The data for the AlCl₃-catalyzed reaction is provided for context.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group.

Table 4: Performance of this compound in Knoevenagel Condensation

ReactionSubstratesSolvent SystemCatalystTimeYieldReference
CondensationBenzaldehyde, MalononitrileEthanolNot specifiedNot SpecifiedHigh[11]
Condensation4-Iodobenzaldehyde, MalononitrileH₂O/MeOH (1:1)NiCu@MWCNT4h96%[12]

Note: While LaCl₃·7H₂O is known to catalyze Knoevenagel condensations, specific comparative data on its performance in different solvents is limited. The provided data illustrates typical conditions and yields for this reaction type, though not necessarily with a lanthanum catalyst.

Experimental Protocols

General Protocol for Acetalization of Benzaldehyde with Ethylene Glycol

This protocol is a generalized procedure based on common laboratory practices for acetal (B89532) formation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of this compound (e.g., 5-10 mol%).

  • Solvent Addition: Add a suitable solvent, such as toluene (B28343) or dichloromethane, to facilitate the azeotropic removal of water.

  • Reaction Execution: Heat the reaction mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Experimental Workflow for Lewis Acid-Catalyzed Acetalization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Benzaldehyde + Ethylene Glycol reflux Heat to Reflux with azeotropic removal of H2O reactants->reflux catalyst LaCl3·7H2O catalyst->reflux solvent Solvent (e.g., Toluene) solvent->reflux tlc Monitor by TLC reflux->tlc wash Wash with NaHCO3 (aq) and Brine tlc->wash Reaction Complete dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Distillation or Column Chromatography concentrate->purify product Purified Acetal purify->product

Caption: Generalized workflow for the acetalization of benzaldehyde.

Mechanism of Catalysis and Comparison with Alternatives

This compound functions as a Lewis acid by accepting an electron pair from the carbonyl oxygen of the substrate. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.

Signaling Pathway of Lewis Acid Catalysis

G LaCl3 LaCl3·7H2O ActivatedCarbonyl Activated Carbonyl-LaCl3 Complex LaCl3->ActivatedCarbonyl Carbonyl Carbonyl Compound (e.g., Aldehyde) Carbonyl->ActivatedCarbonyl Nucleophile Nucleophile (e.g., Alcohol) Nucleophile->ActivatedCarbonyl Nucleophilic Attack Intermediate Tetrahedral Intermediate ActivatedCarbonyl->Intermediate Product Product (e.g., Acetal) Intermediate->Product Proton Transfer & Elimination RegeneratedCatalyst LaCl3·7H2O Product->RegeneratedCatalyst Catalyst Regeneration

References

The Hydration State of Lanthanum(III) Chloride: A Critical Factor in Lewis Acid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the catalytic efficacy of hydrated and anhydrous Lanthanum(III) chloride in the Biginelli reaction reveals the significant role of water of hydration in influencing reaction outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their catalytic performance, supported by experimental data and detailed protocols.

Lanthanum(III) chloride, a versatile Lewis acid, is widely employed as a catalyst in a variety of organic transformations. It is commercially available in both hydrated (LaCl₃·7H₂O) and anhydrous (LaCl₃) forms. While both are effective catalysts, the presence of coordinated water molecules in the hydrated form can significantly impact its catalytic activity, selectivity, and overall performance. This guide delves into a comparative analysis of these two forms, using the well-established Biginelli reaction as a model system to elucidate the role of water of hydration in Lanthanum(III) chloride catalysis.

Performance Comparison in the Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a cornerstone of heterocyclic chemistry, yielding dihydropyrimidinones (DHPMs) of significant pharmacological interest. The catalytic efficiency of both hydrated and anhydrous Lanthanum(III) chloride, alongside other common Lewis acids, in this reaction is summarized below.

Table 1: Comparison of Catalytic Performance in the Biginelli Reaction of Benzaldehyde, Ethyl Acetoacetate, and Urea

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
LaCl₃·7H₂O 104-592[1]
Anhydrous LaCl₃ Data not available in comparative studies--
CeCl₃·7H₂O10495[1]
FeCl₃·6H₂O10685[2]
ZnCl₂10882[2]
Sc(OTf)₃11290
Yb(OTf)₃11091[3]

Note: The Biginelli reaction is a multi-component reaction that creates 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate, an aryl aldehyde, and urea.[1] The reaction can be catalyzed by Brønsted acids and/or by Lewis acids.[1] An efficient synthesis of 3,4-dihydropyrimidinones from an aldehyde, β-keto ester, and urea in ethanol (B145695) using lanthanum chloride heptahydrate as a catalyst has been described, with the advantage of good yields and short reaction times compared to the classical Biginelli reaction.[1] A comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione showed that NiCl2·6H2O has the best yield.[2][4]

The Role of Water of Hydration: A Mechanistic Perspective

The observed differences in catalytic activity between hydrated and anhydrous Lanthanum(III) chloride can be attributed to the multifaceted role of water of hydration.

In the Lewis acid-catalyzed Biginelli reaction, the catalyst activates the aldehyde by coordinating to its carbonyl oxygen, making it more susceptible to nucleophilic attack by urea. The generally accepted mechanism proceeds through the formation of an N-acyliminium ion intermediate.[1]

Biginelli_Mechanism cluster_step1 Step 1: Aldehyde Activation and Imine Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization and Dehydration A Aldehyde I1 N-acyliminium ion intermediate A->I1 U Urea U->I1 La La³⁺ (Lewis Acid) La->A activates I2 Open-chain ureide I1->I2 E β-ketoester (enolate form) E->I2 attacks P Dihydropyrimidinone (DHPM) I2->P cyclizes and dehydrates

Caption: Proposed mechanism for the Lewis acid-catalyzed Biginelli reaction.

The water molecules coordinated to the Lanthanum ion in the hydrated catalyst can influence this mechanism in several ways:

  • Modulation of Lewis Acidity: Coordinated water can decrease the Lewis acidity of the Lanthanum ion through electron donation. This might lead to a less efficient activation of the aldehyde compared to the anhydrous form.

  • Proton Source: The polarized water molecules in the hydration sphere can act as a Brønsted acid, which can also catalyze certain steps of the reaction, potentially leading to alternative reaction pathways or influencing the overall reaction rate.

  • Solvation Effects: The water of hydration can affect the solubility and aggregation of the catalyst in the reaction medium, thereby influencing its availability and catalytic activity.

Experimental Protocols

Preparation of Anhydrous Lanthanum(III) Chloride

Anhydrous Lanthanum(III) chloride can be prepared from its hydrated form by careful dehydration. Heating the hydrate (B1144303) directly in the air can lead to the formation of lanthanum oxychloride (LaOCl), which is catalytically less active. A recommended procedure involves heating the hydrated salt in a stream of dry hydrogen chloride gas.

Dehydration_Workflow Start LaCl₃·7H₂O Process Heat at 200-300 °C in a stream of dry HCl gas Start->Process End Anhydrous LaCl₃ Process->End

Caption: Workflow for the preparation of anhydrous LaCl₃.

Detailed Protocol:

  • Place Lanthanum(III) chloride heptahydrate in a quartz tube.

  • Heat the tube gradually to 200-300 °C.

  • Pass a slow stream of dry hydrogen chloride gas over the salt during heating.

  • Maintain the temperature and gas flow for several hours until the dehydration is complete.

  • Cool the anhydrous Lanthanum(III) chloride under a stream of dry inert gas (e.g., argon or nitrogen) before storage in a desiccator.

General Procedure for the Lanthanum(III) Chloride Catalyzed Biginelli Reaction

The following is a general procedure for the synthesis of dihydropyrimidinones using Lanthanum(III) chloride as a catalyst.[5]

Biginelli_Workflow cluster_reactants Reactants cluster_procedure Procedure Aldehyde Aldehyde (1 mmol) Mix Mix reactants and catalyst in solvent Aldehyde->Mix Ketoester β-ketoester (1 mmol) Ketoester->Mix Urea Urea (1.5 mmol) Urea->Mix Catalyst LaCl₃·7H₂O (10 mol%) Catalyst->Mix Solvent Ethanol Solvent->Mix Reflux Reflux for 4-5 h Mix->Reflux Cool Cool to room temperature Reflux->Cool Pour Pour into crushed ice Cool->Pour Filter Filter the solid product Pour->Filter Recrystallize Recrystallize from ethanol Filter->Recrystallize Product Pure Dihydropyrimidinone Recrystallize->Product

Caption: Experimental workflow for the Biginelli reaction.

Detailed Protocol:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and Lanthanum(III) chloride heptahydrate (0.1 mmol, 10 mol%) in ethanol (10 mL).

  • Reflux the reaction mixture for the required time (typically 4-5 hours), monitoring the progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Conclusion

The choice between hydrated and anhydrous Lanthanum(III) chloride as a catalyst is a critical decision that can significantly influence the outcome of a chemical reaction. While anhydrous LaCl₃ is expected to be a stronger Lewis acid, the readily available and less expensive hydrated form, LaCl₃·7H₂O, has demonstrated excellent catalytic activity in the Biginelli reaction. The coordinated water molecules in the hydrated form appear to play a complex role, potentially modulating the catalyst's Lewis acidity and participating in the reaction mechanism. For researchers and drug development professionals, understanding these nuances is key to optimizing reaction conditions and achieving desired synthetic goals. Further direct comparative studies under identical conditions are warranted to fully elucidate the catalytic differences between the hydrated and anhydrous forms of Lanthanum(III) chloride.

References

Safety Operating Guide

Proper Disposal of Lanthanum(III) Chloride Hydrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Lanthanum(III) chloride hydrate (B1144303) is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety protocols.

Essential Safety Information

Lanthanum(III) chloride hydrate is an irritant to the eyes, skin, and respiratory system.[1] Some forms may also be corrosive to metals and cause skin sensitization. Therefore, adherence to proper personal protective equipment (PPE) and handling procedures is paramount.

Quantitative Data Summary

While comprehensive toxicological data for this compound is not fully available, the following table summarizes key reported values.[1]

Data PointValueSpeciesSource
Acute Oral Toxicity (LD50) 4184 mg/kgRatThermo Fisher Scientific[2], Carl ROTH[3]
Occupational Exposure Limits (PEL, TLV) Not listedN/ACole-Parmer[1], Spectrum Chemical[4]

Note: The absence of established occupational exposure limits necessitates a cautious approach, emphasizing the minimization of exposure through engineering controls and personal protective equipment.

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step process for the safe disposal of this compound waste.

1.0 Personal Protective Equipment (PPE)

1.1 Eye Protection: Wear chemical safety goggles or glasses.[1] 1.2 Hand Protection: Wear suitable chemical-resistant gloves.[1] 1.3 Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1] 1.4 Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[3]

2.0 Spill Management

2.1 Ventilation: Ensure the area is well-ventilated.[1] 2.2 Containment: For spills, avoid generating dust.[5] 2.3 Cleanup: Carefully sweep up the spilled solid material.[5] Small spills can be mixed with an absorbent material like vermiculite (B1170534) or sodium carbonate before being swept up.[6] 2.4 Collection: Place the collected material into a suitable, labeled, and sealed container for disposal.[3]

3.0 Disposal Procedure

3.1 Waste Characterization: Chemical waste generators must determine if the waste is classified as hazardous according to US EPA guidelines (40 CFR Parts 261.3) and consult with state and local regulations for complete and accurate classification.[7] 3.2 Waste Collection: 3.2.1 Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container. 3.2.2 Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office. 3.3 Environmental Precaution: Do not dispose of this compound down the drain or in the general trash.[3][6] Avoid release into the environment.[6] 3.4 Professional Disposal: 3.4.1 For final disposal, contact your institution's EHS office or a licensed hazardous waste disposal company.[3] 3.4.2 One recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[3] 3.4.3 An alternative, to be performed by a licensed facility, is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_disposal Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste no_drain Do NOT Dispose Down the Drain collect_waste->no_drain characterize Characterize Waste per EPA & Local Regulations collect_waste->characterize spill Clean Spills Promptly (Avoid Dust Generation) spill->collect_waste contact_ehs Contact Institutional EHS or Licensed Disposal Company characterize->contact_ehs incineration Professional Incineration (if applicable) contact_ehs->incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Lanthanum(III) chloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Guide: Handling Lanthanum(III) Chloride Hydrate (B1144303)

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Lanthanum(III) chloride hydrate. Adherence to these procedures is essential for ensuring personal safety and proper environmental management.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin, eye, and respiratory irritation.[1][2][3][4] The compound is also hygroscopic, meaning it readily absorbs moisture from the air.[1][2]

Hazard Identification and Classification

Understanding the specific hazards is the first step in safe handling. This compound is classified as a hazardous substance.[3]

Hazard ClassGHS Hazard StatementSignal Word
Skin Irritation (Category 2)H315: Causes skin irritation[2][3][4]Warning
Eye Irritation (Category 2)H319: Causes serious eye irritation[2][3][4]Warning
Eye Damage (Category 1)H318: Causes serious eye damage[5]Danger
Allergic Skin ReactionH317: May cause an allergic skin reaction[5]Warning
Respiratory Irritation (STOT SE 3)H335: May cause respiratory irritation[2][3][4]Warning
Aquatic Hazard (Chronic)H411: Toxic to aquatic life with long lasting effects[5]-
Corrosive to MetalsH290: May be corrosive to metals[5]Warning
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The required PPE must be selected based on the specific tasks being performed.

Protection TypeRequired EquipmentStandard Compliance
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1][2]NIOSH (US) or EN 166 (EU) approved.[1][2]
Skin Protection - Chemical-resistant gloves (e.g., nitrile rubber).[3]- Lab coat or complete suit protecting against chemicals.[1][2]Follow manufacturer recommendations for glove type and thickness.
Respiratory Protection Required when dusts are generated.[5] Use a full-face particle respirator.N100 (US) or P3 (EN 143) filter cartridges are recommended.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling minimizes risks. Facilities should be equipped with an eyewash station and a safety shower.[1]

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[1][2] Use a chemical fume hood or at least local exhaust ventilation where dust may be generated.[2]

  • Ensure the work area is clean and uncluttered.

  • Verify that all required PPE is available, inspected, and fits correctly.

  • Keep the container tightly closed when not in use to protect the hygroscopic material from moisture.[1][2]

2. Handling the Solid Compound (e.g., Weighing):

  • Don the appropriate PPE: lab coat, gloves, and safety goggles.

  • Handle the compound under an inert gas if required for the experiment.[2]

  • Perform weighing and transfer operations in a manner that avoids generating dust.[1][2]

  • If dust is unavoidable, a suitable respirator must be worn.[2][5]

  • Close the container securely immediately after use.

3. Post-Handling and Cleanup:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]

  • Remove contaminated clothing carefully and wash it before reuse.[1][2]

  • Clean the work surface and any equipment used.

  • For minor spills, sweep up the solid material, avoiding dust creation, and place it into a suitable, labeled container for disposal.[1][2]

Disposal Plan

Waste must be managed according to institutional guidelines and local, state, and federal regulations.[5]

1. Waste Collection:

  • Collect excess this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Do not mix this waste with other chemical waste streams unless specifically instructed to do so by safety personnel.[5]

2. Environmental Precautions:

  • Prevent the material from entering drains, sewers, or waterways, as it is toxic to aquatic life.[2][5]

3. Final Disposal:

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[2][5]

  • Handle uncleaned, empty containers as you would the product itself.[5]

Safe Handling Workflow

The following diagram illustrates the essential workflow for safely handling this compound from initial assessment to final disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Execution cluster_disposal Post-Handling RiskAssessment 1. Assess Risks (Irritant, Hygroscopic) PPE_Selection 2. Select & Inspect PPE (Gloves, Goggles, Respirator) RiskAssessment->PPE_Selection Handling 3. Safe Handling (Ventilated Area, Avoid Dust) PPE_Selection->Handling Cleanup 4. Decontamination (Wash Hands, Clean Area) Handling->Cleanup Spill Emergency: Spill or Exposure Handling->Spill Waste 5. Waste Segregation (Labelled Hazardous Waste) Cleanup->Waste Disposal 6. Final Disposal (Certified Vendor) Waste->Disposal Spill->Cleanup

Caption: A workflow diagram outlining the key stages of handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.